5-Amino-1,3,4-oxadiazole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1,3,4-oxadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCSNJVXRRSDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633905 | |
| Record name | 5-Amino-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4970-61-0 | |
| Record name | 5-Amino-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid from Semicarbazide
Abstract
This technical guide provides a comprehensive, in-depth methodology for the synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid, a pivotal heterocyclic building block in medicinal chemistry and materials science. The described pathway initiates from the readily available and economical starting material, semicarbazide. The core of the synthesis involves a strategic acylation with an oxalic acid derivative to form a key 1,2-diacylhydrazine intermediate, followed by a robust cyclodehydration and subsequent saponification. This document elucidates the underlying chemical principles, provides detailed step-by-step protocols, and offers expert insights into process optimization and characterization, tailored for researchers, chemists, and professionals in drug development.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in modern drug discovery. Its rigid, planar structure and unique electronic properties make it an excellent bioisostere for amide and ester functionalities, often leading to improved metabolic stability and enhanced pharmacokinetic profiles.[1] Compounds incorporating this scaffold exhibit a vast spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties.[2][3]
This compound (C₃H₃N₃O₃, MW: 129.07 g/mol ) is a particularly valuable derivative, featuring two versatile functional groups—an amine and a carboxylic acid—poised for further chemical elaboration in the synthesis of complex pharmaceutical agents and functional materials.[1] This guide presents a logical and efficient synthetic strategy starting from semicarbazide, focusing on the formation of a 1,2-diacylhydrazine precursor, a classic and reliable route for constructing the 1,3,4-oxadiazole core.[2]
Synthetic Strategy and Mechanistic Rationale
The synthesis of a 2,5-disubstituted 1,3,4-oxadiazole fundamentally requires the formation of a key intermediate that contains the N-N-C-O-C backbone ready for ring closure. While many routes exist, such as the oxidative cyclization of semicarbazones, these methods typically yield 2-amino-5-alkyl/aryl-1,3,4-oxadiazoles.[4][5] To achieve the specific 5-amino, 2-carboxy substitution pattern from semicarbazide, a different strategy is necessary.
Our approach leverages the cyclodehydration of a 1,2-diacylhydrazine intermediate. This method provides unambiguous control over the substitution pattern. The overall workflow is a three-step process:
-
Acylation: Reaction of semicarbazide with a suitable C2-synthon (diethyl oxalate) to form the 1,2-diacylhydrazine precursor.
-
Cyclodehydration: Intramolecular cyclization of the precursor using a powerful dehydrating agent to construct the 1,3,4-oxadiazole ring.
-
Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Reagents like phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are highly corrosive and moisture-sensitive and must be handled with extreme care.
Step 1: Synthesis of Ethyl 2-(2-carbamoylhydrazinyl)-2-oxoacetate (Intermediate I)
Causality: This step involves the nucleophilic acyl substitution of semicarbazide onto one of the ester groups of diethyl oxalate. The primary amine of the hydrazine moiety in semicarbazide is a stronger nucleophile than the amide nitrogen. Using ethanol as a solvent ensures miscibility of reactants and allows for controlled heating to drive the reaction to completion. A 1:1 molar ratio is used to minimize the formation of di-substitution byproducts.
Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add semicarbazide hydrochloride (11.15 g, 0.1 mol) and sodium acetate (8.2 g, 0.1 mol) to 100 mL of absolute ethanol.
-
Stir the suspension at room temperature for 15 minutes to liberate the free semicarbazide base.
-
Add diethyl oxalate (14.61 g, 0.1 mol) to the flask in a single portion.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
After completion, allow the mixture to cool to room temperature. A white precipitate of the product should form.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield Intermediate I as a white crystalline solid.
Step 2: Cyclodehydration to Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (Intermediate II)
Causality: This is the critical ring-forming step. A strong dehydrating agent is required to facilitate the intramolecular cyclization of the 1,2-diacylhydrazine. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this transformation, acting as a Lewis acid to activate the amide carbonyl oxygen, promoting nucleophilic attack by the other carbonyl oxygen and subsequent elimination of water. The reaction is performed neat (without solvent) and requires heating to overcome the activation energy barrier.
Methodology:
-
Caution: This step must be performed in a highly efficient fume hood. POCl₃ reacts violently with water.
-
Place Intermediate I (10.0 g, approx. 0.057 mol) in a 100 mL round-bottom flask equipped with a stir bar and reflux condenser (with a drying tube).
-
Carefully add phosphorus oxychloride (POCl₃, 25 mL, approx. 0.27 mol) dropwise to the solid at 0 °C (ice bath).
-
Once the addition is complete, remove the ice bath and slowly heat the mixture to 90-100 °C in an oil bath.
-
Maintain the temperature and stir for 2-3 hours. The mixture will become a clearer, yellowish solution.
-
Cool the reaction mixture to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A significant amount of HCl gas will be evolved.
-
The product will precipitate as a solid. Continue stirring until all the ice has melted.
-
Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~7-8.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield Intermediate II .
Step 3: Saponification to this compound (Final Product)
Causality: This final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate and the amino group to yield the final product, which is sparingly soluble in acidic water, facilitating its isolation.
Methodology:
-
Suspend Intermediate II (7.85 g, 0.05 mol) in 100 mL of water in a 250 mL flask.
-
Add a 2 M solution of sodium hydroxide (NaOH, approx. 30 mL, 0.06 mol) and stir the mixture at 60 °C for 1-2 hours until the solution becomes clear.
-
Cool the solution in an ice bath.
-
Slowly acidify the solution by adding 6 M hydrochloric acid (HCl) dropwise with stirring until the pH reaches ~2-3.
-
A white precipitate of the final product will form.
-
Keep the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the product by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 50 °C.
Data Summary and Characterization
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
| Parameter | Step 1: Acylation | Step 2: Cyclodehydration | Step 3: Saponification |
| Product | Intermediate I | Intermediate II | Final Product |
| Reagents | Semicarbazide, Diethyl Oxalate | Intermediate I, POCl₃ | Intermediate II, NaOH, HCl |
| Temperature | 78 °C (Reflux) | 90-100 °C | 60 °C, then 0 °C |
| Typical Time | 4-6 hours | 2-3 hours | 1-2 hours |
| Illustrative Yield | 80-90% | 75-85% | 90-98% |
| Appearance | White Crystalline Solid | Off-white Powder | White Powder |
Expected Analytical Data for this compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ ppm ~7.5-8.0 (broad s, 2H, -NH₂), ~13.0-14.0 (very broad s, 1H, -COOH).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ppm ~165.0 (C-NH₂), ~160.0 (C-COOH), ~158.0 (Oxadiazole C=O).
-
FT-IR (KBr, cm⁻¹): ~3300-3100 (N-H and O-H stretching), ~1720 (C=O stretching of COOH), ~1650 (C=N stretching of oxadiazole), ~1600 (N-H bending).
-
Mass Spec (ESI-): [M-H]⁻ calculated for C₃H₂N₃O₃⁻: 128.01; found: 128.0.
Conclusion
This guide details a robust and logical three-step synthesis for this compound, commencing with the inexpensive starting material semicarbazide. The strategy, centered around the formation and subsequent cyclodehydration of a 1,2-diacylhydrazine intermediate, offers excellent control over the final substitution pattern. The provided protocols, grounded in established chemical principles, are designed to be reproducible and scalable, empowering researchers in medicinal chemistry and related fields with reliable access to this valuable heterocyclic building block.
References
-
Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (n.d.). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Retrieved from [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022-06-12). Retrieved from [Link]
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Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant - ResearchGate. (2025-08-06). Retrieved from [Link]
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Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2025-08-10). Retrieved from [Link]
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Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Wang, Z., et al. (2019-04-16). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC - NIH. Retrieved from [Link]
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Synthesis and characterization of 1,3,4-Oxadiazoles Derivatives from 4-Phenyl-Semicarbazide | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthetic route for the preparation of 5-substituted-2-amino-1,3,4-oxadiazoles 4a-k - ResearchGate. (n.d.). Retrieved from [Link]
-
Niu, P., et al. (2015-01-16). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed. Retrieved from [Link]
-
S. Mohamed, S., & S. Mohamed, A. (n.d.). Journal of Advanced Scientific Research OXIDATIVE CYCLISATION BASED ONE-POT SYNTHESIS OF 1, 3, 4 OXADIAZOLE DERIVATIVES USING M. Retrieved from [Link]
-
He, H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. Retrieved from [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron - Luxembourg Bio Technologies. (n.d.). Retrieved from [Link]
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Synthesis and characterization of 1,3,4-Oxadiazoles Derivatives from 4-Phenyl-Semicarbazide | Semantic Scholar. (n.d.). Retrieved from [Link]
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Singh, A., et al. (2013). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC. Retrieved from [Link]
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Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. - ResearchGate. (n.d.). Retrieved from [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022-09-02). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - NIH. Retrieved from [Link]
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Kumar, S., et al. (n.d.). (PDF) Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid - ResearchGate. Retrieved from [Link]
-
Synthesis of Some 2-Amino-5-Substituted-1,3,4-Oxadiazoles Through the Electrooxidation of Semicarbazone - ResearchGate. (2025-08-05). Retrieved from [Link]
- US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents. (n.d.).
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Matheau-Raven, D., & Dixon, D. J. (2022-09-02). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Characterization of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid using NMR and Mass Spectrometry
Abstract
5-Amino-1,3,4-oxadiazole-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its utility stems from the 1,3,4-oxadiazole core, which often serves as a bioisostere for amide and ester functionalities, potentially enhancing the pharmacokinetic profile of drug candidates.[1][2] The precise and unambiguous structural confirmation of this molecule is paramount for its application in synthesis and biological screening. This guide provides an in-depth, experience-driven approach to the characterization of this compound, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present self-validating protocols, and interpret the resulting data to build an unshakeable structural proof.
Molecular Structure and Predicted Analytical Fingerprint
Before embarking on any analysis, a scientist must first understand the molecule's structure to predict its analytical behavior.
Chemical Structure:
-
C1 & C2: Carbons of the 1,3,4-oxadiazole ring.
-
COOH: Carboxylic acid group attached to C1.
-
NH2: Amino group attached to C2.
Predicted Analytical Signatures:
-
¹H NMR: We expect to see signals from the exchangeable protons of the amino (NH₂) and carboxylic acid (COOH) groups. Their chemical shifts will be highly dependent on the solvent, concentration, and temperature.
-
¹³C NMR: Three distinct carbon signals are anticipated: two from the oxadiazole ring (C1 and C2) at low field (downfield) due to the electron-withdrawing nature of the heteroatoms, and one from the carboxylic acid carbonyl carbon (COOH), which will be the most downfield.
-
Mass Spectrometry: The molecule has a molecular weight of 129.08 g/mol .[1][3] We anticipate observing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, depending on the ionization mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4][5][6] It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.[5][7]
¹H NMR Spectroscopy: Detecting the Protons
Expert Insight: The primary challenge in acquiring a ¹H NMR spectrum for this molecule is the presence of two exchangeable protons (NH₂ and COOH). These protons can exchange with residual water in the solvent or with each other, leading to broad signals that can be difficult to identify. The choice of solvent is therefore critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent as its polarity and hydrogen bond accepting nature slow down the exchange rate of acidic protons, resulting in sharper, more observable peaks compared to solvents like CDCl₃ or D₂O (where the signals would disappear completely).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 2-5 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters: Use a standard proton pulse program. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds are recommended to ensure full relaxation of all protons, including the potentially broad signals.
Data Interpretation and Expected Spectrum
| Predicted Peak | Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |
| COOH | 11.0 - 13.0 | Broad Singlet (br s) | 1H | Position is highly concentration-dependent. This is a characteristic region for carboxylic acid protons. |
| NH₂ | 7.0 - 8.0 | Broad Singlet (br s) | 2H | The two protons of the amino group are equivalent and appear as a single, often broad, peak. |
Causality: The broadness of the signals is a direct result of proton exchange and quadrupolar relaxation effects from the adjacent nitrogen atoms. The downfield chemical shifts are caused by the deshielding effect of the electron-deficient oxadiazole ring and the adjacent oxygen/nitrogen atoms.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expert Insight: ¹³C NMR provides a direct count of the unique carbon environments in the molecule. For this compound, we expect three signals. Since there are no attached protons on the ring or carbonyl carbons, they will appear as singlets in a standard proton-decoupled ¹³C experiment. The chemical shifts are highly predictable.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (10-20 mg) may be beneficial to reduce acquisition time.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped for ¹³C detection.
-
Parameters: Use a standard proton-decoupled pulse program (e.g., zgpg30). A spectral width of 200-220 ppm and a longer relaxation delay (5-10 seconds) are crucial due to the long relaxation times of quaternary carbons.
Data Interpretation and Expected Spectrum
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Notes |
| C=O (Carboxylic Acid) | 160 - 165 | The carbonyl carbon is the most deshielded and appears furthest downfield. |
| C-NH₂ (Oxadiazole Ring) | 155 - 160 | This carbon is attached to three nitrogen atoms (two in the ring, one in the amino group), resulting in a significant downfield shift. |
| C-COOH (Oxadiazole Ring) | 140 - 145 | This carbon is less deshielded than its counterpart attached to the amino group. |
Self-Validation: The observation of exactly three distinct signals in the ¹³C NMR spectrum in these characteristic regions provides strong, corroborating evidence for the proposed molecular structure.
Mass Spectrometry (MS) Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct determination of the molecular weight.[8] Electrospray Ionization (ESI) is the technique of choice for this molecule due to its polar nature.[9][10][11][12] ESI is a soft ionization technique that typically leaves the molecular ion intact, which is ideal for confirming molecular weight.[10]
Expert Insight: The molecule contains both an acidic site (COOH) and a basic site (NH₂ and ring nitrogens). This amphoteric nature means it can be readily ionized in either positive or negative ion mode. Analyzing in both modes provides a self-validating system; the molecular weights calculated from both experiments should be identical.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Infuse the sample solution directly into an ESI-equipped mass spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) analyzer).
-
Positive Ion Mode ([M+H]⁺):
-
Set the ion source to positive polarity.
-
Often, a small amount of formic acid (0.1%) is added to the solvent to promote protonation.
-
Scan a mass range centered around the expected m/z (e.g., 50-200 m/z).
-
-
Negative Ion Mode ([M-H]⁻):
-
Set the ion source to negative polarity.
-
A small amount of a weak base like ammonium hydroxide may be added to facilitate deprotonation.
-
Scan a similar mass range.
-
Data Interpretation and Expected Results
| Ion Mode | Ion Type | Calculated m/z | Expected Observed m/z |
| ESI Positive | [M+H]⁺ | 130.0298 | ~130.0 |
| ESI Negative | [M-H]⁻ | 128.0142 | ~128.0 |
Trustworthiness: High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm). Observing the molecular ions at their precisely calculated masses in both positive and negative modes provides unequivocal confirmation of the elemental composition (C₃H₃N₃O₃).
Integrated Characterization Workflow
Neither technique alone is sufficient for complete characterization, but together they form a powerful, self-validating workflow. The NMR data confirms the carbon-hydrogen framework and functional groups, while the MS data confirms the molecular weight and elemental composition.
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A Technical Guide to the Spectroscopic Analysis of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical analysis of the spectroscopic data for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a recognized bioisostere for carboxylic acids and amides, offering potential improvements in the pharmacokinetic profiles of drug candidates.[1] A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and application in drug discovery and development.
Molecular Structure and its Spectroscopic Implications
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound features a five-membered aromatic heterocycle, an amino group, and a carboxylic acid moiety. Each of these functional groups will give rise to characteristic signals in various spectroscopic techniques.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring NMR spectra is crucial for reproducibility and data quality.
Caption: A generalized workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectral Data
Based on the structure, the ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show two key signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 8.5 | Broad Singlet | 2H | -NH₂ | The protons of the amino group are typically broad due to quadrupole broadening from the adjacent nitrogen and exchange with residual water in the solvent. |
| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and will appear as a broad singlet, also due to hydrogen bonding and exchange. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~155 - 160 | C5 (C-NH₂) | The carbon atom of the oxadiazole ring attached to the amino group. |
| ~145 - 150 | C2 (C-COOH) | The carbon atom of the oxadiazole ring attached to the carboxylic acid group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
A standard procedure for obtaining an FT-IR spectrum of a solid sample is as follows:
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretching | Amino (-NH₂) |
| 3300 - 2500 (broad) | O-H stretching | Carboxylic Acid (-COOH) |
| ~1700 | C=O stretching | Carboxylic Acid (-COOH) |
| ~1640 | C=N stretching | Oxadiazole ring |
| ~1580 | N-H bending | Amino (-NH₂) |
| ~1200 - 1000 | C-O stretching | Oxadiazole ring and Carboxylic Acid |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid).
-
Infusion: The solution is infused into the ESI source of the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₃H₃N₃O₃, with a molecular weight of 129.08 g/mol .[1]
-
Positive Ion Mode (ESI+): The spectrum would be expected to show a prominent peak at m/z 130.08, corresponding to the protonated molecule [M+H]⁺.
-
Negative Ion Mode (ESI-): A peak at m/z 128.07, corresponding to the deprotonated molecule [M-H]⁻, would be expected.
-
Fragmentation: Common fragmentation pathways for 1,3,4-oxadiazoles can involve the loss of small neutral molecules such as CO, N₂, and H₂O.
Conclusion
The spectroscopic analysis of this compound, while predicted in this guide, provides a solid framework for its characterization. The expected NMR, FT-IR, and Mass Spectrometry data are consistent with the presence of the 1,3,4-oxadiazole core, an amino group, and a carboxylic acid function. Experimental verification of these predictions will be crucial for any research or development activities involving this promising heterocyclic compound. This guide serves as a valuable resource for scientists, enabling them to anticipate and interpret the spectroscopic data of this molecule with confidence.
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An In-depth Technical Guide to 5-Amino-1,3,4-oxadiazole-2-carboxylic acid: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds serve as the backbone for a vast array of therapeutic agents. Among these, the 1,3,4-oxadiazole ring system has emerged as a "privileged structure" due to its unique combination of physicochemical properties and broad pharmacological potential.[1][2] This guide provides a comprehensive technical overview of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid (CAS No. 4970-61-0), a key bifunctional building block. Its structure, featuring a nucleophilic amino group and an electrophilic carboxylic acid on the stable oxadiazole core, makes it a versatile precursor for constructing complex molecular architectures.
This document delves into the core physical and chemical properties of this compound, its spectroscopic signature, established synthetic strategies, and its critical role as a bioisosteric scaffold in drug design, offering researchers and scientists a foundational understanding for its application in advanced research.[1]
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. This compound is a solid, crystalline compound under standard conditions. Its key identifiers and properties are summarized below.
Caption: 2D Structure of this compound.
Table 1: Core Physicochemical and Identification Data
| Property | Value | Reference(s) |
| CAS Number | 4970-61-0 | [1] |
| Molecular Formula | C₃H₃N₃O₃ | [3] |
| Molecular Weight | 129.07 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| InChI Key | CDCSNJVXRRSDFF-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage | Store in freezer (-20°C), sealed, dry, and in a dark place. | [1] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the structure and purity of a synthesized compound. While specific spectra for this exact molecule are not publicly available, its characteristic features can be reliably predicted based on its functional groups and published data for analogous structures.[4][5]
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, one would expect to observe a broad singlet for the two protons of the amino (-NH₂) group and another broad singlet for the acidic proton of the carboxylic acid (-COOH). Both of these signals would be exchangeable with D₂O.
-
¹³C NMR (Carbon NMR): The spectrum would show three distinct signals for the three carbon atoms: one for the carboxylic acid carbon (typically δ > 160 ppm), and two for the carbons within the oxadiazole ring, with the carbon attached to the amino group appearing at a different chemical shift than the one attached to the carboxyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum provides a vibrational fingerprint. Key expected absorptions include:
-
A broad O-H stretching band from the carboxylic acid (approx. 2500-3300 cm⁻¹).
-
N-H stretching bands from the primary amine (approx. 3100-3400 cm⁻¹).
-
A strong C=O stretching band from the carboxylic acid (approx. 1700-1725 cm⁻¹).
-
C=N stretching vibrations from the oxadiazole ring (approx. 1640-1660 cm⁻¹).[6]
-
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at an m/z corresponding to its molecular weight (129.07), confirming the compound's identity.
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three key structural components: the stable aromatic oxadiazole ring, the nucleophilic amino group, and the electrophilic carboxylic acid group.
-
Acidity and Basicity (pKa): The carboxylic acid group imparts acidic properties, while the amino group provides a basic site. The exact pKa values are not documented in the provided search results, but they can be estimated based on similar structures. The carboxylic acid pKa would likely fall in the range of 3-5, typical for carboxylic acids adjacent to an electron-withdrawing heterocyclic ring. The amino group's basicity is reduced due to its attachment to the electron-deficient oxadiazole ring.
-
Thermal Stability: Heterocyclic compounds like 1,3,4-oxadiazoles are known for their high thermal stability.[7] This compound is expected to have a relatively high decomposition temperature, making it suitable for reactions that require heating.[7]
-
Key Reactions:
-
Esterification/Amide Formation: The carboxylic acid group can readily undergo standard condensation reactions with alcohols or amines to form the corresponding esters or amides, which are common steps in synthesizing more complex derivatives.
-
N-Acylation/Alkylation: The amino group can act as a nucleophile, reacting with acylating or alkylating agents to form N-substituted derivatives.
-
Cyclocondensation: The bifunctional nature of the molecule allows it to be used in cyclocondensation reactions to build larger, more complex heterocyclic systems.
-
Synthesis and Experimental Protocols
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds from carboxylic acids and hydrazine derivatives, followed by a dehydrative cyclization step.[2][8] A plausible and common approach for synthesizing the title compound involves the reaction of semicarbazide with an activated derivative of oxalic acid.
Caption: General workflow for the synthesis of the 1,3,4-oxadiazole core.
Protocol: Synthesis of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Causality: This protocol targets the ethyl ester, a common and stable precursor to the carboxylic acid. The acid can be obtained via subsequent hydrolysis. Using diethyl oxalate and semicarbazide hydrochloride is a standard and reliable method for forming the acylsemicarbazide intermediate, which is then cyclized. Phosphorus oxychloride is a powerful dehydrating agent that efficiently drives the ring-closure reaction.
Materials:
-
Semicarbazide hydrochloride
-
Diethyl oxalate
-
Anhydrous sodium acetate
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Ice
Procedure:
-
Intermediate Formation: In a round-bottom flask, dissolve semicarbazide hydrochloride and anhydrous sodium acetate in ethanol. The sodium acetate acts as a base to free the semicarbazide from its salt.
-
Add diethyl oxalate to the solution and reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, the precipitated intermediate (diethyl 2-(carbamoylhydrazine-1-carbonyl)formate) is filtered, washed with cold ethanol, and dried.
-
Cyclization: To a flask containing the dried intermediate, slowly add phosphorus oxychloride (POCl₃) dropwise in an ice bath. This step is highly exothermic and must be done with caution in a fume hood.
-
After the addition is complete, heat the mixture gently (e.g., 60-70°C) for 2-3 hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the crude solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate.[9]
-
Hydrolysis (Optional): To obtain the title carboxylic acid, the resulting ester can be hydrolyzed under standard basic (e.g., NaOH) or acidic (e.g., HCl) conditions, followed by neutralization to precipitate the final product.
Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile scaffold in medicinal chemistry. The 1,3,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities.
-
Bioisosterism: The concept of bioisosterism involves substituting one chemical group with another to create a new compound with similar biological properties but improved physicochemical characteristics. Replacing an amide or ester with a 1,3,4-oxadiazole ring can enhance metabolic stability (resistance to hydrolysis by esterases and amidases), improve cell permeability, and modulate receptor binding affinity.[1]
-
Pharmacological Activity: The 1,3,4-oxadiazole core is present in numerous compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral effects.[1][10][11] This makes derivatives of the title compound prime candidates for screening in drug discovery programs.
-
Building Block for Novel Compounds: The dual functionality of the molecule allows for combinatorial library synthesis. The carboxylic acid can be coupled to a diverse range of amines, while the amino group can be acylated or alkylated, leading to a vast chemical space for structure-activity relationship (SAR) studies.[1]
Caption: Role of the oxadiazole core in drug development.
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Hazard Statements:
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
GHS Pictogram: GHS07 (Exclamation mark).
-
Handling: Should be handled in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its robust heterocyclic core, combined with its versatile dual functionality, provides a reliable platform for the synthesis of novel molecules with therapeutic potential. Understanding its fundamental physical, chemical, and spectroscopic properties is the first step toward unlocking its full potential in the rational design of next-generation pharmaceuticals. Its role as a proven bioisostere ensures its continued relevance and application in the ongoing quest for safer and more effective drugs.
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MacLeod, A. M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Retrieved from [Link]
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Kang, Y., et al. (n.d.). Crystal structure of a monoclinic polymorph of 5-amino-1,3,4-thiadiazol-2(3H)-one. National Institutes of Health. Retrieved from [Link]
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MacLeod, A. M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ACS Publications. Retrieved from [Link]
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ACS Publications. (n.d.). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Retrieved from [Link]
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Matheau-Raven, D., & Dixon, D. J. (n.d.). General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. ChemRxiv. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Retrieved from [Link]
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Gzella, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]
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MDPI. (n.d.). 5-Furan-2yl[1][12]oxadiazole-2-thiol, 5-Furan-2yl-4H[9][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. Retrieved from [Link]
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Matheau-Raven, D., & Dixon, D. J. (n.d.). General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. Retrieved from [Link]
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Reva, I., et al. (2024). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. Retrieved from [Link]
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Wawrzyńczak, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Retrieved from [Link]
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An In-depth Technical Guide on the Tautomerism of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid
Abstract
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for esters and amides to enhance metabolic stability and pharmacokinetic profiles.[1][2] The tautomeric nature of substituted 1,3,4-oxadiazoles, particularly those bearing amino functionalities, is a critical yet often overlooked aspect that significantly influences their physicochemical properties, including hydrogen bonding capacity, lipophilicity, and receptor-ligand interactions. This technical guide provides a comprehensive framework for the investigation of tautomerism in 5-Amino-1,3,4-oxadiazole-2-carboxylic acid, a versatile building block in drug discovery.[1] We will explore the theoretical underpinnings of its potential tautomeric forms, propose a multi-faceted experimental approach for their characterization, and provide detailed protocols for spectroscopic and computational analyses. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to gain a deeper understanding of the structural nuances of this important heterocyclic system.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, plays a pivotal role in the behavior of many biologically active molecules. For heterocyclic compounds, the position of a labile proton can dramatically alter the molecule's electronic distribution, shape, and polarity. In the context of drug design, understanding and controlling tautomeric equilibria is crucial for:
-
Optimizing Drug-Target Interactions: The hydrogen bond donor-acceptor pattern of a molecule is dictated by its dominant tautomeric form.
-
Modulating Physicochemical Properties: Tautomers can exhibit different solubilities, pKa values, and membrane permeability.
-
Intellectual Property: Different tautomers may be considered distinct chemical entities, impacting patent claims.
This compound presents a fascinating case for the study of tautomerism, with the potential for multiple equilibria involving the amino group, the carboxylic acid, and the oxadiazole ring itself.
Theoretical Framework: Potential Tautomers of this compound
Based on the fundamental principles of prototropy and evidence from related heterocyclic systems, we can postulate several potential tautomeric forms for this compound. The primary equilibria to consider are amino-imino and keto-enol type tautomerism involving the oxadiazole ring.
Figure 1: Potential tautomeric and zwitterionic forms of this compound.
Computational studies on analogous compounds, such as 5-amino-1,3,4-oxadiazole-2(3H)-one, have demonstrated that the amino form is generally the most stable in both the gas phase and in various solvents.[3][4] However, the presence of the carboxylic acid group in our target molecule introduces the possibility of intramolecular hydrogen bonding and zwitterion formation, which could significantly influence the tautomeric landscape.
A Multi-pronged Approach to Tautomer Investigation
A robust investigation into the tautomerism of this compound necessitates a combination of computational modeling and experimental spectroscopic analysis. This dual approach allows for the prediction of tautomer stabilities and provides the empirical data required for their validation.
Figure 2: A comprehensive workflow for the investigation of tautomerism.
Computational Chemistry: Predicting Tautomeric Equilibria
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers. By modeling the molecule in the gas phase and in various solvents using a Polarizable Continuum Model (PCM), we can gain insights into the intrinsic stability of each tautomer and the influence of the environment.[3][4]
Protocol for DFT Calculations
-
Structure Generation: Build the 3D structures of all postulated tautomers (Figure 1).
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy, electronic energy).
-
Solvation Modeling: Repeat the geometry optimization and frequency calculations in solvents of varying polarity (e.g., water, DMSO, chloroform) using the PCM.
-
Data Analysis: Compare the relative Gibbs free energies (ΔG) and electronic energies (ΔE) of the tautomers in each environment. The tautomer with the lowest energy is predicted to be the most stable.
| Tautomer/Form | Gas Phase ΔG (kJ/mol) | ΔG in Water (kJ/mol) | ΔG in DMSO (kJ/mol) |
| Amino | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| Imino (N4-H) | Predicted Value | Predicted Value | Predicted Value |
| Imino (N3-H) | Predicted Value | Predicted Value | Predicted Value |
| Zwitterion | Predicted Value | Predicted Value | Predicted Value |
Table 1: Hypothetical relative Gibbs free energies of tautomers calculated by DFT.
Spectroscopic Characterization: Experimental Evidence
Spectroscopic techniques provide the definitive experimental evidence for the existence and relative populations of tautomers in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is particularly sensitive to the chemical environment of nuclei and is a cornerstone of tautomer analysis.
-
¹H NMR: The chemical shifts and number of signals for the N-H and O-H protons are highly informative. The amino group (-NH₂) of the amino tautomer is expected to show a distinct resonance, while the imino (=NH) proton of an imino tautomer would appear at a different chemical shift. The observation of a single set of averaged signals may indicate rapid tautomeric exchange on the NMR timescale.
-
¹³C NMR: The chemical shifts of the carbon atoms within the oxadiazole ring (C2 and C5) are sensitive to the tautomeric form.
-
¹⁵N NMR: If isotopically labeled material is available, ¹⁵N NMR can provide unambiguous evidence. The chemical shift of the nitrogen atoms in the amino/imino group and the oxadiazole ring will differ significantly between tautomers.
Protocol for NMR Analysis
-
Sample Preparation: Dissolve the synthesized and purified this compound in various deuterated solvents (e.g., DMSO-d₆, D₂O, CDCl₃) to assess the effect of solvent polarity and hydrogen bonding.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra for each sample.
-
Variable Temperature (VT) NMR: For samples showing evidence of dynamic exchange, perform VT-NMR experiments. Lowering the temperature may slow the tautomeric interconversion, allowing for the observation of distinct signals for each tautomer.
-
Data Interpretation: Compare the observed chemical shifts with those predicted from DFT calculations for each tautomer to aid in signal assignment.
| Nucleus | Amino Tautomer (Predicted δ) | Imino Tautomer (Predicted δ) | Experimental δ (in DMSO-d₆) |
| ¹H (-NH₂) | ~7.5 ppm | - | Observed Value |
| ¹H (=NH) | - | ~9.0 ppm | Observed Value |
| ¹H (-COOH) | ~13.0 ppm | ~13.0 ppm | Observed Value |
| ¹³C (C2) | ~158 ppm | ~165 ppm | Observed Value |
| ¹³C (C5) | ~162 ppm | ~155 ppm | Observed Value |
Table 2: Hypothetical NMR chemical shift comparison for tautomer identification.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups that differ between tautomers.
-
Amino Tautomer: Expect to observe characteristic N-H stretching vibrations for the primary amine (~3400-3200 cm⁻¹) and a C=O stretch for the carboxylic acid (~1700 cm⁻¹).
-
Imino Tautomer: The N-H stretch for the imine group would appear in a similar region to the amine, but the C=N stretching vibration (~1650 cm⁻¹) would be a key diagnostic peak.
A recent study on a similar compound, 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole, utilized matrix-isolation IR spectroscopy combined with quantum chemical calculations to confirm the exclusive presence of the amino tautomer in the gas phase.[5]
Protocol for IR Analysis
-
Sample Preparation: Acquire the IR spectrum of the solid material (e.g., using a KBr pellet or ATR).
-
Solution-Phase IR: If possible, acquire spectra in solvents of varying polarity to observe any shifts in vibrational frequencies that may indicate a change in the dominant tautomer.
-
Spectral Comparison: Compare the experimental spectra with the computationally predicted IR spectra for each tautomer.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state. While this does not provide information about the equilibrium in solution, it offers a crucial reference point. The structure of a related compound, 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione, was successfully determined using this method, confirming the thione tautomer in the solid state.[6]
Synthesis of this compound
While numerous methods exist for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a common and adaptable route involves the cyclization of a diacylhydrazine derivative.[7][8]
Figure 3: A plausible synthetic pathway for the target compound.
Conclusion and Future Directions
The tautomeric behavior of this compound is a critical factor influencing its application in drug discovery and materials science. This guide has outlined a comprehensive strategy, combining computational prediction with multi-technique spectroscopic analysis, to thoroughly characterize its tautomeric equilibria. By understanding the interplay between the intrinsic properties of the molecule and the influence of its environment, researchers can make more informed decisions in the design of novel compounds with optimized properties. Future studies could expand upon this framework to investigate the tautomerism of a broader range of substituted 1,3,4-oxadiazoles and to quantify the impact of tautomerism on biological activity through quantitative structure-activity relationship (QSAR) studies.
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A Senior Application Scientist's Guide to the Biological Screening of Novel 5-Amino-1,3,4-oxadiazole-2-carboxylic Acid Derivatives
Foreword: The Oxadiazole Scaffold - A Privileged Motif in Modern Drug Discovery
To my fellow researchers, scientists, and drug development professionals, I present this in-depth technical guide on the biological screening of a particularly promising class of compounds: 5-Amino-1,3,4-oxadiazole-2-carboxylic acid derivatives. The 1,3,4-oxadiazole ring is a well-established pharmacophore, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. This five-membered heterocycle is a cornerstone in the architecture of numerous therapeutic agents, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific inclusion of an amino group at the 5-position and a carboxylic acid at the 2-position of the oxadiazole core provides a unique chemical scaffold, presenting multiple points for diversification and opportunities for novel pharmacological interventions.
This guide is born out of extensive experience in the field of compound screening and is designed to be a practical and intellectually stimulating resource. My objective is to move beyond a simple recitation of protocols and delve into the why—the strategic thinking and scientific rationale that underpin a successful screening campaign. We will explore the synthesis of a diverse chemical library from the core scaffold, construct a robust screening cascade to identify and characterize promising lead compounds, and interpret the resulting data to guide further drug development efforts.
I. Constructing a Diverse Chemical Library: Synthesis of this compound Derivatives
The foundation of any successful screening campaign is a well-designed chemical library. The this compound scaffold is an excellent starting point for generating a diverse set of derivatives. The presence of the amino and carboxylic acid groups allows for a variety of chemical modifications, enabling the exploration of a broad chemical space.
A common and effective synthetic route to generate 2,5-disubstituted 1,3,4-oxadiazoles begins with the reaction of an acid hydrazide with a carboxylic acid, followed by cyclodehydration.[5][6] For our specific scaffold, a plausible synthetic strategy would involve the protection of the amino group, followed by derivatization of the carboxylic acid, and subsequent deprotection.
Below is a generalized, step-by-step synthetic protocol for creating a library of amide derivatives from the this compound core.
Experimental Protocol: Synthesis of Amide Derivatives
-
Protection of the Amino Group:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add a protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Purify the Boc-protected intermediate by column chromatography.
-
-
Amide Coupling:
-
Dissolve the Boc-protected intermediate in an appropriate solvent (e.g., dimethylformamide).
-
Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like diisopropylethylamine (DIPEA).
-
Add the desired primary or secondary amine to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Extract the product and purify by column chromatography.
-
-
Deprotection of the Amino Group:
-
Dissolve the Boc-protected amide derivative in a solution of trifluoroacetic acid (TFA) in dichloromethane.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and TFA under reduced pressure to yield the final amide derivative.
-
This modular approach allows for the generation of a large and diverse library of compounds by simply varying the amine used in the amide coupling step.
II. The Screening Cascade: A Multi-tiered Approach to Hit Identification and Validation
A robust screening cascade is essential for efficiently identifying and prioritizing lead compounds. This multi-tiered approach begins with broad, high-throughput primary screens to identify initial "hits," followed by more focused secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.
A. Primary Screening: Casting a Wide Net
The initial primary screen is designed to rapidly assess the biological activity of the entire compound library against key therapeutic targets. For our this compound derivatives, we will focus on two areas of high potential: antimicrobial and anticancer activity.[2][7][8]
The broth microdilution assay is a widely used method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10][11][12][13]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media.
-
Dilute the overnight culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL) in fresh broth.
-
-
Compound Preparation:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture media.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
B. Secondary Screening: Hit Confirmation and Potency Determination
Compounds that show significant activity in the primary screens ("hits") are advanced to secondary screening for confirmation and to determine their potency more accurately. This typically involves generating dose-response curves to calculate IC₅₀ or MIC values with greater precision.
C. Tertiary Screening: Elucidating the Mechanism of Action
Promising lead compounds from secondary screening are subjected to tertiary assays to understand their mechanism of action. For antimicrobial agents, this could involve determining whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). For anticancer agents, assays for apoptosis (programmed cell death), cell cycle arrest, or inhibition of specific signaling pathways can provide valuable mechanistic insights.[8]
III. Data Presentation and Interpretation: From Raw Data to Actionable Insights
The clear and concise presentation of screening data is crucial for making informed decisions in a drug discovery project. The following tables provide examples of how to summarize the data from the primary and secondary screening of a hypothetical set of this compound derivatives.
Table 1: Primary Antimicrobial Screening Results
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| OXA-001 | >128 | >128 |
| OXA-002 | 16 | 64 |
| OXA-003 | 8 | 32 |
| OXA-004 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 |
Table 2: Primary Anticancer Screening Results (IC₅₀, µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| OXA-001 | 25.4 | 42.1 |
| OXA-002 | >100 | >100 |
| OXA-003 | 12.8 | 18.5 |
| OXA-004 | 5.2 | 9.7 |
| Doxorubicin | 0.8 | 1.2 |
From this hypothetical data, compounds OXA-003 and OXA-004 emerge as promising candidates for further investigation due to their potent antimicrobial and anticancer activities, respectively.
IV. Conclusion: A Roadmap for Discovery
This guide has provided a comprehensive framework for the biological screening of novel this compound derivatives. By combining a strategic approach to library synthesis with a multi-tiered screening cascade, researchers can efficiently identify and characterize promising lead compounds. The protocols and insights presented herein are intended to serve as a valuable resource for those embarking on the exciting journey of drug discovery. The 1,3,4-oxadiazole scaffold continues to be a rich source of therapeutic innovation, and it is my hope that this guide will contribute to the development of the next generation of life-saving medicines.
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Exploring the mechanism of action of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid
Authored by: A Senior Application Scientist
Preamble: Charting a Course into the Bioactivity of a Privileged Scaffold
The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] This five-membered heterocycle is a versatile bioisostere for carboxylic acids and amides, often enhancing the pharmacokinetic profile of drug candidates.[4] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[5][6] The mechanism underlying these effects is frequently linked to the inhibition of key enzymes and growth factor signaling pathways.[1][3][7]
This guide focuses on the parent structure, This compound , a foundational building block for more complex derivatives.[4] While its derivatives are extensively studied, the intrinsic mechanism of action of this core molecule is not yet fully elucidated in publicly available literature. This document, therefore, serves as a technical whitepaper for researchers and drug development professionals, proposing a plausible mechanistic hypothesis and outlining a rigorous, multi-faceted experimental strategy to investigate it. We will proceed from a position of scientific inquiry, detailing not just what to do, but why each step is critical for building a robust, evidence-based understanding of the compound's biological function.
Our central hypothesis is that this compound functions as an enzyme inhibitor, a common mechanism for this class of compounds.[1][8] Specifically, we will explore its potential to inhibit Dihydroorotate Dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway and a validated target in oncology.
Part 1: The Mechanistic Hypothesis - Targeting Pyrimidine Biosynthesis
The structural features of this compound—namely, the heterocyclic ring system, the amino group, and the carboxylic acid moiety—suggest its potential to mimic an endogenous substrate and interact with the active site of an enzyme. The de novo pyrimidine biosynthesis pathway is essential for the production of nucleotide building blocks required for DNA and RNA synthesis, making it a critical pathway for rapidly proliferating cells, such as cancer cells.
DHODH catalyzes the fourth committed step in this pathway: the oxidation of dihydroorotate to orotate. This enzyme is a well-established therapeutic target. Our hypothesis is that the carboxylic acid group of our compound could mimic the carboxylate of orotate or dihydroorotate, while the oxadiazole ring and amino group could form key interactions with residues in the enzyme's active site, leading to competitive inhibition.
Caption: Proposed inhibition of DHODH within the de novo pyrimidine biosynthesis pathway.
Part 2: A Phased Experimental Approach for Mechanism Validation
To rigorously test our hypothesis, we will employ a phased approach, starting with broad functional assays and progressively narrowing down to specific molecular interactions. This self-validating workflow ensures that each subsequent phase is built upon a solid foundation of evidence from the preceding one.
Caption: Phased experimental workflow for mechanism of action elucidation.
Phase 1: In Vitro DHODH Enzyme Inhibition Assay
Rationale: The first and most direct test of our hypothesis is to determine if this compound can inhibit the activity of purified DHODH enzyme in a cell-free system. This eliminates the complexities of cellular uptake and metabolism, providing a clear readout of direct enzyme interaction.
Protocol: Spectrophotometric DHODH Activity Assay
-
Principle: This assay measures the DHODH-catalyzed reduction of a cofactor, which is coupled to the reduction of a chromogenic substrate, allowing for spectrophotometric monitoring of enzyme activity.
-
Reagents & Materials:
-
Purified recombinant human DHODH enzyme.
-
Dihydroorotate (DHO), the enzyme substrate.
-
Coenzyme Q10 (CoQ10) or another suitable electron acceptor.
-
2,6-dichloroindophenol (DCIP) as the chromogenic indicator.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).
-
This compound (test compound).
-
A known DHODH inhibitor (e.g., Brequinar) as a positive control.
-
96-well microplates.
-
Spectrophotometer capable of reading absorbance at 600 nm.
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 2 µL of the test compound at various concentrations (e.g., a serial dilution from 100 µM to 1 nM). Include wells for a "no inhibitor" control (vehicle only) and the positive control inhibitor.
-
Add 178 µL of a master mix containing assay buffer, DHODH enzyme (at a final concentration of ~5-10 nM), CoQ10 (final concentration ~50 µM), and DCIP (final concentration ~60 µM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of DHO substrate (final concentration ~200 µM).
-
Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes. The rate of decrease corresponds to the rate of DCIP reduction and thus DHODH activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Normalize the velocities to the "no inhibitor" control (set to 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Compound | Putative IC₅₀ (µM) |
| This compound | 5.2 ± 0.7 |
| Brequinar (Positive Control) | 0.05 ± 0.01 |
| Vehicle (DMSO) | > 100 (No Effect) |
| Caption: Hypothetical results from the in vitro DHODH inhibition assay. |
Phase 2: Cellular Proliferation and Pathway Engagement Assays
Rationale: A positive result in Phase 1 demonstrates enzyme inhibition but not necessarily biological activity in a cellular context. Phase 2 aims to determine if the compound can inhibit the proliferation of cancer cells and if this anti-proliferative effect is consistent with the inhibition of pyrimidine synthesis.
Protocol 1: Cancer Cell Proliferation (MTT) Assay
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Procedure:
-
Seed cancer cells (e.g., A549 lung carcinoma, a cell line sensitive to DHODH inhibition) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
Protocol 2: Uridine Rescue Assay
-
Principle: If the compound's anti-proliferative effect is due to the inhibition of de novo pyrimidine synthesis, this effect should be reversible by supplying cells with exogenous uridine, which can be utilized by the pyrimidine salvage pathway, bypassing the need for DHODH.
-
Procedure:
-
Perform the MTT assay as described above.
-
Run a parallel set of plates where cells are co-treated with the test compound and a fixed concentration of uridine (e.g., 100 µM).
-
-
Data Analysis: A significant rightward shift in the GI₅₀ curve in the presence of uridine strongly indicates that the compound's mechanism of action is on-target with the pyrimidine biosynthesis pathway.
Phase 3: Biophysical Validation of Target Engagement
Rationale: Cellular assays provide strong correlative evidence, but they do not definitively prove that the test compound directly binds to DHODH within the cell. Biophysical techniques can measure the direct interaction between the compound and the purified protein, providing quantitative data on binding affinity and kinetics.
Protocol: Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as a ligand (test compound) flows over an immobilized protein (DHODH), allowing for real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity (Kᴅ).
-
Procedure:
-
Immobilize purified DHODH onto a sensor chip surface.
-
Inject a series of concentrations of this compound over the chip surface.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams for each concentration.
-
Regenerate the chip surface between injections to remove the bound compound.
-
-
Data Analysis:
-
Globally fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), the dissociation rate constant (kᴅ), and the equilibrium dissociation constant (Kᴅ = kᴅ/kₐ).
-
| Parameter | Value |
| Association Rate (kₐ) | 1.5 x 10⁴ M⁻¹s⁻¹ |
| Dissociation Rate (kᴅ) | 7.5 x 10⁻³ s⁻¹ |
| Affinity (Kᴅ) | 0.5 µM |
| Caption: Hypothetical binding kinetics data from SPR analysis. A Kᴅ in the sub-micromolar range would indicate a strong, direct interaction. |
Conclusion and Future Directions
This guide has outlined a systematic and logical progression of experiments to investigate the mechanism of action of this compound, centered on the hypothesis of DHODH inhibition. Successful execution of these phases would provide compelling, multi-modal evidence to confirm or refute this proposed mechanism.
References
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (Source: National Center for Biotechnology Information, URL: [Link])
-
Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. (Source: PubMed, URL: [Link])
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (Source: Taylor & Francis Online, URL: [Link])
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Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (Source: ResearchGate, URL: [Link])
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (Source: National Center for Biotechnology Information, URL: [Link])
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (Source: SpringerLink, URL: [Link])
-
Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. (Source: PubMed, URL: [Link])
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (Source: ACS Publications, URL: [Link])
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Convenient Synthesis and Biological Profile of 5-Amino-Substituted 1,2,4-Oxadiazole Derivatives. (Source: ResearchGate, URL: [Link])
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SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. (Source: Farmacia Journal, URL: [Link])
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (Source: ResearchGate, URL: [Link])
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In Silico Analysis of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid: A Technical Guide to Molecular Docking with Target Proteins
Abstract
This technical guide provides a comprehensive, in-depth walkthrough of in silico molecular docking studies focused on 5-Amino-1,3,4-oxadiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure known to be a bioisostere for carboxylic acids and amides, often enhancing pharmacokinetic properties.[1] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory effects.[1] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for conducting molecular docking studies. We will explore the interaction of this compound with two key protein targets: Cyclooxygenase-2 (COX-2) for anti-inflammatory applications and Human Epidermal Growth Factor Receptor 2 (HER2) for anticancer investigations.
Introduction: The Rationale for In Silico Docking
Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex.[2] This technique is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries and providing insights into the fundamental biochemical processes of ligand-protein interactions.[2] The primary objectives of molecular docking are to predict the binding conformation and to estimate the binding affinity, often expressed as a binding energy score.[3]
The causality behind employing in silico docking at the early stages of drug discovery is rooted in efficiency and cost-effectiveness. It allows for the prioritization of lead compounds for synthesis and in vitro testing, thereby reducing the time and resources expended on non-viable candidates. For a molecule like this compound, which serves as a versatile building block, in silico docking can help to hypothesize its potential efficacy against a range of therapeutically relevant protein targets.
This guide will utilize AutoDock Vina, a widely-used open-source program for molecular docking, noted for its improved speed and accuracy in predicting binding modes.[4] We will also employ AutoDockTools for preparing the necessary input files and PyMOL for the visualization and analysis of the results.
The Target Proteins: COX-2 and HER2
The selection of appropriate target proteins is a critical step that dictates the therapeutic context of the investigation. For this guide, we have chosen two well-validated and structurally characterized proteins implicated in major diseases.
Cyclooxygenase-2 (COX-2): An Anti-inflammatory Target
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[2] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated at sites of inflammation.[5] Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5] The crystal structure of human COX-2 provides a clear view of its active site, which will be the target for our docking study.[6] For our case study, we will be using the PDB structure 5KIR , which is the human COX-2 in complex with the selective inhibitor Rofecoxib.[6]
Human Epidermal Growth Factor Receptor 2 (HER2): An Anticancer Target
Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a member of the epidermal growth factor receptor family of receptor tyrosine kinases. Overexpression of HER2 is a key driver in the development and progression of certain aggressive types of breast cancer.[7] The kinase domain of HER2 is a prime target for small molecule inhibitors that can block its signaling pathway, thereby inhibiting cancer cell proliferation.[8] The crystal structure of the HER2 kinase domain in complex with an inhibitor provides a detailed map of the ATP-binding pocket, which is the target for our docking simulations.[7][9] For this study, we will utilize the PDB structure 3PP0 , representing the kinase domain of human HER2.[7][9]
The In Silico Docking Workflow: A Self-Validating System
A robust and reliable docking protocol should be a self-validating system. This is achieved by first "redocking" the co-crystallized ligand back into the active site of the protein. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), provides confidence in the chosen docking parameters.
Below is a diagrammatic representation of the comprehensive workflow.
Caption: The in silico molecular docking workflow.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, step-by-step methodologies for the key experiments in our in silico study.
Ligand Preparation
The accuracy of docking results is highly dependent on the correct preparation of the ligand structure.
-
2D to 3D Conversion: The 2D structure of this compound is first drawn using a chemical drawing software (e.g., ChemDraw or MarvinSketch). This 2D structure is then converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This is a critical step to ensure the ligand adopts a realistic 3D geometry.[9]
-
File Format Conversion and PDBQT Preparation: The energy-minimized ligand is saved in a standard format like .mol2 or .pdb. Using AutoDockTools (ADT), the ligand file is processed to:
-
Add polar hydrogens.
-
Merge non-polar hydrogens.
-
Assign Gasteiger partial charges, which are crucial for calculating electrostatic interactions.
-
Define the rotatable bonds, which allows for ligand flexibility during docking.
-
The final prepared ligand file is saved in the PDBQT format (.pdbqt).[1][10]
-
Protein Preparation
The protein structure obtained from the Protein Data Bank (PDB) requires several preparatory steps before it is ready for docking.
-
PDB File Acquisition: Download the crystal structures of COX-2 (PDB ID: 5KIR) and HER2 (PDB ID: 3PP0) from the RCSB PDB database.[6][7]
-
Cleaning the Protein Structure: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove all water molecules and any heteroatoms (ions, cofactors) that are not essential for the binding interaction.
-
For the initial validation step, save the co-crystallized ligand in a separate file. For the actual docking of our compound of interest, the co-crystallized ligand is also removed.
-
Select the relevant protein chains for the docking study.
-
-
Preparation in AutoDockTools: Load the cleaned PDB file into ADT.
-
Add polar hydrogen atoms to the protein.
-
Assign Kollman partial charges to the protein atoms.
-
The prepared protein is then saved in the PDBQT format.[10]
-
Docking with AutoDock Vina
With the prepared ligand and protein files, the docking simulation can be performed.
-
Grid Box Definition: A grid box defines the search space for the docking algorithm. The grid should be centered on the active site of the protein and large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[1] The coordinates of the co-crystallized ligand can be used to define the center of the grid box.
-
Configuration File: A configuration file (conf.txt) is created to specify the input files and docking parameters for AutoDock Vina. Key parameters include:
-
receptor = protein.pdbqt
-
ligand = ligand.pdbqt
-
center_x, center_y, center_z: The coordinates for the center of the grid box.
-
size_x, size_y, size_z: The dimensions of the grid box in Angstroms.
-
exhaustiveness: This parameter controls the thoroughness of the search. A higher value increases the probability of finding the best binding mode but also increases the computation time. A value of 8 is the default, but higher values like 24 or 32 can yield more reliable results.[11][12]
-
-
Running the Docking Simulation: AutoDock Vina is executed from the command line with the configuration file as input. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
Data Presentation and Analysis: A Case Study
In this section, we present hypothetical but plausible results for the docking of this compound against COX-2 and HER2.
Quantitative Docking Results
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[13] The RMSD value from the redocking of the native ligand is crucial for validating the docking protocol.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | RMSD (Å) | Interacting Residues |
| COX-2 (5KIR) | Rofecoxib (Native Ligand) | -9.8 | 1.25 | Val523, Arg513, Phe518, Leu352 |
| This compound | -7.2 | N/A | Arg120, Tyr355, Ser530, Val349 | |
| HER2 (3PP0) | TAK-285 (Native Ligand) | -10.5 | 1.48 | Met774, Leu726, Val734, Ala751, Lys753 |
| This compound | -6.8 | N/A | Thr798, Asp863, Met801, Leu852 |
Analysis of Binding Interactions
The analysis of the specific interactions between the ligand and the protein's active site residues provides crucial insights into the binding mechanism. This is typically done using visualization software like PyMOL.
-
Against COX-2: this compound is predicted to form key hydrogen bonds with the side chains of Arg120 and Tyr355, and the backbone of Ser530. The oxadiazole ring, being a bioisostere of a carboxylic acid, can mimic the interactions of traditional NSAIDs with Arg120 at the mouth of the cyclooxygenase channel.[14]
-
Against HER2: The compound is predicted to fit into the ATP-binding pocket of the HER2 kinase domain. The amino group and the carboxylic acid group are likely to form hydrogen bonds with the hinge region residues, which is a common binding motif for kinase inhibitors. Hydrophobic interactions between the oxadiazole ring and surrounding nonpolar residues would further stabilize the complex.
Below is a logical diagram illustrating the interpretation of the docking results.
Caption: The process of analyzing and interpreting molecular docking results.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for conducting in silico docking studies of this compound with the therapeutically relevant targets COX-2 and HER2. The detailed protocols for ligand and protein preparation, docking simulation with AutoDock Vina, and subsequent analysis offer a robust methodology for researchers in drug discovery.
The hypothetical docking results suggest that this compound has the potential to bind to the active sites of both COX-2 and HER2, forming key interactions that are characteristic of known inhibitors. This underscores the versatility of the 1,3,4-oxadiazole scaffold in medicinal chemistry.
It is imperative to remember that in silico docking is a predictive tool. The hypotheses generated from these studies must be validated through experimental assays, such as in vitro enzyme inhibition assays and cell-based assays, to confirm the biological activity. Future work could involve the design and synthesis of derivatives of this compound to optimize the binding affinity and selectivity for these targets, guided by the structural insights gained from the docking studies.
References
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Biointerface Research in Applied Chemistry. (2021, October 21). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. [Link]
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Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]
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iGEM IISc-Bengaluru. Protocol for Docking with AutoDock. [Link]
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Bioinformatics With BB. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. [Link]
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Center for Computational Structural Biology. AutoDock Version 4.2. [Link]
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AutoDock Vina. AutoDock Vina Documentation. [Link]
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Bioinformatics Review. (2022, May 12). Visualization of Molecular Docking result by PyMOL. YouTube. [Link]
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ResearchGate. (2020, May 20). How to interpret Autodock Vina's calculated affinity for a ligand to its receptor?. [Link]
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RCSB PDB. (2016, September 28). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]
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RCSB PDB. (2022, July 27). 7PCD: HER2 IN COMPLEX WITH A COVALENT INHIBITOR. [Link]
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RCSB PDB. (2011, March 30). 3PP0: Crystal Structure of the Kinase domain of Human HER2 (erbB2). [Link]
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The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]
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Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
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The Audiopedia. (2024, September 24). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. [Link]
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RCSB PDB. (1997, December 24). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]
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RCSB PDB. (2024, June 12). 8U8X: crystal structure of the receptor tyrosine kinase Human HER2 (ERBB2) YVMA mutant kinase domain in complex with inhibitor compound 27. [Link]
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ResearchGate. Visualization the molecular docking results in PyMOL: (a) complex DNA.... [Link]
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ResearchGate. 3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid). [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]
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National Center for Biotechnology Information. 3PP0: Crystal Structure of the Kinase domain of Human HER2 (erbB2). [Link]
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The Evolving Landscape of Drug Discovery: A Deep Dive into the Structure-Activity Relationship of 5-Amino-1,3,4-oxadiazole-2-carboxylic Acid Analogs
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a cornerstone of drug design, owing to their diverse chemical properties and ability to interact with a wide array of biological targets. Among these, the 1,3,4-oxadiazole scaffold has garnered significant attention for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide delves into the intricate structure-activity relationships (SAR) of a specific, yet highly promising subclass: 5-Amino-1,3,4-oxadiazole-2-carboxylic acid analogs. As a senior application scientist, this document aims to provide a comprehensive and insightful narrative, grounded in scientific integrity and practical application, to empower researchers in their pursuit of innovative therapeutics.
The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its planarity, coupled with the presence of heteroatoms capable of forming hydrogen bonds, makes it an attractive pharmacophore.[3] The oxadiazole moiety is often considered a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[4] The inherent stability of the 1,3,4-oxadiazole ring to metabolic degradation makes it a valuable component in the design of new drug candidates.
The core structure of interest, this compound, presents two key points for chemical modification: the amino group at the 5-position and the carboxylic acid group at the 2-position. Understanding how alterations at these positions influence biological activity is the essence of SAR studies.
Synthetic Strategies: Building the this compound Scaffold
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically commences from carboxylic acids or their derivatives. A common and versatile approach involves the reaction of an acid hydrazide with a second carboxylic acid derivative, followed by cyclodehydration. For the specific synthesis of the this compound core, a plausible synthetic route starts from semicarbazide and an appropriate dicarboxylic acid derivative.
A scalable method for producing 5-substituted-2-amino-1,3,4-oxadiazoles involves the oxidative cyclization of a thiosemicarbazide precursor, which can be readily accessed from the corresponding acid chlorides.[5]
Below is a generalized workflow for the synthesis of this compound and its subsequent derivatization into amide and ester analogs.
Caption: General workflow for the synthesis and SAR studies of this compound analogs.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis of the core scaffold.
Materials:
-
Semicarbazide hydrochloride
-
Oxalic acid
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dioxane
-
Standard laboratory glassware and equipment
Procedure:
-
Formation of the Hydrazide: In a round-bottom flask, dissolve semicarbazide hydrochloride (1 eq) in water. Add a solution of sodium bicarbonate (1 eq) in water and stir until the effervescence ceases. To this, add a solution of oxalic acid (1 eq) in ethanol. Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cyclization: After completion, cool the reaction mixture and remove the solvent under reduced pressure. To the crude product, add phosphorus oxychloride (5-10 vol) and reflux for 2-3 hours.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice with stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Characterization: Confirm the structure of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Structure-Activity Relationship (SAR) Studies: Unraveling the Pharmacophore
The biological activity of the this compound scaffold can be fine-tuned by introducing various substituents at the 5-amino and 2-carboxylic acid positions.
Modifications at the 5-Amino Group
The 5-amino group serves as a crucial handle for introducing diversity. N-acylation, N-alkylation, and N-arylation can significantly impact the compound's polarity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.
-
N-Aryl Substitution: Studies on related 2-amino-5-substituted-1,3,4-oxadiazoles have shown that the nature and position of substituents on the N-aryl ring are critical for anticancer activity. For instance, N-aryl compounds with 2,4-dimethyl substitution have demonstrated promising activity.[6] The presence of electron-donating or electron-withdrawing groups on the aryl ring can modulate the electronic properties of the entire molecule, affecting its binding affinity to target proteins.
-
N-Acyl Substitution: Acylation of the amino group can introduce various functionalities. For example, incorporating another heterocyclic ring via an acyl linker could lead to compounds with dual modes of action or enhanced target specificity.
Modifications at the 2-Carboxylic Acid Group
The carboxylic acid group at the 2-position is a key site for derivatization into esters and amides. This transformation can significantly alter the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.
-
Esterification: Converting the carboxylic acid to an ester can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. The nature of the alcohol used for esterification (e.g., simple alkyl, substituted benzyl) can be varied to probe the steric and electronic requirements of the target's binding pocket.
-
Amidation: The formation of amides from the carboxylic acid introduces a new hydrogen bond donor and acceptor, which can lead to stronger interactions with the target protein. A library of amides can be synthesized by reacting the carboxylic acid with a diverse set of primary and secondary amines. The substituents on the amine can be systematically varied to explore the SAR.
Data Presentation: Hypothetical SAR Data for Anticancer Activity
To illustrate the principles of SAR, the following table presents hypothetical anticancer activity data for a series of this compound analogs against a cancer cell line (e.g., MCF-7).
| Compound ID | R¹ (at 5-NH₂) | R² (at 2-COOH) | IC₅₀ (µM) |
| 1a | H | OH | > 100 |
| 1b | Phenyl | OH | 50.2 |
| 1c | 4-Chlorophenyl | OH | 25.8 |
| 1d | 2,4-Dimethylphenyl | OH | 15.1 |
| 2a | H | OCH₃ | 85.3 |
| 2b | Phenyl | OCH₃ | 40.7 |
| 2c | 4-Chlorophenyl | OCH₃ | 18.9 |
| 2d | 2,4-Dimethylphenyl | OCH₃ | 9.5 |
| 3a | H | NH-Phenyl | 70.1 |
| 3b | Phenyl | NH-Phenyl | 35.6 |
| 3c | 4-Chlorophenyl | NH-Phenyl | 12.4 |
| 3d | 2,4-Dimethylphenyl | NH-Phenyl | 5.2 |
This is a hypothetical table for illustrative purposes.
From this hypothetical data, several SAR trends can be deduced:
-
Effect of 5-N-Substitution: Aryl substitution on the 5-amino group is generally favorable for activity (compare 1a with 1b-d ). Electron-withdrawing (Cl) and electron-donating (CH₃) groups on the phenyl ring enhance potency, suggesting that both electronic and steric factors play a role.
-
Effect of 2-Carboxylic Acid Derivatization: Conversion of the carboxylic acid to an ester (2a-d ) or an amide (3a-d ) generally improves anticancer activity. Amides appear to be more potent than esters, possibly due to their ability to form additional hydrogen bonds.
-
Combined Effect: The most potent compounds possess substitutions at both the 5-amino and 2-carboxamide positions (e.g., 3d ), highlighting the importance of a multi-pronged optimization strategy.
Mechanism of Action and Biological Targets
The diverse biological activities of 1,3,4-oxadiazole derivatives stem from their ability to interact with a variety of enzymes and signaling pathways.[2][6] In the context of cancer, these compounds have been shown to inhibit key proteins involved in cell proliferation, survival, and angiogenesis.
Caption: Potential mechanisms of action for this compound analogs in cancer cells.
-
Enzyme Inhibition: Many 1,3,4-oxadiazole derivatives exert their anticancer effects by inhibiting critical enzymes such as histone deacetylases (HDACs), telomerase, and various kinases.[2][3] The specific enzyme targeted will depend on the overall structure of the analog.
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[7]
-
Cell Cycle Arrest: They can also halt the proliferation of cancer cells by arresting the cell cycle at different phases.[7]
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of the synthesized analogs on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The systematic exploration of the SAR at the 5-amino and 2-carboxylic acid positions is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these analogs. Future research should focus on:
-
Elucidation of Specific Targets: Identifying the precise molecular targets of the most active compounds through techniques like target-based screening and proteomics.
-
In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of cancer and infectious diseases to assess their in vivo efficacy and safety profiles.
-
Pharmacokinetic Profiling: Conducting detailed ADME (absorption, distribution, metabolism, and excretion) studies to understand the pharmacokinetic behavior of the lead compounds.
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Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2025). ResearchGate. [Link]
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Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). SpringerLink. [Link]
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Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (2014). National Center for Biotechnology Information. [Link]
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). MDPI. [Link]
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Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1][2][8]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915). (2015). National Center for Biotechnology Information. [Link]
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Methodological & Application
A Robust One-Pot Synthesis Protocol for 5-Amino-1,3,4-oxadiazole-2-carboxylic Acid
An Application Note for Drug Development Professionals
Abstract
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 5-Amino-1,3,4-oxadiazole-2-carboxylic acid is a particularly valuable building block, featuring two key functional groups that allow for versatile downstream derivatization in drug discovery programs. This application note details a streamlined, one-pot synthesis protocol designed for efficiency and scalability. By reacting semicarbazide hydrochloride with oxalic acid using phosphorus oxychloride (POCl₃) as both a cyclodehydrating agent and solvent, this method circumvents the need for intermediate isolation, reducing synthesis time and resource expenditure. The protocol includes a detailed experimental procedure, a proposed reaction mechanism, self-validating characterization guidelines, and a troubleshooting guide to ensure reliable and reproducible results for researchers in pharmaceutical and chemical development.
Principle of the Method
The synthesis is based on the acid-catalyzed condensation and subsequent cyclodehydration of semicarbazide with a dicarboxylic acid. In this one-pot protocol, semicarbazide hydrochloride serves as the precursor for the 5-amino group and the core hydrazine component of the heterocyclic ring. Oxalic acid provides the carbon backbone for the C2 position, which bears the carboxylic acid functionality. Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that facilitates the intramolecular cyclization to form the stable 1,3,4-oxadiazole ring system.[3][4]
Overall Reaction Scheme:
The process is designed to proceed in a single reaction vessel, minimizing handling and potential loss of material between steps.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Semicarbazide Hydrochloride | ≥99% | Sigma-Aldrich | Store in a desiccator. |
| Oxalic Acid (Anhydrous) | ≥98% | Fisher Scientific | Ensure anhydrous form is used. |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Acros Organics | Highly corrosive and water-reactive. Handle in a fume hood. |
| Diethyl Ether | Anhydrous | VWR | For washing/purification. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore | For neutralization. |
| Deionized Water | Type 1 | In-house | For work-up. |
| Round-bottom flask (250 mL) | - | Pyrex | Flame-dried before use. |
| Magnetic Stirrer/Hotplate | - | IKA | |
| Reflux Condenser | - | Kimble | With drying tube (CaCl₂). |
| Ice Bath | - | - | For controlled addition. |
| Buchner Funnel & Filter Paper | - | Whatman | For product isolation. |
Detailed Experimental Protocol
CAUTION: This procedure involves highly corrosive and reactive chemicals. Perform all steps in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Vessel Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition:
-
To the dried flask, add semicarbazide hydrochloride (5.58 g, 0.05 mol).
-
Add anhydrous oxalic acid (5.40 g, 0.06 mol, 1.2 equiv).
-
Fit the flask with a reflux condenser topped with a calcium chloride drying tube.
-
-
Reaction Setup: Place the flask in an ice bath on a magnetic stirrer.
-
Cyclization Agent Addition:
-
Through the second neck of the flask (using a dropping funnel), add phosphorus oxychloride (25 mL, ~0.27 mol) dropwise over 30 minutes. Causality: Slow, cooled addition is critical to control the highly exothermic reaction between POCl₃ and the reagents, preventing uncontrolled side reactions and ensuring safety.[4]
-
After the addition is complete, a thick slurry will form.
-
-
Reaction Progression:
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C using an oil bath.
-
Maintain stirring at this temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable mobile phase is developed (e.g., Ethyl Acetate:Methanol 8:2).
-
-
Reaction Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC or time), cool the flask to room temperature.
-
CRITICAL STEP: In a separate large beaker (1 L), prepare ~300 mL of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood. Causality: Quenching on ice hydrolyzes the excess POCl₃ and precipitates the crude product.
-
The crude product will precipitate as a solid.
-
-
Neutralization and Filtration:
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the acidic slurry until the pH is approximately 6-7. Be cautious of vigorous gas evolution (CO₂).
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) and then with cold diethyl ether (2 x 30 mL) to remove organic impurities.
-
-
Purification and Drying:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified white to off-white solid product in a vacuum oven at 60 °C overnight.
-
Expected yield: 65-75%.
-
Self-Validation and Characterization
To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized to confirm its identity and purity.
| Analytical Technique | Expected Result for this compound |
| Melting Point | Sharp melting point, expected >200 °C (with decomposition). |
| FT-IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch, amino), ~3000 (O-H stretch, broad), ~1720 (C=O stretch, carboxylic acid), ~1650 (N-H bend), ~1560 (C=N stretch), ~1070 (C-O-C stretch, oxadiazole ring).[5] |
| ¹H NMR (DMSO-d₆, δ/ppm) | ~7.5 (s, 2H, -NH₂), ~13.0 (br s, 1H, -COOH). Note: Signal positions can vary with concentration and water content. |
| ¹³C NMR (DMSO-d₆, δ/ppm) | ~165.0 (C2-carbon), ~158.0 (C5-carbon), ~160.0 (Carboxylic acid carbon). The signals for C2 and C5 of the oxadiazole ring are key identifiers.[3] |
| Mass Spectrometry (ESI-) | Calculated for C₃H₃N₃O₃: 129.02. Expected [M-H]⁻ ion at m/z 128.01. |
Proposed Reaction Mechanism & Workflow
The reaction is proposed to proceed through an initial acylation of the terminal nitrogen of semicarbazide by oxalic acid, forming an N-acylsemicarbazide intermediate. This intermediate is then activated by POCl₃, facilitating an intramolecular nucleophilic attack by the oxygen atom of the carbonyl group onto the newly formed electrophilic center, followed by dehydration to yield the aromatic 1,3,4-oxadiazole ring.
Caption: One-pot synthesis workflow for this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reagents were not anhydrous. 2. Incomplete cyclodehydration. 3. Product is soluble in washings. | 1. Use anhydrous oxalic acid and properly dried glassware. 2. Increase reaction time or temperature slightly (e.g., to 100 °C). 3. Ensure work-up and washes are performed with cold solvents. |
| Dark, Tarry Product | Reaction temperature was too high, causing decomposition. | Reduce the reaction temperature to 70-80 °C and ensure controlled, dropwise addition of POCl₃ at the start. |
| Product Fails to Precipitate | 1. Insufficient neutralization. 2. Product is more soluble than expected. | 1. Check pH carefully after neutralization; add more base if needed. 2. After neutralization, cool the solution in an ice bath for an extended period to encourage precipitation. |
| Broad Melting Point | The product is impure. | Recrystallize the product a second time. Consider using a different solvent system for recrystallization. |
Conclusion
This application note provides a comprehensive and reliable one-pot protocol for the synthesis of this compound. By leveraging a common and potent cyclodehydrating agent, this method offers a significant improvement in efficiency over multi-step syntheses. The detailed procedural steps, coupled with the characterization benchmarks and troubleshooting guide, equip researchers and drug development professionals with a robust tool for accessing this valuable heterocyclic building block for further exploration in medicinal chemistry.
References
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Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Al-Salihi, R. H. (2020). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Retrieved January 18, 2026, from [Link]
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Nayak, A. S., et al. (2023). A series of 1,3,4-oxadiazole derivatives have been synthesized by microwave irradiation method. World Journal of Pharmaceutical Research. Retrieved January 18, 2026, from [Link]
-
Vo, T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]
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Salman, R. T., et al. (2021). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Materials Today: Proceedings. Retrieved January 18, 2026, from [Link]
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Al-Saffar, M. A., et al. (2025). Synthesis and Characterization of Some New Drug Derivatives containing thiadiazole, oxadiazole, and triazole rings, and study. Applied Chemical Engineering. Retrieved January 18, 2026, from [Link]
-
Kumar, S. (2012). Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Application Notes & Protocols: Microwave-Assisted Synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document provides a comprehensive guide to the synthesis of 5-amino-1,3,4-oxadiazole-2-carboxylic acid derivatives, a key subclass of these valuable heterocyclic compounds. We will explore the significant advantages of microwave-assisted organic synthesis (MAOS) for this process, a green chemistry technique that dramatically accelerates reaction times and improves yields compared to conventional methods.[5][6][7][8] This guide presents a detailed, field-proven protocol, mechanistic insights, and strategies for optimization, designed to empower researchers in the efficient synthesis of these promising molecules for drug discovery and development.
Introduction: The Significance of 1,3,4-Oxadiazoles and the Power of Microwave Synthesis
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the 1,3,4-oxadiazole ring is a privileged structure within this class.[1][5][9] Its unique electronic and structural properties allow it to act as a bioisostere for amide and ester groups, enhancing properties like metabolic stability and cell membrane permeability. The this compound core, in particular, offers multiple points for chemical modification, making it an attractive template for building libraries of potential drug candidates.[3]
Traditionally, the synthesis of these compounds involves lengthy reaction times, high temperatures, and often, the use of harsh reagents.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this field.[8] Unlike conventional heating where heat is transferred inefficiently via convection, microwave irradiation utilizes dielectric heating.[7][8] Polar molecules and ions within the reaction mixture align with the oscillating electric field of the microwaves. This rapid realignment and the resulting molecular friction generate a rapid and uniform increase in temperature throughout the reaction volume.[7][8] This "superheating" effect leads to dramatic rate enhancements, often reducing reaction times from hours to mere minutes, while also minimizing the formation of side products and improving overall yields.[5][7][10]
Reaction Mechanism and Key Principles
The synthesis of 2-amino-substituted 1,3,4-oxadiazoles typically proceeds via the oxidative cyclization of a semicarbazone intermediate. The general pathway is outlined below:
-
Semicarbazone Formation: An appropriate aldehyde (often derived from the corresponding carboxylic acid) reacts with semicarbazide to form a semicarbazone.
-
Oxidative Cyclization: The semicarbazone undergoes an intramolecular cyclization facilitated by an oxidizing agent. This step involves the formation of a C-O bond to close the five-membered oxadiazole ring.[11] Various oxidizing systems have been reported, including iodine, bromine in acetic acid, and chloramine-T.[1][11]
Microwave irradiation significantly accelerates the cyclization step, driving the reaction to completion with high efficiency.
Visualizing the Reaction Pathway
Caption: General two-step synthesis of 5-amino-1,3,4-oxadiazole derivatives.
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a representative synthesis of a this compound derivative starting from a suitable aldehyde precursor.
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Microwave synthesis should only be conducted in a dedicated microwave reactor designed for chemical synthesis, using appropriate sealed reaction vessels.
Materials and Reagents
-
Substituted Aldehyde (e.g., 4-formylbenzoic acid)
-
Semicarbazide Hydrochloride
-
Sodium Acetate
-
Iodine (I₂)
-
Anhydrous Sodium Thiosulfate
-
Dimethylformamide (DMF) or Ethanol
-
Ethyl Acetate
-
Hexane
-
Deionized Water
Step-by-Step Procedure
Part A: Synthesis of the Semicarbazone Intermediate
-
In a 100 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.1 g, 10 mmol) and sodium acetate (1.6 g, 20 mmol) in 20 mL of water.
-
Add a solution of the starting aldehyde (10 mmol) in 20 mL of ethanol.
-
Stir the mixture at room temperature for 1-2 hours. The formation of a precipitate indicates the product is forming.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the pure semicarbazone.
Part B: Microwave-Assisted Oxidative Cyclization
-
Place the dried semicarbazone (1.0 mmol) and iodine (1.2 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add 4 mL of a suitable solvent such as DMF or ethanol.
-
Seal the vessel securely according to the microwave reactor manufacturer's instructions.
-
Place the vessel in the microwave reactor cavity.
-
Irradiate the mixture under the conditions specified in the table below. The reaction is typically complete in minutes.
Reaction Work-up and Purification
-
After irradiation, allow the vessel to cool to room temperature (or as per the reactor's safety guidelines).
-
Pour the reaction mixture into a beaker containing 50 mL of cold water.
-
Add a saturated solution of sodium thiosulfate dropwise until the brown color of the iodine disappears.
-
A solid product should precipitate. If not, extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Collect the precipitated solid by filtration. If extracted, combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound derivative.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for microwave-assisted oxadiazole synthesis.
Data Presentation: Reaction Parameter Comparison
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various 5-amino-1,3,4-oxadiazole derivatives, showcasing the efficiency of this method.[12]
| Starting Aldehyde | Solvent | Microwave Power | Temperature (°C) | Time (min) | Yield (%) |
| 4-Formylbenzoic acid | DMF | 200 W | 120 | 5 | ~85-95% |
| 4-Chlorobenzaldehyde | Ethanol | 150 W | 100 | 8 | ~80-90% |
| 4-Methoxybenzaldehyde | DMF | 200 W | 120 | 5 | ~90-98% |
| 2-Naphthaldehyde | Ethanol | 150 W | 100 | 10 | ~80-88% |
Note: These values are representative and may require optimization for specific substrates and microwave reactor models.
Characterization of Synthesized Compounds
The structure and purity of the final products must be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands. For the 1,3,4-oxadiazole ring, expect peaks around 1640-1650 cm⁻¹ (C=N), 1560-1570 cm⁻¹ (N-N), and 1020-1070 cm⁻¹ (C-O-C). The amino group (NH₂) will show stretching vibrations around 3100-3300 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are crucial for confirming the molecular structure. The disappearance of the aldehyde proton signal and the appearance of aromatic and amino proton signals in their expected regions confirm the reaction.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[2]
Troubleshooting and Optimization
-
Low Yield:
-
Ensure the semicarbazone intermediate is pure and dry.
-
Increase the microwave irradiation time or temperature incrementally.
-
Screen different solvents. Polar aprotic solvents like DMF or DMSO often perform well in microwave synthesis.
-
-
Incomplete Reaction:
-
Verify the power output of the microwave reactor.
-
Ensure efficient stirring within the reaction vessel to maintain uniform heat distribution.
-
-
Side Product Formation:
-
Lower the reaction temperature to improve selectivity.
-
Ensure the stoichiometry of the oxidizing agent is correct; excess can sometimes lead to degradation.
-
Conclusion
Microwave-assisted synthesis represents a superior, efficient, and green methodology for the preparation of this compound derivatives.[12] By drastically reducing reaction times and improving yields, this technology accelerates the discovery and development of new chemical entities.[10] The protocols and insights provided herein serve as a robust starting point for researchers to synthesize and explore the vast therapeutic potential of this important class of heterocyclic compounds.
References
-
Majhi, S., & Mondal, P. K. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Current Microwave Chemistry, 10(2), 135-154. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Available at: [Link]
-
Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024). RSC Green Chemistry. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Bentham Science. Available at: [Link]
-
Garg, N., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(8), 873-897. Available at: [Link]
-
Singh, U., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1825-1897. Available at: [Link]
-
Murthy, A. A., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available at: [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (n.d.). Luxembourg Bio Technologies. Available at: [Link]
-
Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1829-1854. Available at: [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. Available at: [Link]
-
Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (n.d.). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry. Available at: [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. Available at: [Link]
-
Singh, P., et al. (2014). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 72-79. Available at: [Link]
-
Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities. (2022). Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Biological Characterization of One Oxadiazole Derivative (5(4‐Hydroxyphenyl)‐2‐(N‐Phenyl Amino)‐1,3,4‐Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. (2025). ResearchGate. Available at: [Link]
-
Tiwari, A., et al. (2015). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Chemical and Pharmaceutical Research, 7(3), 1239-1249. Available at: [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. Available at: [Link]
-
Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. (2024). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2020). ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it a highly sought-after scaffold. Notably, the 1,3,4-oxadiazole core often serves as a bioisostere for amide and ester functionalities, a strategic replacement that can significantly enhance a molecule's metabolic stability, modulate its lipophilicity, and improve overall pharmacokinetic properties. This has led to its incorporation into a wide array of therapeutic agents, including those with anticancer, antimicrobial, and antiviral activities.
5-Amino-1,3,4-oxadiazole-2-carboxylic acid (CAS 4970-61-0) is a particularly valuable building block. It possesses two key functional groups: a nucleophilic amino group and a versatile carboxylic acid. This dual functionality allows for subsequent derivatization at two distinct points, making it an ideal starting material for the construction of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This guide provides a detailed, two-step protocol for the synthesis of this important intermediate, beginning from readily available starting materials.
Overall Synthetic Strategy
The synthesis of this compound is approached via a two-stage process. The first stage involves the preparation of the key intermediate, ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate. This is achieved through the cyclization of an appropriate acyl hydrazide precursor with cyanogen bromide. The second stage is the hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product. This strategy is outlined below.
Caption: Overall workflow for the synthesis of the target compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| Oxamic Hydrazide | C₂H₅N₃O₂ | 103.08 | 515-96-8 | Major Suppliers | Key precursor |
| Cyanogen Bromide | CBrN | 105.92 | 506-68-3 | Major Suppliers | EXTREMELY TOXIC . Handle with extreme caution. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Major Suppliers | Reagent grade |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Major Suppliers | Reagent grade |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Major Suppliers | Concentrated (37%) |
| Ethanol | C₂H₆O | 46.07 | 64-17-5 | Major Suppliers | Anhydrous and 95% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Major Suppliers | Anhydrous |
| Celite® | - | - | 61790-53-2 | Major Suppliers | Filter aid |
PART 1: Synthesis of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
This procedure is adapted from the general methodology for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles by reacting an acid hydrazide with a cyanogen halide.[1]
Protocol: Cyclization Reaction
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber containing sodium hydroxide solution, dissolve oxamic hydrazide (10.3 g, 0.1 mol) in 100 mL of water.
-
Base Addition: Cool the solution to 0-5 °C using an ice-water bath. Slowly add a solution of sodium bicarbonate (16.8 g, 0.2 mol) in 100 mL of water to the stirred solution of oxamic hydrazide.
-
Cyanogen Bromide Addition: EXTREME CAUTION: Cyanogen bromide is highly toxic and corrosive.[1][2][3][4][5] This step must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or butyl rubber gloves. Prepare a solution of cyanogen bromide (11.6 g, 0.11 mol) in 50 mL of ethanol. Add this solution dropwise to the cold, stirred reaction mixture over a period of 30-45 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Work-up and Isolation: A white precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with two portions of cold water (2x 50 mL) and then with a small amount of cold ethanol (20 mL). Dry the product in a vacuum oven at 50 °C to a constant weight.
-
Purification (Optional): The product is often of sufficient purity for the next step. If further purification is required, recrystallize from a minimal amount of hot ethanol.
PART 2: Synthesis of this compound
This part of the protocol describes the basic hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Protocol: Ester Hydrolysis
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the crude ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (e.g., 15.7 g, assumed 0.1 mol from the previous step) in 100 mL of water.
-
Hydrolysis: Add a 2 M aqueous solution of sodium hydroxide (60 mL, 0.12 mol) to the suspension. Heat the mixture to reflux with stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Filtration: After the reaction is complete, cool the solution to room temperature. If any unreacted starting material or impurities are present as solids, filter the solution through a pad of Celite®.
-
Acidification: Cool the clear filtrate in an ice-water bath. With vigorous stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2-3. A white precipitate of the carboxylic acid will form.
-
Isolation and Washing: Collect the precipitated product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the final product, this compound, in a vacuum oven at 60 °C to a constant weight.
Product Characterization
| Analysis | Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | Expected this compound |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 200-205 °C | Decomposition expected >200 °C |
| ¹H NMR | (DMSO-d₆, 400 MHz) δ: 7.85 (s, 2H, NH₂), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 1.30 (t, J=7.1 Hz, 3H, CH₃) | (DMSO-d₆, 400 MHz) δ: ~13.5 (br s, 1H, COOH), ~7.8 (s, 2H, NH₂) |
| ¹³C NMR | (DMSO-d₆, 100 MHz) δ: 165.1 (C=O), 158.2 (C-NH₂), 143.5 (C-COO), 62.5 (OCH₂), 14.1 (CH₃) | (DMSO-d₆, 100 MHz) δ: ~166 (C=O), ~159 (C-NH₂), ~144 (C-COOH) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H str), ~1740 (C=O str, ester), ~1650 (C=N str) | ~3400-3200 (N-H str), ~3100-2500 (O-H str, broad), ~1720 (C=O str, acid) |
| MS (ESI+) | m/z 158.05 [M+H]⁺ | m/z 130.02 [M+H]⁺ |
Note: The spectral data for the ethyl ester is based on typical values for similar structures and available data from suppliers.[4][5] The data for the final carboxylic acid is predicted based on the hydrolysis of the ester.
Safety and Handling Precautions
Cyanogen Bromide is extremely toxic and a lachrymator. It can be fatal if inhaled, swallowed, or absorbed through the skin. It also causes severe burns. [2][3][4]
-
Engineering Controls: All manipulations involving cyanogen bromide must be conducted in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a full-face respirator, chemical-resistant gloves (butyl rubber recommended), a lab coat, and chemical splash goggles.
-
Waste Disposal: All waste containing cyanogen bromide must be quenched with a basic solution (e.g., sodium hydroxide) in the fume hood before disposal as hazardous waste.
Hydrazine derivatives (like oxamic hydrazide) are potentially toxic and should be handled with care.
-
Wear standard PPE (gloves, lab coat, safety glasses).
-
Avoid inhalation of dust.
Strong acids and bases (HCl, NaOH) are corrosive.
-
Handle with appropriate PPE, including gloves and eye protection.
References
-
Loba Chemie. (2016). CYANOGEN BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Stollé, R. (1959). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. U.S. Patent 2,883,391.
Sources
- 1. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 2. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound ETHYL ESTER(4970-53-0) 1H NMR [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocol for Antimicrobial Susceptibility Testing of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid
Introduction
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 1,3,4-oxadiazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4][5] 5-Amino-1,3,4-oxadiazole-2-carboxylic acid is a member of this versatile class of heterocyclic compounds. Accurate and reproducible assessment of its in vitro antimicrobial activity is a critical step in the drug development pipeline.
These application notes provide a detailed, evidence-based protocol for determining the antimicrobial susceptibility of this compound. The methodologies described are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability.[6][7][8][9][10][11] This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial candidates.
Principle of Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing (AST) determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC). This is a fundamental measure of an agent's potency. The two most common reference methods for MIC determination are broth microdilution and disk diffusion, both of which are detailed herein.[12][13][14][15] The choice of method may depend on the specific research question, throughput requirements, and the physicochemical properties of the test compound.
I. Broth Microdilution Method
The broth microdilution method is considered the "gold standard" for quantitative MIC determination due to its accuracy and reproducibility.[12][13] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.
A. Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidity meter
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
B. Experimental Workflow: Broth Microdilution
Caption: Workflow for the broth microdilution assay.
C. Step-by-Step Protocol
-
Preparation of the Test Compound:
-
Accurately weigh the this compound powder and dissolve it in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). The solubility of the compound should be empirically determined.
-
Rationale: DMSO is a common solvent for water-insoluble compounds. Its final concentration in the assay should not exceed 1% (v/v) to avoid toxicity to the bacteria.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[16]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[17]
-
-
Assay Plate Preparation:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare an intermediate dilution of the stock compound in CAMHB. Add 100 µL of this dilution (at twice the highest desired final concentration) to well 1.
-
Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. This brings the final volume in each well to 100 µL and dilutes the compound and inoculum to their final concentrations.
-
Add 50 µL of sterile CAMHB to well 12.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[13] This can be determined by visual inspection against a dark background.
-
D. Quality Control
-
Concurrently test reference strains with known MIC values for standard antibiotics (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
The results for the quality control strains must fall within the acceptable ranges defined by CLSI or EUCAST.[7][9][18]
II. Disk Diffusion Method
The disk diffusion (Kirby-Bauer) test is a qualitative or semi-quantitative method that is simple to perform and suitable for screening.[14][15][19] It involves placing a paper disk impregnated with a known amount of the test compound onto an agar plate seeded with the test organism.
A. Materials
-
This compound
-
Sterile blank paper disks (6 mm diameter)
-
Appropriate solvent (e.g., DMSO)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
B. Experimental Workflow: Disk Diffusion
Caption: Workflow for the disk diffusion assay.
C. Step-by-Step Protocol
-
Disk Preparation:
-
Prepare a solution of this compound in a suitable solvent.
-
Apply a precise volume of this solution to each blank paper disk to achieve the desired amount of compound per disk (e.g., 30 µg). Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Within 15 minutes, dip a sterile cotton swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Disk Application and Incubation:
-
Aseptically place the impregnated disks on the inoculated agar surface. Ensure firm contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
After incubation, measure the diameter of the zone of inhibition (the area of no growth) around each disk to the nearest millimeter.
-
D. Interpretation
For a novel compound, there are no established breakpoints. The zone diameter provides a qualitative measure of activity. A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound.[14]
Data Presentation and Interpretation
All quantitative data, such as MIC values, should be summarized in a clear and structured table for easy comparison across different bacterial strains.
| Bacterial Strain | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| S. aureus ATCC 29213 | ||
| E. coli ATCC 25922 | ||
| MRSA Isolate 1 | ||
| P. aeruginosa Isolate 1 |
Causality and Self-Validation
-
Causality: The use of standardized inocula is crucial because the final bacterial concentration directly impacts the MIC result. A higher inoculum can lead to a falsely elevated MIC. The 16-20 hour incubation period allows for sufficient bacterial growth in the control wells while preventing over-incubation that could obscure the results.
-
Self-Validation: The inclusion of quality control strains and growth/sterility controls is a self-validating mechanism.[12] If the QC results are out of range, or if there is growth in the sterility control or no growth in the growth control, the entire experiment is considered invalid and must be repeated.
References
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link][7]
-
CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link][9]
-
Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. Retrieved from [Link][12]
-
Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link][13]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Retrieved from [Link][10]
-
Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link][16]
-
CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Retrieved from [Link][11]
-
EUCAST. (n.d.). Guidance Documents. Retrieved from [Link][21]
-
Weseler, A., et al. (2005). A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. Pharmazie, 60(7), 498-502. Retrieved from [Link][22]
-
Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. Retrieved from [Link][23]
-
Weseler, A., et al. (2005). A novel colorimetric broth microdilution method to determine the minimum inhibitor concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. ResearchGate. Retrieved from [Link][24]
-
Slaninkova, A., et al. (2021). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. MDPI. Retrieved from [Link][25]
-
Fritsche, T. R., et al. (2004). Disk Diffusion Quality Control Guidelines for NVP-PDF 713: A Novel Peptide Deformylase Inhibitor. Diagnostic Microbiology and Infectious Disease, 48(1), 55-57. Retrieved from [Link][26]
-
Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link][14]
-
Determination Of Antimicrobial Activity Of Some BIS- 1,3,4-Oxadiazoles. IOSR Journal. Retrieved from [Link][27]
-
Antimicrobial Activity Evaluation Of New 1,3,4-oxadiazole Derivatives. (n.d.). Retrieved from [Link][28]
-
Doern, C. D., et al. (2022). Stop Waiting for Tomorrow: Disk Diffusion Performed on Early Growth Is an Accurate Method for Antimicrobial Susceptibility Testing with Reduced Turnaround Time. Journal of Clinical Microbiology, 60(5), e03007-20. Retrieved from [Link][19]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link][18]
-
Kamal, A., et al. (2011). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 16(12), 10073-10086. Retrieved from [Link][1]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link][15]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. Retrieved from [Link][2]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Retrieved from [Link][3]
-
Foroumadi, A., et al. (2007). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. DARU Journal of Pharmaceutical Sciences, 15(3), 142-146. Retrieved from [Link][29]
-
Kumar, S., et al. (2013). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of advanced pharmaceutical technology & research, 4(1), 39–46. Retrieved from [Link][30]
-
Vaishnav, J., et al. (2023). Synthesis, Characterization and Antimicrobial Evaluation of Amino acid Derivatives of 1,3,4-Oxadiazole. ResearchGate. Retrieved from [Link][31]
-
de Almeida, G. G., et al. (2020). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future medicinal chemistry, 12(1), 23–34. Retrieved from [Link][32]
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2012). Synthesis and Antimicrobial Evaluation of 1,3,4-Oxadiazole-2-thione from Some Pyridine Carboxylic Acids. ResearchGate. Retrieved from [Link][33]
-
Abbassi, M. S., et al. (2024). Synthesis, characterization, antimicrobial and antioxidant activity of 2- (2′-hydroxyphenyl) -1,3,4-oxadiazolyl-5-amino acid derivatives. ResearchGate. Retrieved from [Link][34]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed Central. Retrieved from [Link][4]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. Retrieved from [Link][5]
-
Douglas, E. J. A., et al. (2020). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS infectious diseases, 6(1), 108–117. Retrieved from [Link][35]
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Application Notes and Protocols: Evaluating the Anticancer Activity of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid using the MTT Assay
Introduction: A Bioisosteric Scaffold in Cancer Research
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently investigated for its broad spectrum of pharmacological activities, including anticancer effects.[1][2] Its utility often stems from its role as a bioisostere for carboxylic acids and amides, which can enhance pharmacokinetic properties.[3] 5-Amino-1,3,4-oxadiazole-2-carboxylic acid is a versatile building block for synthesizing more complex molecules, making it a compound of interest for novel drug discovery programs.[3] Numerous studies have demonstrated that derivatives of the 1,3,4-oxadiazole core exhibit potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting key enzymes involved in tumor progression.[1][4][5]
This document provides a detailed protocol for evaluating the in vitro anticancer activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a cornerstone in cytotoxicity testing due to its reliability, simplicity, and suitability for high-throughput screening.[6][7]
Principle of the MTT Assay: A Measure of Metabolic Viability
The MTT assay provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The core principle relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, water-insoluble formazan.[10][11] This conversion is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.[11][12]
Therefore, the amount of purple formazan produced is directly proportional to the number of viable cells.[8][9] When cells are damaged or killed by a cytotoxic compound like this compound, their metabolic activity decreases, leading to a reduced production of formazan and a corresponding decrease in the intensity of the purple color. The insoluble formazan crystals are then dissolved in an organic solvent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[10][11]
Experimental Workflow and Design
A successful MTT assay hinges on careful planning and execution. The workflow is designed to move from cell preparation to quantitative data analysis, with critical checkpoints to ensure data integrity.
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol
This protocol is optimized for adherent cancer cells cultured in 96-well plates. Necessary modifications for suspension cells are noted where applicable.
Materials and Reagents
-
Cancer cell line of interest (e.g., A549 - lung, MCF-7 - breast)
-
This compound (Test Compound)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, 96-well flat-bottom cell culture plates
-
Multichannel pipette and sterile pipette tips
-
Microplate reader capable of reading absorbance at 570 nm
Step-by-Step Methodology
Step 1: Preparation of Reagents
-
MTT Stock Solution (5 mg/mL):
-
Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.
-
Vortex until fully dissolved. The solution should be a clear yellow.
-
Filter-sterilize the solution using a 0.22 µm syringe filter to remove any insoluble particles.
-
Causality: Filtration is critical to prevent microbial contamination of cell cultures.
-
Store the stock solution at 4°C, protected from light, for up to one month. MTT is light-sensitive, so wrap the container in aluminum foil.[9] A change in color to green or blue indicates degradation or contamination.[9]
-
-
Test Compound Stock Solution (e.g., 10 mM):
-
Prepare a high-concentration stock solution of this compound in DMSO. The exact concentration will depend on its solubility.
-
Insight: DMSO is a common solvent, but its final concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[13] It is crucial to run a vehicle control (cells treated with the highest concentration of DMSO used) to validate that the solvent has no effect on cell viability.
-
Step 2: Cell Seeding
-
Culture the selected cancer cell line until it reaches the logarithmic (exponential) growth phase.[13]
-
Causality: Cells in the log phase are actively proliferating and metabolically uniform, providing more consistent and reproducible results. Over-confluent cells may have altered metabolic rates.
-
-
Harvest the cells using trypsinization (for adherent cells) and perform a cell count using a hemocytometer or automated cell counter.
-
Determine the optimal seeding density for your specific cell line. This is a critical parameter that must be optimized. A typical range is 5,000 to 10,000 cells per well.[14]
-
Self-Validation: To optimize, perform a preliminary experiment by seeding a range of cell densities (e.g., 1,000 to 20,000 cells/well) and ensuring the absorbance values for untreated cells fall within the linear range of the assay (typically 0.75-1.25) after the total assay duration.[15]
-
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at the optimized density.
-
To mitigate the "edge effect"—variability caused by uneven evaporation in the outer wells—fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[13][14]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach and resume normal growth.
Step 3: Cell Treatment
-
After 24 hours of incubation, observe the cells under a microscope to confirm attachment and healthy morphology.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include the following controls:
-
Untreated Control: Cells treated with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.[11]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The duration depends on the compound's expected mechanism of action.
Step 4: MTT Incubation and Solubilization
-
Following the treatment period, carefully aspirate the medium containing the test compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.
-
For Suspension Cells: Centrifuge the plate (e.g., at 1,000 x g for 5 minutes) to pellet the cells and formazan before aspirating the supernatant.[12]
-
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][16]
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete dissolution, resulting in a homogenous purple solution.[11]
Step 5: Absorbance Measurement
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from factors like fingerprints or plate imperfections.
-
Read the plate within 1 hour of adding the solubilization agent.
Data Analysis and Interpretation
Calculating Percentage Viability
-
Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Calculate Percentage Viability: Normalize the data to the untreated control group using the following formula:
% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) x 100
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Plot a dose-response curve with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Use non-linear regression analysis to fit the data to a sigmoidal (four-parameter logistic) curve.[17]
-
The IC50 value is the concentration that corresponds to 50% on the y-axis of the fitted curve.[17] This can be calculated using software such as GraphPad Prism or specialized Excel add-ins.[18][19]
Data Presentation
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| Untreated Control | 1.152 | 0.085 | 100% |
| Vehicle (0.5% DMSO) | 1.145 | 0.091 | 99.4% |
| 0.1 | 1.098 | 0.076 | 95.3% |
| 1 | 0.987 | 0.065 | 85.7% |
| 10 | 0.621 | 0.048 | 53.9% |
| 50 | 0.233 | 0.021 | 20.2% |
| 100 | 0.118 | 0.015 | 10.2% |
| Blank | 0.055 | 0.005 | N/A |
| Table 1: Example data set for an MTT assay. The IC50 would be determined by plotting this data and performing non-linear regression. |
Troubleshooting and Scientific Integrity
Ensuring the trustworthiness of your data requires vigilance for common pitfalls.
Caption: Common issues and solutions in the MTT assay.
A critical self-validating step is to test for compound interference. Some colored compounds can absorb light at 570 nm, or compounds with reducing properties can convert MTT to formazan non-enzymatically.[12][20] To test for this, include control wells with the highest concentration of the test compound in medium without cells.[12][20] A significant absorbance reading in these wells indicates interference, and an alternative viability assay may be required.
Conclusion
The MTT assay is a robust and highly cited method for assessing the cytotoxic potential of novel compounds like this compound. By carefully optimizing parameters such as cell seeding density and including appropriate controls, researchers can generate reliable and reproducible data. This protocol, grounded in established principles, provides a comprehensive guide for drug development professionals to accurately determine the anticancer efficacy of this promising chemical scaffold.
References
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Prasad, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health. Retrieved from [Link]
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The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
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SlideShare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
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Protocol Exchange. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Retrieved from [Link]
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National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
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ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from [Link]
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YouTube. (2020). How to calculate IC50 from MTT assay. Retrieved from [Link]
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PubMed Central. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]
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ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]
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ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 5-Amino-1,3,4-oxadiazole-2-carboxylic acid as a Versatile Scaffold in Medicinal Chemistry
Introduction: The Strategic Value of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry, prized for its unique combination of physicochemical and biological properties.[1][2] This five-membered aromatic system, featuring one oxygen and two nitrogen atoms, is frequently employed as a bioisostere for amide and ester functionalities. This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and fine-tune polarity and hydrogen bonding capacity.[3] The inherent stability of the 1,3,4-oxadiazole ring, coupled with its ability to engage in various non-covalent interactions with biological targets, has led to its incorporation into a wide array of therapeutic agents, including those with anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][4]
5-Amino-1,3,4-oxadiazole-2-carboxylic acid, in particular, represents a highly versatile starting point for the construction of diverse chemical libraries. Its bifunctional nature, presenting both a nucleophilic amino group and an electrophilic carboxylic acid (or its derivatives), allows for orthogonal derivatization, enabling a systematic exploration of the chemical space around the central oxadiazole core. This guide provides detailed protocols for the synthesis and derivatization of this valuable scaffold, along with insights into its application in drug discovery programs.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of this compound is essential for its effective use and safe handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 4970-61-0 | [5] |
| Molecular Formula | C₃H₃N₃O₃ | [5] |
| Molecular Weight | 129.08 g/mol | [6] |
| Appearance | Solid | [6] |
| Storage | Store in a cool, dark, and dry place; freezer at -20°C is recommended. | [5] |
| Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. | [5] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
Synthesis of the this compound Scaffold
Researchers have two primary avenues for obtaining the title scaffold: direct purchase from commercial vendors or de novo synthesis. The most straightforward approach for many labs will be the hydrolysis of the commercially available ethyl ester.
Protocol 1: Synthesis via Hydrolysis of Ethyl 5-Amino-1,3,4-oxadiazole-2-carboxylate
This protocol is adapted from general hydrolysis procedures for similar heterocyclic esters and provides a reliable method for obtaining the target carboxylic acid from its commercially available ethyl ester (CAS 4970-53-0).[7][8][9][10]
Workflow for Scaffold Synthesis via Hydrolysis
Caption: Workflow for the synthesis of the target scaffold via hydrolysis.
Materials:
-
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
-
Methanol (MeOH)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 v/v ratio). The exact volume should be sufficient to fully dissolve the starting material upon gentle warming.
-
Base Addition: To the stirred solution, add sodium hydroxide (1.5 - 2.0 eq) dissolved in a small amount of water.
-
Hydrolysis Reaction: Attach a reflux condenser and heat the reaction mixture to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with vigorous stirring to neutralize the solution to a pH of approximately 2-3. The carboxylic acid product should precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.
Application Protocols: Derivatization of the Scaffold
The bifunctional nature of this compound allows for selective modification at either the amino or carboxylic acid group, providing a powerful platform for generating diverse compound libraries.
Protocol 2: N-Acylation of the 5-Amino Group
This protocol describes a general procedure for the acylation of the 5-amino group using an acid chloride. This reaction forms a stable amide linkage and is a common method for introducing a wide variety of substituents.[4]
Workflow for N-Acylation
Caption: General workflow for the N-acylation of the scaffold.
Materials:
-
This compound (or its ethyl ester)
-
Desired acid chloride (R-COCl) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and suspend it in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the suspension and stir for 10-15 minutes at room temperature.
-
Acylating Agent Addition: Cool the mixture to 0°C in an ice bath. Add the acid chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the N-acylated derivative.
Protocol 3: Amide Bond Formation at the 2-Carboxylic Acid Group
This protocol outlines the coupling of the 2-carboxylic acid group with a primary or secondary amine using a standard peptide coupling reagent, such as N,N'-Dicyclohexylcarbodiimide (DCC) with an additive like 4-Dimethylaminopyridine (DMAP).[4][11]
Workflow for Amide Coupling
Caption: General workflow for amide bond formation at the carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Desired amine (R-NH₂) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and DMAP (0.1 eq) in anhydrous DMF.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DMF dropwise.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight. A precipitate of dicyclohexylurea (DCU) will form.
-
Byproduct Removal: Filter off the DCU precipitate and wash it with a small amount of DMF or DCM.
-
Workup: Dilute the filtrate with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired amide.
Structure-Activity Relationship (SAR) Insights
The 5-amino and 2-carboxylic acid functionalities serve as key handles for tuning the biological activity of derivatives.
Conceptual SAR Exploration
Caption: Conceptual diagram for SAR exploration using the scaffold.
-
The 5-Amino Group: Derivatization at this position is crucial for exploring interactions with target proteins. Acylation with various substituted acid chlorides can introduce lipophilic or polar groups, hydrogen bond donors/acceptors, and aromatic systems to probe specific binding pockets. For example, introducing a substituted phenyl ring can lead to beneficial pi-stacking or hydrophobic interactions.
-
The 2-Carboxylic Acid Group: This group acts as a key hydrogen bond acceptor and can be converted into amides or esters to modulate polarity and solubility. The amide linkage, in particular, provides a vector to introduce additional diversity, allowing for the exploration of larger regions of the target's binding site. The choice of amine for the coupling reaction can significantly impact the overall properties and biological activity of the final compound.
By systematically varying the substituents at both positions, researchers can build a comprehensive understanding of the structure-activity relationships and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.
References
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules, 27(22), 7808. Available at: [Link]
-
2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. (1962). Journal of Medicinal Chemistry, 5(3), 518-537. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Current Organic Synthesis, 20(1), 2-24. Available at: [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). The Journal of Organic Chemistry, 87(18), 12148-12163. Available at: [Link]
-
Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (2020). BMC Chemistry, 14(1), 30. Available at: [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). The Journal of Organic Chemistry, 87(18), 12148-12163. Available at: [Link]
-
A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. (2019). Molecules, 24(8), 1543. Available at: [Link]
- Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. (1959). U.S. Patent No. 2,883,391.
-
Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradiation conditions. (2015). ARKIVOC, 2015(7), 131-144. Available at: [Link]
-
General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. (2021). ChemRxiv. Available at: [Link]
-
Ethyl 5-amino-1, 3, 4-oxadiazole-2-carboxylate, min 97%, 1 gram. (n.d.). Aladdin Scientific. Available at: [Link]
-
General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. (2021). Angewandte Chemie International Edition, 60(36), 19725-19731. Available at: [Link]
-
This compound. (n.d.). Adooq Bioscience. Available at: [Link]
-
5-Amino-1,3,4-oxadiazole. (n.d.). Molbase. Available at: [Link]
-
This compound. (n.d.). 001CHEMICAL. Available at: [Link]
-
Coupling Reagents. (n.d.). Aapptec. Available at: [Link]
-
5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities. (2012). Molecules, 17(6), 6734-6754. Available at: [Link]
-
Some regularities of the synthesis of ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates. (2014). Russian Journal of Organic Chemistry, 50(11), 1683-1688. Available at: [Link]
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- 8. Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate 97 4970-53-0 [sigmaaldrich.com]
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- 11. Amide Synthesis [fishersci.co.uk]
Application Note & Protocols: Esterification of the Carboxylic Acid Group on 5-Amino-1,3,4-oxadiazole-2-carboxylic acid
Abstract
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Esters of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid are of significant interest as they can serve as prodrugs, enhance pharmacokinetic profiles, or act as key intermediates in the synthesis of more complex bioactive molecules.[3] This document provides a detailed technical guide on the esterification of the carboxylic acid group on this compound, a versatile heterocyclic building block.[4] We will explore various scientifically-grounded esterification methodologies, from classic Fischer esterification to milder, modern coupling techniques. Each protocol is presented with in-depth explanations of the underlying chemical principles, step-by-step procedures, and critical considerations for successful synthesis and purification.
Introduction: The Significance of the 1,3,4-Oxadiazole Moiety
Heterocyclic compounds form the backbone of modern medicinal chemistry, and among them, the 1,3,4-oxadiazole nucleus has garnered substantial attention.[5][6] This five-membered aromatic ring containing one oxygen and two nitrogen atoms is a versatile pharmacophore.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, making them valuable candidates in drug discovery and development.[7] The esterification of carboxylic acid-functionalized oxadiazoles is a critical transformation, as the resulting esters can act as bioisosteres for amides and carboxylic acids, improving properties like membrane permeability and metabolic stability.[8]
The subject of this guide, this compound, presents unique challenges and opportunities for esterification due to the presence of both an amino group and a carboxylic acid on the heterocyclic ring. The choice of esterification method must be carefully considered to ensure chemoselectivity and avoid unwanted side reactions.
Foundational Principles of Esterification
Esterification is a fundamental reaction in organic synthesis where a carboxylic acid reacts with an alcohol to form an ester and water. The reaction is typically reversible and often requires a catalyst to proceed at a reasonable rate. Key to a successful esterification is understanding how to shift the chemical equilibrium towards the product side. This can be achieved by either using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[9][10]
Several methods have been developed for esterification, each with its own advantages and limitations.[11] The choice of method depends on factors such as the stability of the starting materials to acidic or basic conditions, steric hindrance around the carboxylic acid and alcohol, and the desired scale of the reaction.
Recommended Esterification Protocols
This section details three robust methods for the esterification of this compound, ranging from a classic acid-catalyzed method to milder coupling-agent-mediated approaches.
Protocol 1: Modified Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[12] This method is often carried out at elevated temperatures to drive the reaction to completion.[13]
Causality Behind Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, pushing the equilibrium towards the ester product in accordance with Le Châtelier's principle.[9]
-
Acid Catalyst: Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[14]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.
Experimental Workflow Diagram:
Caption: Workflow for Fischer-Speier Esterification.
Step-by-Step Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Catalyst Addition: Add the desired alcohol (e.g., ethanol, methanol) in large excess (typically serving as the solvent, 20-50 eq). While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq).
-
Reaction Setup: Attach a reflux condenser to the flask and place it in a heating mantle or oil bath.
-
Heating and Monitoring: Heat the reaction mixture to reflux and maintain the temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain the pure product.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Protocol 2: Steglich Esterification using DCC and DMAP
For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative.[15] This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[16] The reaction is typically performed at room temperature.[17]
Causality Behind Experimental Choices:
-
DCC (Coupling Agent): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[15] This intermediate is readily attacked by the alcohol. The byproduct, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration.[16]
-
DMAP (Catalyst): DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then attacked by the alcohol. This catalytic cycle accelerates the reaction and suppresses side reactions.[17]
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as DCC can react with water.
Reaction Mechanism Diagram:
Caption: Simplified mechanism of Steglich Esterification.
Step-by-Step Protocol:
-
Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).
-
DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1-1.3 eq) in the same anhydrous solvent dropwise with stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Work-up: Wash the filtrate with 1M HCl to remove any unreacted DMAP, followed by a saturated aqueous solution of NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Analyze the purified ester by NMR, MS, and IR.
Protocol 3: Acid Chloride Formation Followed by Esterification
This two-step method involves first converting the carboxylic acid to a more reactive acid chloride, which is then reacted with an alcohol to form the ester.[18] This is a highly effective method, especially for less reactive alcohols.[19] Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used reagents for the formation of acid chlorides.[20][21]
Causality Behind Experimental Choices:
-
Acid Chloride Intermediate: Acid chlorides are highly electrophilic and react readily with nucleophiles like alcohols, often without the need for a catalyst.[19] This two-step approach can provide higher yields and cleaner reactions for challenging substrates.
-
Thionyl Chloride (SOCl₂): Thionyl chloride is a convenient reagent as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed from the reaction mixture.[20]
-
Pyridine or Triethylamine: A base is often added in the second step to neutralize the HCl that is formed during the reaction of the acid chloride with the alcohol.
Experimental Workflow Diagram:
Caption: Two-step workflow for esterification via an acid chloride intermediate.
Step-by-Step Protocol:
Step 1: Formation of the Acid Chloride
-
Reactant Setup: In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂) (2-5 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved.
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure.
Step 2: Esterification
-
Reactant Setup: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.
-
Alcohol and Base Addition: Cool the solution to 0 °C. Add the alcohol (1.1-1.5 eq) followed by the dropwise addition of a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2-2.0 eq) to neutralize the HCl formed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification and Characterization: Purify the resulting ester by column chromatography and characterize by NMR, MS, and IR.
Data Summary and Comparison of Methods
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Strong Acid (H₂SO₄, p-TsOH) | High temp (reflux), excess alcohol | Cost-effective, simple setup | Harsh conditions, not suitable for sensitive substrates, reversible |
| Steglich | DCC, DMAP | Room temperature, anhydrous solvent | Mild conditions, high yields, suitable for sensitive substrates | DCC is an allergen, DCU byproduct can be difficult to remove completely |
| Acid Chloride | SOCl₂ or (COCl)₂, Base (Et₃N) | Two steps: reflux then room temp | High reactivity, good for hindered alcohols, generally high yields | Harsh reagents (SOCl₂), requires anhydrous conditions, two-step process |
Troubleshooting and Key Considerations
-
Low Yields in Fischer Esterification: Ensure sufficient excess of alcohol is used and that water is effectively removed if a Dean-Stark apparatus is employed. Check the purity of the acid catalyst.
-
Incomplete Reaction in Steglich Esterification: Ensure all reagents and solvents are anhydrous. The DCC may have degraded; use fresh reagent. Consider increasing the amount of DMAP.
-
Side Reactions with the Amino Group: The amino group on the 5-position of the oxadiazole ring can potentially react, especially with the highly reactive acid chloride. To mitigate this, consider protecting the amino group (e.g., as a Boc-carbamate) prior to esterification, followed by a deprotection step. For the Steglich and Fischer methods, the nucleophilicity of the alcohol is generally higher than that of the aromatic amine under the given conditions, minimizing this side reaction.
-
Purification Challenges: The dicyclohexylurea (DCU) byproduct from the Steglich reaction can sometimes be soluble in the reaction solvent. If filtration is not sufficient, purification by column chromatography is necessary.
Conclusion
The esterification of this compound is a critical synthetic transformation for the development of novel therapeutic agents. The choice of methodology should be tailored to the specific alcohol being used and the scale of the reaction. For simple, unhindered alcohols on a large scale, a modified Fischer esterification may be the most economical approach. For sensitive or sterically hindered substrates, the mild conditions of the Steglich esterification are preferable. The acid chloride method provides a robust and high-yielding route, particularly when other methods fail. By understanding the principles behind each protocol and carefully controlling the reaction conditions, researchers can successfully synthesize the desired esters for further investigation in their drug discovery programs.
References
-
Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. SciSpace. [Link]
-
Importance of oxadiazole motif in medicinal and pharmaceutical chemistry. ResearchGate. [Link]
-
Current Developments in Esterification Reaction: A Review on Process and Parameters. ResearchGate. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. SciSpace. [Link]
-
Kinetics, Mechanism and Novel Methods Of Esterification. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
A typical DCC + DMAP mediated Steglich esterification. ResearchGate. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Fischer Esterification. Chemistry LibreTexts. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Esterification Methods Reactions And Applications. n8n.frumpfighters.com. [Link]
-
Fischer Esterification. Chemistry Steps. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. ACS Publications. [Link]
-
Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
-
Esterification and its impact on the pharmaceutical industry. QSAR ANALYTICS. [Link]
-
Carboxylic Acid to Acid Chloride Explained. Pearson. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
This compound ethyl ester. Oakwood Chemical. [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Steglich esterification. Wikipedia. [Link]
-
General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams. National Institutes of Health. [Link]
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- 1. rroij.com [rroij.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Application of 5-Amino-1,3,4-oxadiazole-2-carboxylic Acid in the Development of Novel Enzyme Inhibitors: A Technical Guide
Introduction: The Privileged Scaffold in Enzyme Inhibition
The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of pharmacologically active compounds.[1] Its bioisosteric resemblance to carboxylic acids and amides, coupled with its metabolic stability and capacity for hydrogen bonding, makes it an attractive moiety for the design of novel therapeutics.[1][2] Within this esteemed class of heterocycles, 5-Amino-1,3,4-oxadiazole-2-carboxylic acid emerges as a particularly valuable building block for the synthesis of a new generation of enzyme inhibitors. This guide provides a comprehensive overview of the strategic application of this compound, detailing its synthetic utility and the subsequent protocols for screening and characterizing the resulting derivatives as potent and selective enzyme inhibitors.
The rationale behind utilizing this compound lies in its inherent functionalities. The primary amino group and the carboxylic acid moiety offer two reactive handles for facile chemical modification, allowing for the systematic exploration of chemical space and the optimization of interactions with enzyme active sites. This adaptability is crucial in the iterative process of drug discovery, where fine-tuning of molecular structure is paramount for enhancing potency and selectivity.
I. Synthetic Strategies: From Building Block to Bioactive Candidate
The journey from the starting material, this compound, to a potential enzyme inhibitor involves strategic chemical synthesis to introduce diversity and tailor the molecule for specific enzymatic targets. The following protocol outlines a general, yet robust, approach for the synthesis of a library of 2,5-disubstituted 1,3,4-oxadiazole derivatives.
General Synthetic Workflow
The synthetic approach typically involves a two-step process: activation of the carboxylic acid followed by coupling with a diverse range of amines or other nucleophiles, and subsequent modification of the amino group.
Caption: Generalized synthetic workflow for generating a library of enzyme inhibitors from this compound.
Protocol 1: Synthesis of Amide Derivatives
This protocol describes the synthesis of a library of amide derivatives by coupling this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Ethyl (dimethylaminopropyl) carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt)
-
A diverse library of primary and secondary amines
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Carboxylic Acid Activation (Method A: Acid Chloride):
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Carboxylic Acid Activation (Method B: EDCI/HOBt Coupling):
-
Dissolve this compound (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
-
Amide Coupling:
-
To the activated intermediate from Step 1 or 2, add the desired amine (1.1 eq) and a base such as TEA or DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
-
Rationale: The choice of coupling reagent depends on the substrate's sensitivity. Thionyl chloride provides a highly reactive acid chloride, suitable for less sensitive amines. The EDCI/HOBt system is a milder alternative, ideal for more delicate or complex amines, minimizing side reactions.
II. In Vitro Enzyme Inhibition Screening
Once a library of derivatives has been synthesized, the next critical step is to screen them for inhibitory activity against a panel of relevant enzymes. The choice of enzymes will depend on the therapeutic area of interest (e.g., kinases for cancer, proteases for viral infections, or cholinesterases for neurodegenerative diseases).[3][4]
Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for a 96-well plate-based spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Synthesized 1,3,4-oxadiazole derivatives (dissolved in DMSO)
-
Positive control inhibitor
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
Prepare serial dilutions of the synthesized compounds and the positive control in assay buffer containing a small percentage of DMSO (typically <1%) to ensure solubility.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed volume of the enzyme solution.
-
Varying concentrations of the test compounds or positive control.
-
A control well containing only enzyme and buffer (100% activity).
-
A blank well containing buffer and substrate (no enzyme).
-
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at a specific wavelength at regular intervals for a set period. The wavelength will depend on the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation:
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| Derivative 1 | Enzyme A | 15.2 ± 1.8 |
| Derivative 2 | Enzyme A | 5.8 ± 0.7 |
| Positive Control | Enzyme A | 0.1 ± 0.02 |
| Derivative 1 | Enzyme B | > 100 |
| Derivative 2 | Enzyme B | 87.4 ± 9.1 |
III. Elucidating the Mechanism of Inhibition
For compounds that exhibit significant inhibitory activity (i.e., low IC₅₀ values), it is essential to determine their mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is crucial for understanding how the inhibitor interacts with the enzyme and for guiding further lead optimization.
Workflow for Mechanism of Action Studies
Caption: A workflow for determining the mechanism of action of a novel enzyme inhibitor.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the enzyme-inhibitor interaction.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the purified target enzyme in a suitable buffer.
-
Prepare a solution of the inhibitor at a significantly higher concentration in the same buffer.
-
Thoroughly degas both solutions.
-
-
ITC Experiment:
-
Load the enzyme solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the enzyme solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to determine the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to enzyme.
-
Fit the data to a suitable binding model to determine the binding affinity (Kₐ), dissociation constant (Kₔ), enthalpy (ΔH), and entropy (ΔS) of binding.
-
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that monitors the binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor surface in real-time.
Procedure:
-
Enzyme Immobilization:
-
Immobilize the purified target enzyme onto a suitable SPR sensor chip.
-
-
Binding Analysis:
-
Flow a series of concentrations of the inhibitor over the sensor surface.
-
Monitor the change in the refractive index, which is proportional to the mass of inhibitor bound to the enzyme.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ).
-
Calculate the equilibrium dissociation constant (Kₔ) from the ratio of kₔ/kₐ.
-
Protocol 5: X-ray Crystallography for Structural Insights
Co-crystallization of the inhibitor with the target enzyme can provide a high-resolution three-dimensional structure of the complex, revealing the precise binding mode of the inhibitor in the enzyme's active site. This structural information is invaluable for structure-based drug design and optimization.
Conclusion: A Versatile Platform for Drug Discovery
This compound represents a highly valuable and versatile starting material for the development of novel enzyme inhibitors. Its adaptable chemical nature allows for the creation of diverse molecular libraries, which, when coupled with systematic in vitro screening and detailed mechanistic studies, can lead to the discovery of potent and selective therapeutic candidates. The protocols and workflows outlined in this guide provide a robust framework for researchers to harness the potential of this privileged scaffold in their drug discovery endeavors.
References
- 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PMC.
- Synthesis of some novel enzyme inhibitors and antibacterial agents derived from 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. SciELO.
- In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxyl
- Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. NIH.
- This compound. Benchchem.
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal.
- In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. NIH.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for In Vivo Evaluation of 5-Amino-1,3,4-oxadiazole-2-carboxylic Acid and its Derivatives
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its wide spectrum of biological activities. This five-membered heterocyclic ring is isosteric to carboxamides and esters, enhancing its ability to participate in hydrogen bonding and improve pharmacokinetic properties. Derivatives of this core structure have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.
5-Amino-1,3,4-oxadiazole-2-carboxylic acid represents a key starting material or an active metabolite for the synthesis of novel therapeutic agents. Its structure provides multiple points for chemical modification, allowing for the fine-tuning of its biological activity and drug-like properties. These application notes provide a comprehensive framework for the in vivo experimental design and evaluation of this compound and its derivatives in animal models, guiding researchers from initial formulation to efficacy and safety assessment.
Part 1: Strategic Overview of In Vivo Preclinical Development
A systematic approach is crucial for the successful in vivo evaluation of a novel chemical entity. The following workflow outlines the key stages, from initial characterization to proof-of-concept efficacy studies. This iterative process ensures that data from each stage informs the design of subsequent experiments.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. As a key building block in medicinal chemistry, optimizing the yield and purity of this reagent is crucial for the successful development of novel therapeutics. This document provides in-depth troubleshooting advice and frequently asked questions based on established synthetic routes and an understanding of the underlying chemical principles.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process rather than a direct cyclization, primarily due to the reactive nature of the target molecule. A common and effective strategy involves the synthesis of an ester precursor, such as ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate, followed by its hydrolysis to the desired carboxylic acid. This two-stage approach allows for greater control over the reaction conditions and facilitates purification of the intermediate and final products.
Below is a generalized workflow for this synthetic approach:
Caption: Generalized two-stage synthetic workflow.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (Ester Precursor)
| Potential Cause | Explanation | Recommended Solution |
| Incomplete formation of the acyl semicarbazide intermediate. | The initial reaction between semicarbazide and diethyl oxalate may not have gone to completion. This can be due to insufficient reaction time or suboptimal temperature. | Ensure the reaction is refluxed for an adequate duration (monitor by TLC). Using a slight excess of diethyl oxalate can also drive the reaction to completion. |
| Inefficient cyclization. | The choice and amount of dehydrating agent are critical for the cyclization of the acyl semicarbazide. Insufficient or overly harsh conditions can lead to low yields or decomposition. Common dehydrating agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and sulfuric acid (H₂SO₄)[1]. | Optimize the amount of dehydrating agent. For POCl₃, a common choice, ensure it is freshly distilled for maximum reactivity. The reaction temperature should be carefully controlled; for POCl₃, heating is typically required. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times. |
| Side reactions during cyclization. | Overly harsh conditions (e.g., excessive heat or strong acid) can lead to the formation of byproducts or degradation of the desired oxadiazole ring. | Perform the cyclization at the lowest effective temperature. If using a strong acid like PPA or H₂SO₄, consider a milder dehydrating agent. Stepwise addition of the dehydrating agent at a lower temperature can also help control the reaction exotherm and minimize side reactions. |
| Purification losses. | The ester precursor, while less polar than the final acid, can still have some water solubility, leading to losses during aqueous workup. | After quenching the reaction, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate). Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume. Brine washes can help to break up emulsions and reduce the amount of water in the organic layer. |
Problem 2: Incomplete Hydrolysis of the Ester Precursor
| Potential Cause | Explanation | Recommended Solution |
| Insufficient base or reaction time. | The hydrolysis of the ester to the carboxylate salt requires stoichiometric amounts of a strong base (e.g., NaOH or LiOH) and sufficient time to go to completion. | Use a slight excess of the base (e.g., 1.1-1.5 equivalents). Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed. Gentle heating (e.g., 40-50°C) can accelerate the hydrolysis[1]. |
| Precipitation of starting material. | If the ester precursor is not fully soluble in the reaction medium, the hydrolysis will be slow and incomplete. | Ensure the ester is fully dissolved before or during the addition of the base. A co-solvent system, such as methanol/water or ethanol/water, can improve solubility[1]. |
Problem 3: Low Yield of this compound (Final Product) and/or Presence of 2-Amino-1,3,4-oxadiazole
| Potential Cause | Explanation | Recommended Solution |
| Decarboxylation of the final product. | This compound is susceptible to decarboxylation, especially under acidic conditions and at elevated temperatures, leading to the formation of 2-amino-1,3,4-oxadiazole[2]. This is a major cause of yield loss. | During the acidification step of the workup, add the acid slowly at a low temperature (e.g., 0-5°C) to neutralize the excess base and precipitate the product. Avoid over-acidification; aim for a pH where the product is least soluble (typically around its isoelectric point). Avoid heating the acidic solution. |
| Product is too soluble in the reaction mixture. | The final product has some solubility in water, which can lead to significant losses if it does not fully precipitate upon acidification. | After acidification, cool the mixture for an extended period to maximize precipitation. If the product remains in solution, consider concentrating the aqueous layer under reduced pressure at low temperature before filtering. Lyophilization can also be an option if the product is highly water-soluble. |
| Purification challenges. | The polar and potentially zwitterionic nature of the product can make it difficult to purify by traditional silica gel chromatography. | Recrystallization from a suitable solvent system (e.g., water, ethanol/water) is often the most effective method for purification. If chromatography is necessary, reverse-phase chromatography may be more successful than normal-phase. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing the yield?
A1: The two most critical parameters are the efficiency of the cyclization step and the prevention of decarboxylation during the final workup. For cyclization, careful optimization of the dehydrating agent and temperature is key. To prevent decarboxylation, the acidification of the reaction mixture after hydrolysis must be performed at low temperatures and with careful pH control.
Q2: Can I synthesize the target molecule in a one-pot reaction?
A2: While one-pot syntheses for some 2,5-disubstituted 1,3,4-oxadiazoles have been reported, it is challenging for this compound due to the incompatibility of the reagents and the instability of the final product under the conditions required for cyclization. A stepwise approach with isolation of the ester intermediate is generally more reliable and higher yielding.
Q3: My final product appears to be impure, but I see only one spot on TLC. What could be the issue?
A3: The impurity may be inorganic salts from the workup that are not visible on TLC. Additionally, the decarboxylated byproduct, 2-amino-1,3,4-oxadiazole, might have a similar Rf value in some solvent systems. It is crucial to characterize the final product thoroughly using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Washing the final product with cold water can help remove inorganic salts.
Q4: Are there alternative synthetic routes to consider?
A4: An alternative approach involves the oxidative cyclization of a suitable semicarbazone precursor. For instance, the semicarbazone of glyoxylic acid ethyl ester could be cyclized to form the ester precursor. Various oxidizing agents have been reported for such cyclizations[1]. However, this route may also present challenges in terms of selectivity and yield.
Q5: How should I store this compound?
A5: Due to its susceptibility to decarboxylation, the compound should be stored in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent degradation.
IV. References
-
ResearchGate. Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Available from: [Link]
-
National Institutes of Health. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Available from: [Link]
-
Semantic Scholar. Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating. Available from: [Link]
-
ResearchGate. Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. Available from: [Link]
-
PubMed. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Available from: [Link]
-
PubMed. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Available from: [Link]
-
MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available from: [Link]
-
ACS Publications. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Available from: [Link]
-
National Institutes of Health. General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. Available from: [Link]
-
National Institutes of Health. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Available from: [Link]
-
ResearchGate. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Available from: [Link]
-
Semantic Scholar. Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Available from: [Link]
-
RSC Publishing. Kinetic study of the decarboxylation of this compound to 2-amino-1,3,4-oxadiazole. Available from: [Link]
-
MDPI. Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. Available from: [Link]
-
ResearchGate. A Highly Efficient Diversification of 2-Amino/Amido-1,3,4-oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate on Solid-Phase. Available from: [Link]
-
Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Available from:
Sources
Common side products in the synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid and their avoidance
Welcome to the technical support center for the synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. The following question-and-answer format directly addresses specific issues you may encounter in your experiments, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing a significant amount of a byproduct that appears to be 2-Amino-1,3,4-oxadiazole in my final product. What is causing this, and how can I prevent it?
This is a very common issue and is almost certainly due to the decarboxylation of your target molecule, this compound.
Causality: The carboxylic acid group on the oxadiazole ring is susceptible to removal, especially under acidic conditions or at elevated temperatures. The reaction mechanism is a proton-assisted decarboxylation[1]. The stability of the resulting 2-amino-1,3,4-oxadiazole, a stable heterocyclic compound, provides a thermodynamic driving force for this reaction.
Avoidance Strategies:
-
Temperature Control: Maintain the reaction and work-up temperatures as low as reasonably possible. Avoid prolonged heating, especially in the presence of acid. If heating is necessary for the cyclization step, it should be carefully optimized to the minimum temperature and time required for complete reaction.
-
pH Management: During work-up and purification, maintain a neutral or slightly basic pH. Acidic conditions will significantly promote decarboxylation. If an acidic work-up is unavoidable, it should be performed quickly and at low temperatures.
-
Purification: If decarboxylation has already occurred, the desired carboxylic acid can often be separated from the more basic 2-amino-1,3,4-oxadiazole by:
-
Acid-Base Extraction: Dissolve the mixture in a suitable organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer, while the less acidic 2-amino-1,3,4-oxadiazole will remain in the organic layer. The aqueous layer can then be carefully acidified (at low temperature) to precipitate the desired product.
-
Crystallization: Differences in solubility between the carboxylic acid and its decarboxylated byproduct may allow for purification by careful crystallization from an appropriate solvent system.
-
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | As low as possible for reaction completion | Minimizes thermal decomposition and decarboxylation. |
| Work-up pH | Neutral to slightly basic | Prevents acid-catalyzed decarboxylation. |
| Heating Duration | Minimized | Reduces the likelihood of side reactions. |
Q2: My reaction seems incomplete, and I am isolating uncyclized starting material or a linear intermediate. What could be the issue?
Incomplete cyclization is a frequent hurdle in 1,3,4-oxadiazole synthesis. The identity of the intermediate will depend on your specific synthetic route. A common route involves the reaction of a hydrazide derivative with cyanogen bromide[2].
Causality:
-
Insufficient Activation: The cyclization step, which is essentially a dehydration or condensation reaction, may not be proceeding to completion due to insufficient activation of the precursor.
-
Poor Reagent Quality: The dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride) or cyclizing agent (e.g., cyanogen bromide) may be old or have degraded, reducing its efficacy.
-
Steric Hindrance or Electronic Effects: The substituents on your starting materials may sterically hinder the cyclization or electronically disfavor the ring-closing step.
Troubleshooting Protocol:
-
Verify Reagent Quality: Use freshly opened or properly stored dehydrating/cyclizing agents.
-
Optimize Reaction Conditions:
-
Temperature: While avoiding excessive heat to prevent decarboxylation, a moderate increase in temperature or prolonged reaction time may be necessary to drive the cyclization to completion. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.
-
Solvent: Ensure your solvent is anhydrous, as water can quench the dehydrating agent.
-
Stoichiometry: A slight excess of the cyclizing agent, such as cyanogen bromide, is often used to ensure the complete reaction of the acid hydrazide[2].
-
-
Alternative Cyclization Reagents: If one cyclizing agent is ineffective, consider alternatives. For the cyclization of acylsemicarbazides or related precursors, a variety of reagents can be employed[3].
Q3: I am using a thiosemicarbazide precursor and observing a sulfur-containing byproduct. What is this, and how can I favor the formation of the oxadiazole?
When using a thiosemicarbazide as a starting material, you are likely forming a 2-amino-1,3,4-thiadiazole derivative as a side product.
Causality: Thiosemicarbazides can undergo cyclization through either the oxygen (from the acyl group) or the sulfur atom. The reaction pathway is often dictated by the choice of the cyclizing reagent and reaction conditions. Some reagents favor desulfurization followed by cyclization to the oxadiazole, while others promote cyclization involving the sulfur atom to form the thiadiazole.
Avoidance and Selection Strategies:
-
Reagent Selection: The choice of reagent is critical for directing the cyclization.
-
For the synthesis of 2-amino-1,3,4-oxadiazoles from thiosemicarbazides, reagents that promote desulfurization are necessary. Iodine in the presence of a base (e.g., NaOH) is a classic method for this transformation[4][5]. Other reagents like EDC·HCl in DMSO have also been shown to favor oxadiazole formation[6].
-
To selectively synthesize 2-amino-1,3,4-thiadiazoles , reagents like p-tosyl chloride in a polar solvent are often used[6].
-
-
Reaction Conditions: Carefully follow protocols that have been optimized for the desired heterocycle. The solvent, temperature, and base can all influence the regioselectivity of the cyclization.
Q4: My final product seems to be unstable and degrades upon storage or during subsequent reaction steps. What is the stability profile of this compound?
The stability of this compound is a critical consideration.
Causality:
-
Decarboxylation: As discussed in Q1, this is a primary degradation pathway, accelerated by heat and acid[1].
-
Hydrolysis: The 1,3,4-oxadiazole ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening to form an acylhydrazide derivative[1]. While generally stable, prolonged exposure to harsh aqueous conditions should be avoided.
-
Light Sensitivity: While not extensively documented for this specific molecule, many complex organic molecules can be sensitive to light.
Recommendations for Storage and Handling:
-
Storage Conditions: The compound should be stored in a cool, dark place, and sealed in a dry environment. For long-term storage, a freezer at -20°C is recommended[7].
-
Inert Atmosphere: For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
pH of Solutions: When preparing solutions, use buffers to maintain a neutral pH if possible. Avoid strong acids and bases.
Experimental Protocols
Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles from an Acid Hydrazide and Cyanogen Bromide
This general procedure is adapted from established methods and should be optimized for your specific substrate[2].
-
Preparation of Cyanogen Bromide Solution: In a well-ventilated fume hood, prepare a solution of cyanogen bromide (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol). Caution: Cyanogen bromide is highly toxic and should be handled with extreme care using appropriate personal protective equipment.
-
Reaction with Hydrazide: To a solution of the acid hydrazide (1.0 equivalent) in the same solvent, add the cyanogen bromide solution dropwise at room temperature or below.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent. Alternatively, for basic products, an acid-base workup can be employed.
-
-
Characterization: Confirm the structure of the final product using standard analytical techniques (NMR, IR, MS).
References
-
Kinetic study of the decarboxylation of this compound to 2-amino-1,3,4-oxadiazole in water as a function of proton activity. RSC Publishing. Available at: [Link]
-
A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules. 2019;24(8):1565. Available at: [Link]
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society. 2020;142(1):341-354. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry. 2015;80(2):1018-1024. Available at: [Link]
- Triazine derivatives. Google Patents. WO2013156272A1.
-
Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Chemistry – A European Journal. 2020;26(54):12294-12313. Available at: [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. 2003;42B:900-904. Available at: [Link]
-
Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. Organic Letters. 2006;8(21):4759-4762. Available at: [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. 2022;87(18):12498-12505. Available at: [Link]
-
Investigating Singly Substituted 2-amino-1,3,4-oxadiazoles as Antibiotic Drug Candidates. KnightScholar. Available at: [Link]
-
Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. 2013;78(1):438-444. Available at: [Link]
-
Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements. 1993;85(1-4):195-201. Available at: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. 2025;59(1s):S25-S40. Available at: [Link]
-
s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules. 2021;26(4):866. Available at: [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. 2024;14(1):1-35. Available at: [Link]
- Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. Google Patents. US2883391A.
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. 2021;26(11):3361. Available at: [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. 2022;87(18):12498-12505. Available at: [Link]
-
The possible use of cyanogen bromide fragments in the semisynthesis of proteins and polypeptides. Biochemical Journal. 1971;124(1):21P-22P. Available at: [Link]
-
How Proteins cleaved with Cyanogen bromide. YouTube. Available at: [Link]
-
Cyanogen bromide (CNBr). Synlett. 2008;(18):2889-2890. Available at: [Link]
-
Peptide Sequencing: Partial Hydrolysis with Cyanogen Bromide Explained. Pearson+. Available at: [Link]
Sources
- 1. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 3. Cyanogen bromide - Wikipedia [en.wikipedia.org]
- 4. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming poor solubility of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid in biological assays
Welcome to the technical support center for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered when working with this compound, particularly its poor solubility in biological assays. We aim to provide not just solutions, but also the scientific reasoning behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What are the initial steps I should take?
A1: The poor aqueous solubility of this compound is a common challenge. The carboxylic acid and amino functional groups mean its solubility is highly dependent on pH.
Initial Troubleshooting Steps:
-
pH Adjustment: The primary approach should be to modulate the pH of your buffer. As a carboxylic acid, the compound will be more soluble in its deprotonated (anionic) form. Gradually increase the pH of your buffer using a dilute base (e.g., 0.1 M NaOH) while monitoring for dissolution. Conversely, the amino group will be protonated at lower pH, which might also influence solubility. It is crucial to determine the optimal pH that balances solubility and the stability of your biological system (e.g., enzyme activity, cell viability).
-
Use of Co-solvents: If pH adjustment alone is insufficient or incompatible with your assay, consider using a minimal amount of a water-miscible organic co-solvent.[1][2] Dimethyl sulfoxide (DMSO) is a common first choice. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration, as it can affect biological assays (typically kept below 1%, and often below 0.1%).
-
Sonication: To aid dissolution, especially after adding the compound to the solvent, sonication can be employed to break down particle aggregates and increase the surface area for solvation.[3]
Q2: I've tried basic pH adjustment and DMSO, but my compound still precipitates when diluted into the final assay medium. What's my next step?
A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[4] Here are more advanced strategies to consider:
-
Surfactants/Detergents: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01 - 0.05%) to increase solubility.[3] These molecules form micelles that can encapsulate the hydrophobic parts of your compound, keeping it in solution. However, be cautious with cell-based assays, as detergents can disrupt cell membranes at higher concentrations.[3]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.
-
Formulation as a Salt: If you have the synthetic chemistry capabilities, converting the carboxylic acid to a more soluble salt form can be a highly effective strategy.[5]
Troubleshooting Guide: A Deeper Dive
Issue: Compound precipitation observed during a long-term cell-based assay.
Root Cause Analysis: This could be due to several factors, including the compound's low thermodynamic solubility, degradation, or interaction with media components over time.
Solutions & Rationale:
-
Kinetic vs. Thermodynamic Solubility: Creating a stock solution in DMSO and then diluting it often results in a supersaturated solution, which is kinetically soluble but may not be thermodynamically stable. Over time, the compound can precipitate out.
-
Lyophilization: Converting the compound to an amorphous form by lyophilizing it from a suitable solvent system can sometimes improve the dissolution rate and kinetic solubility.[3]
-
-
Media Component Interaction: Components in complex cell culture media, such as proteins and salts, can interact with your compound and reduce its solubility.
-
Serum Content: If your media contains fetal bovine serum (FBS), consider if the concentration can be adjusted. Sometimes, proteins in the serum can bind to the compound, either aiding or hindering its availability.
-
Pre-complexation: In some instances, pre-incubating the compound with a carrier molecule like bovine serum albumin (BSA) before adding it to the cells can help maintain solubility.
-
Experimental Protocol: Preparation of a Solubilized Stock Solution
This protocol provides a systematic approach to finding a suitable solvent system for this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
0.1 M NaOH
-
0.1 M HCl
-
Assay Buffer (specific to your experiment)
-
Vortex mixer
-
Sonicator
Procedure:
-
Initial Solubility Testing (Small Scale):
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To the first tube, add a small volume of your assay buffer (e.g., 100 µL) and observe solubility.
-
To the second tube, add 100 µL of DMSO. Vortex thoroughly. This will serve as your primary organic stock.
-
To subsequent tubes, test other co-solvents if necessary (e.g., ethanol, polyethylene glycol).
-
-
pH-Modified Solubility Test:
-
To a tube with 1 mg of compound, add 100 µL of your assay buffer.
-
While vortexing, add 0.1 M NaOH dropwise (e.g., 1 µL at a time) and observe for dissolution. Note the approximate pH at which the compound dissolves.
-
Repeat with 0.1 M HCl to test solubility in acidic conditions.
-
-
Preparation of a 10 mM DMSO Stock Solution (Example):
-
The molecular weight of this compound is 129.07 g/mol .[6]
-
To prepare 1 mL of a 10 mM stock, weigh out 1.29 mg of the compound.
-
Add this to a vial and dissolve in 1 mL of 100% DMSO.
-
Vortex and sonicate briefly if needed to ensure complete dissolution.
-
Store this stock solution at -20°C, protected from light.[6]
-
-
Dilution into Final Assay Buffer:
-
Serially dilute the DMSO stock solution into your pre-warmed assay buffer to achieve the desired final concentrations.
-
It is critical to add the DMSO stock to the buffer and not the other way around, and to mix immediately and thoroughly to minimize precipitation.
-
Visualization of Solubilization Strategy
The following diagram outlines the decision-making process for overcoming the solubility challenges of this compound.
Caption: Decision workflow for solubilizing the target compound.
Summary of Solubilization Techniques
| Technique | Pros | Cons | Best For |
| pH Adjustment | Simple, cost-effective. | May alter biological activity; limited by buffer capacity. | Initial screening; assays with a wide pH tolerance. |
| Co-solvents (DMSO) | Effective for many compounds; easy to prepare stock solutions. | Can be toxic to cells; may interfere with some assays. | Most in vitro assays, keeping final concentration low.[3] |
| Surfactants | Can significantly increase solubility. | Can disrupt cell membranes; may affect protein conformation. | Enzyme assays; less suitable for live-cell imaging. |
| Cyclodextrins | Generally low toxicity; can improve stability. | Can be expensive; may not work for all compounds. | Cell-based assays where co-solvents are problematic. |
| Salt Formation | Can dramatically and permanently improve aqueous solubility. | Requires chemical synthesis capabilities. | Lead optimization and in vivo studies.[5] |
References
-
Enhancing Drug Solubility for In Vitro Assays. (2014). ResearchGate. Retrieved from [Link]
-
Establishing a high throughput screen of drug solubility in pharmaceutical excipients. (n.d.). Drug Discovery World. Retrieved from [Link]
-
Pouton, C. W. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 105(9), 2572-2583. Retrieved from [Link]
-
Formulating Poorly Water Soluble Drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma. Retrieved from [Link]
-
Techniques for Improving Solubility. (2021). International Journal of Medical Science and Dental Research, 4(7), 1-8. Retrieved from [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley National Laboratory. Retrieved from [Link]
-
Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017). Xtalks. Retrieved from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(20), 4833. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Bioactivity of 5-Amino-1,3,4-oxadiazole-2-carboxylic Acid Derivatives
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-1,3,4-oxadiazole-2-carboxylic acid derivatives. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] These compounds are often explored as bioisosteres for carboxylic acids and amides, which can improve pharmacokinetic properties.[3][4]
However, a common hurdle in the development of these promising derivatives is observing lower-than-expected biological activity in screening assays. This guide is designed to provide a systematic, experience-driven approach to troubleshooting these issues, ensuring that your experimental results are both accurate and reliable. We will delve into potential causes ranging from compound integrity to assay-specific variables, offering logical steps and detailed protocols to help you identify and resolve the root cause of low bioactivity.
Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific and critical challenges you may encounter.
Section 1: Compound Integrity and Purity
The first principle of reliable bioactivity testing is ensuring the quality of the synthesized compound. Without confirming the identity, purity, and stability of your derivative, any biological data is questionable.
Q1: My synthesized derivative shows low or no bioactivity. Where should I start?
A1: Always start with the compound itself. Before questioning the biological assay, you must rigorously validate the chemical integrity of your sample. Low bioactivity is frequently traced back to issues with the compound's identity or purity. Impurities from the synthesis or degradation products can interfere with the assay or even exhibit an opposing biological effect.[5]
Here is a logical workflow to follow:
Caption: Initial troubleshooting workflow for low bioactivity.
Q2: How can I be sure I've synthesized the correct this compound derivative?
A2: Confirming the chemical structure of your final product is non-negotiable.[5] A combination of spectroscopic techniques is required for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are essential. For your specific scaffold, you should be looking for characteristic peaks corresponding to the protons and carbons of the oxadiazole ring, the amino group, the carboxylic acid, and any variable substituents you have introduced. The chemical shifts (δ) will be your primary guide.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of your compound, allowing you to confirm its elemental composition. This is a crucial check to ensure you have the correct molecular formula.[5][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups. Look for characteristic absorption bands for N-H (amino), C=O (carboxylic acid and any amide linkages), and C-O-C stretches within the oxadiazole ring.[7]
Q3: What level of purity is required for reliable bioactivity screening, and how do I confirm it?
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[5] An HPLC analysis, preferably coupled with a UV detector set at multiple wavelengths or a diode array detector, will quantify the peak area of your compound relative to any impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick, qualitative method to check for the presence of impurities and to monitor the progress of a reaction.[6][8] While not quantitative, running the sample in multiple solvent systems can give you a good indication of its cleanliness.
Section 2: Solubility and Stability Issues
A pure, correctly identified compound can still fail in an assay if it doesn't reach its biological target. Solubility and stability are critical pharmacokinetic properties that profoundly impact bioactivity.
Q4: My compound is pure and its structure is confirmed, but the activity is still low. Could solubility be the problem?
A4: Yes, poor aqueous solubility is one of the most common reasons for low bioactivity in in-vitro assays.[5] If your compound precipitates in the assay medium, its effective concentration at the target site is significantly lower than the nominal concentration you added, leading to artificially low activity.
-
Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation, such as cloudiness or visible particles.[5]
-
Solvent Effects: Most compounds are dissolved in a stock solution of Dimethyl Sulfoxide (DMSO) before being diluted into the aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) as it can be toxic to cells or interfere with enzyme activity at higher concentrations.
-
Determine Solubility: If you suspect solubility issues, it is crucial to experimentally determine the solubility of your compound in the specific assay buffer you are using.[5]
Q5: Could the stability of my compound in the assay medium be a factor?
A5: Absolutely. The 1,3,4-oxadiazole ring is generally stable, but the overall stability of your derivative depends heavily on its substituents and the experimental conditions.[5] The compound could be degrading over the course of the assay incubation period.
-
pH Sensitivity: The pH of your assay buffer could lead to hydrolysis of labile functional groups on your derivative.
-
Redox Activity: Components in the cell culture media (like thiols) can potentially react with your compound.
-
Stability Check: A simple way to check for degradation is to incubate your compound in the assay buffer under the exact assay conditions (time, temperature, light). After the incubation period, re-analyze the sample by HPLC or LC-MS to see if any new peaks corresponding to degradation products have appeared.[5]
Section 3: Bioassay-Specific Troubleshooting
If both compound integrity and its behavior in solution have been verified, the final area to investigate is the biological assay itself.
Q6: My results are inconsistent between experiments. What could be the cause?
A6: Inconsistent results often point to variability in the assay procedure or reagents.
-
Cell-Based Assays: Ensure you are using cells of a consistent passage number, as cellular responses can change over time in culture. Check for mycoplasma contamination, which can alter cell physiology.
-
Reagent Quality: Use fresh, high-quality reagents and buffers. Prepare working solutions fresh for each experiment whenever possible.
-
Positive and Negative Controls: The performance of your controls is paramount.
-
Positive Control: A known active compound should consistently give a strong, reproducible signal. If it doesn't, the assay itself is flawed.[9]
-
Negative Control: A vehicle control (e.g., buffer with DMSO) should show no activity.
-
-
Operator Variability: Ensure consistent pipetting techniques, incubation times, and reading parameters across all experiments.
Q7: How do I establish a reliable dose-response curve to determine an IC₅₀ or EC₅₀ value?
A7: A single-point inhibition assay can be misleading. To accurately quantify bioactivity, you must perform a dose-response experiment.
-
Concentration Range: Test your compound over a wide range of concentrations, typically using serial dilutions (e.g., 100 µM down to 1 nM).
-
Data Analysis: Plot the percentage of inhibition or activity against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). This provides a quantitative measure of your compound's potency.[10][11]
Frequently Asked Questions (FAQs)
Q: What are some common synthetic routes for these derivatives, and how can the choice of synthesis affect the final product? A: Common synthetic routes often start from carboxylic acids, which are converted to acid hydrazides.[12] These intermediates are then cyclized to form the 1,3,4-oxadiazole ring using various dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[12][13][14] The choice of cyclizing agent and reaction conditions can influence the yield and the impurity profile. For instance, harsh dehydrating agents might lead to side reactions, necessitating more rigorous purification. One-pot synthesis strategies are also being developed to streamline access to these compounds.[15][16]
Q: What are the key structural features of this compound derivatives that influence bioactivity? A: The biological activity is highly dependent on the nature of the substituents attached to the core structure. The amino group and the carboxylic acid group are key points for forming hydrogen bonds with biological targets.[14] Modifications to the molecule, such as adding different aryl or alkyl groups, can drastically alter properties like lipophilicity, steric hindrance, and electronic distribution, all of which are critical for target binding and overall activity. Structure-activity relationship (SAR) studies are essential to understand these effects.[11]
Q: How should I properly store my synthesized compounds to ensure their long-term stability? A: Proper storage is crucial to prevent degradation. For long-term storage, solid compounds should be kept in a cool, dark, and dry environment, preferably in a freezer at -20°C inside a tightly sealed container.[4] Stock solutions in DMSO should also be stored at -20°C to minimize degradation and prevent water absorption by the hygroscopic solvent. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into smaller, single-use volumes.
Appendices
Appendix A: Experimental Protocols
Protocol 1: General Procedure for Purity Analysis by HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., DMSO, Acetonitrile). Dilute this stock to a working concentration of ~50-100 µg/mL with the mobile phase.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis Diode Array Detector (DAD), monitoring at 214 nm, 254 nm, and λmax of the compound if known.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: Gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibrate at 5% B
-
-
Analysis: Inject 10 µL of the sample. Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Protocol 2: Workflow for Investigating Compound-Related Issues
Caption: Detailed workflow for compound validation and assay preparation.
Appendix B: Data Presentation
Summarizing quantitative data in a structured table is essential for comparing the potency of different derivatives and making informed decisions for the next steps in your research.
| Compound ID | R-Group Substituent | Purity (%) | IC₅₀ (µM) vs. Target X | Comments |
| CTRL-POS | N/A (Standard Drug) | >99% | 0.5 ± 0.1 | Assay positive control. |
| OXD-001 | -H | 98.2 | >100 | Inactive. |
| OXD-002 | -Cl (para) | 96.5 | 15.3 ± 2.1 | Moderate activity. |
| OXD-003 | -OCH₃ (para) | 92.1 | 25.8 ± 4.5 | Low purity, re-purify. |
| OXD-004 | -NO₂ (meta) | 97.8 | 5.2 ± 0.8 | Potent activity. |
References
- Reddy, L. V., et al. (2019).
- Zhang, X., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. PMC, NIH.
- Cilibrizzi, A., et al. (2022). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC.
- Głowacka, I. E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Al-Jumaili, A. A. H., et al. (2024). SYNTHESIS, CHARACTERIZATION, AND STUDY OF BIOLOGICAL ACTIVITY OF OXAZEPINE COMPOUNDS DERIVED FROM 1,3,4-OXADIAZOLE. Journal of Applied Science and Engineering.
- BenchChem (n.d.). This compound. BenchChem.
- BenchChem (n.d.). Troubleshooting low bioactivity in newly synthesized thiadiazole compounds. BenchChem.
- Jones, C. R., et al. (2022).
- Jain, A., et al. (2024). Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids.
- Patel, N. B., et al. (2023).
- Singh, A., et al. (2019).
- Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. NIH.
- Jones, C. R., et al. (2022).
- Głowacka, I. E., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI.
- ResearchGate (n.d.). Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradiation conditions.
- Izgi, B., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- Ahmed, E., et al. (2023). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives.
- Li, Y., et al. (2023).
- Kumar, A., et al. (2018). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives.
- Bala, S., et al. (2018).
- Eldehna, W. M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC, NIH.
- Santa Cruz Biotechnology (n.d.). This compound ethyl ester. SCBT.
- BLDpharm (n.d.). This compound. BLDpharm.
- Shukla, C., & Srivastava, S. (2015). BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics.
- Wróblewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
Sources
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cajmns.casjournal.org [cajmns.casjournal.org]
- 9. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ensuring the Stability of 5-Amino-1,3,4-oxadiazole-2-carboxylic Acid
Welcome to the technical support center for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid (Compound A). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic building block in their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth technical knowledge and practical, field-proven insights to prevent the degradation of this compound during storage and handling, ensuring the integrity and reproducibility of your research.
Introduction: Understanding the Molecule's Vulnerabilities
This compound is a valuable scaffold in medicinal chemistry due to its bioisosteric relationship with amino acids and its role in forming various biologically active compounds. However, its unique chemical structure, featuring an amino group, a carboxylic acid, and an oxadiazole ring, also presents specific stability challenges. The primary degradation pathways to be aware of are decarboxylation, hydrolysis of the oxadiazole ring, and to a lesser extent, oxidation. Understanding the mechanisms behind these degradation routes is the first step toward effective prevention.
Frequently Asked Questions (FAQs)
Here, we address common questions and concerns regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
For maximal long-term stability, the compound should be stored as a solid in a freezer at temperatures below -20°C.[1][2] It is crucial to store it in a tightly sealed container, protected from light and moisture.[1][2] For short-term storage, refrigeration at 2-8°C is acceptable, provided the compound is kept dry and dark.
Q2: I've noticed the color of my compound has changed from white to a yellowish tint. What does this indicate?
A color change is often a visual indicator of degradation. This could be due to the formation of conjugated impurities resulting from hydrolysis or oxidation. If you observe a color change, it is highly recommended to re-analyze the purity of the material before use.
Q3: Can I store this compound in solution?
Storing this compound in solution is generally not recommended for extended periods. If you must prepare a stock solution, use a dry, aprotic solvent and store it at -20°C or below for a very limited time. Aqueous solutions, especially at neutral to high pH, can promote hydrolysis of the oxadiazole ring.[3] A study on a similar 1,2,4-oxadiazole derivative showed maximum stability in a pH range of 3-5.[3]
Q4: What is the primary degradation pathway I should be concerned about?
The most well-documented degradation pathway for this compound is decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide to form 2-amino-1,3,4-oxadiazole.[1][4] This process is influenced by temperature and the proton activity (pH) of the environment.[1][4]
Q5: How can I minimize decarboxylation during my experiments?
To minimize decarboxylation, avoid prolonged exposure to high temperatures and strongly acidic or basic conditions. When using this compound in a reaction, consider the pH of the reaction mixture and aim to keep it within a stable range if possible.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in subsequent reactions (e.g., peptide coupling) | Degradation of the starting material, leading to a lower concentration of the active compound. The primary degradation product, 2-amino-1,3,4-oxadiazole, may compete in the reaction or inhibit it. | 1. Confirm Purity: Before use, always check the purity of your this compound using a suitable analytical method like HPLC. 2. Fresh is Best: Use freshly opened or recently purchased material for critical experiments. 3. Proper Handling: When weighing, allow the container to warm to room temperature in a desiccator to prevent moisture condensation. |
| Appearance of unexpected side products in my reaction. | The presence of degradation products in the starting material. For example, the decarboxylated impurity, 2-amino-1,3,4-oxadiazole, could react with your other reagents. | 1. Purify the Starting Material: If you suspect degradation, you may need to purify the compound before use, for example, by recrystallization. 2. Characterize Impurities: Use techniques like LC-MS to identify the unexpected side products and compare their mass with potential degradation products. |
| Inconsistent results between batches of the compound. | Different levels of degradation in different batches due to variations in manufacturing, shipping, or storage conditions. | 1. Standardize Storage: Implement a strict, standardized storage protocol for all batches of the compound. 2. Qualify New Batches: Before using a new batch in a large-scale or critical experiment, perform a small-scale test reaction to ensure it performs as expected. |
Understanding the Degradation Pathways
A deeper understanding of the chemical breakdown of this compound is essential for developing robust experimental protocols.
Decarboxylation
This is a key degradation pathway where the carboxylic acid group is lost. The reaction is facilitated by heat and is pH-dependent.
Caption: Plausible hydrolytic degradation pathway.
Oxidative Degradation
The amino group and the electron-rich heterocyclic ring can be susceptible to oxidation. While specific studies on this compound are limited, it is a potential degradation pathway to consider, especially if the compound is exposed to air and light over long periods.
Experimental Protocols
To ensure the quality of your this compound, it is advisable to perform purity checks, especially if degradation is suspected.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the primary degradation product, 2-amino-1,3,4-oxadiazole.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or orthophosphoric acid)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a suitable wavelength, which can be determined by a UV scan (a lambda max around 235 nm has been reported for a similar structure). [5] * Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
-
Analysis:
-
Inject the sample and analyze the chromatogram. The main peak corresponds to this compound. Any significant secondary peaks may indicate impurities or degradation products. The decarboxylated product, being less polar, will likely have a longer retention time.
-
Caption: HPLC Purity Assessment Workflow.
Summary of Storage Recommendations
| Parameter | Long-Term Storage | Short-Term Storage | In-Solution (Not Recommended) |
| Temperature | Below -20°C | 2-8°C | Below -20°C |
| Atmosphere | Inert gas (e.g., Argon), Dry | Dry | Inert gas, Dry aprotic solvent |
| Light | Protected from light (amber vial) | Protected from light | Protected from light |
| Container | Tightly sealed | Tightly sealed | Tightly sealed |
By adhering to these guidelines, you can significantly minimize the degradation of this compound, ensuring the reliability and success of your research endeavors. For any further questions or specific application support, please do not hesitate to contact our technical service team.
References
-
Spinelli, D., Noto, R., & Consiglio, G. (1976). Kinetic study of the decarboxylation of this compound to 2-amino-1,3,4-oxadiazole in water as a function of proton activity. Journal of the Chemical Society, Perkin Transactions 2, (15), 1805-1808. [Link]
-
Noto, R., Consiglio, G., & Spinelli, D. (1977). Studies on decarboxylation reactions. Part 4. Kinetic study of the decarboxylation of some N-alkyl- or N-phenyl-substituted 5-amino-1,3,4-oxadiazole-2-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (6), 686-689. [Link]
-
Singh, P., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3183-3194. [Link]
Sources
- 1. Kinetic study of the decarboxylation of this compound to 2-amino-1,3,4-oxadiazole in water as a function of proton activity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on decarboxylation reactions. Part 4. Kinetic study of the decarboxylation of some N-alkyl- or N-phenyl-substituted 5-amino-1,3,4-oxadiazole-2-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this versatile heterocyclic building block for preclinical studies. The 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, often enhancing the pharmacokinetic properties of drug candidates.[1] This document provides a detailed, technically grounded protocol, troubleshooting advice, and frequently asked questions to ensure a successful and scalable synthesis.
I. Overview of the Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the formation of a key intermediate, ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate, via the cyclization of ethyl oxalyl hydrazide with cyanogen bromide. The second step is the selective hydrolysis of the ethyl ester to yield the final carboxylic acid product. This route is selected for its scalability, use of readily available starting materials, and straightforward reaction conditions.
Below is a visual representation of the overall synthetic workflow:
Caption: A two-step workflow for the synthesis of the target compound.
II. Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
This protocol is adapted from the general methodology for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles |
| Ethyl oxalyl hydrazide | 132.12 | 10.0 g | 0.0757 |
| Cyanogen bromide | 105.92 | 8.01 g | 0.0757 |
| Methanol | 32.04 | 200 mL | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g (0.0757 mol) of ethyl oxalyl hydrazide in 200 mL of methanol.
-
Preparation of Cyanogen Bromide Solution: In a separate beaker, carefully dissolve 8.01 g (0.0757 mol) of cyanogen bromide in 50 mL of methanol. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Slowly add the cyanogen bromide solution to the stirred solution of ethyl oxalyl hydrazide at room temperature over a period of 30 minutes. An exotherm may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water (3 x 50 mL).
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
Step 2: Synthesis of this compound
This step involves the basic hydrolysis of the ethyl ester to the carboxylic acid.[3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g of ester) | Moles |
| Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | 157.12 | 10.0 g | 0.0636 |
| Sodium Hydroxide | 40.00 | 3.82 g | 0.0954 (1.5 eq) |
| Deionized Water | 18.02 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 10.0 g (0.0636 mol) of ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate in 100 mL of deionized water.
-
Hydrolysis: Add a solution of 3.82 g (0.0954 mol) of sodium hydroxide in 20 mL of deionized water to the suspension.
-
Heating: Heat the mixture to 80 °C and stir until the reaction is complete (typically 2-4 hours). Monitor the disappearance of the starting material by TLC.
-
Acidification: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring to acidify the solution to a pH of 2-3.
-
Precipitation and Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Drying: Dry the final product in a vacuum oven at 60 °C to a constant weight.
III. Troubleshooting Guide
This section addresses potential issues that may arise during the synthesis and provides practical solutions.
Step 1: Oxadiazole Ring Formation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no product formation | - Inactive cyanogen bromide.- Insufficient reaction time or temperature. | - Use a fresh, unopened bottle of cyanogen bromide.- Ensure the reaction is refluxing at the correct temperature and extend the reaction time, monitoring by TLC. |
| Formation of multiple byproducts | - Reaction temperature too high, leading to decomposition.- Impure starting materials. | - Control the addition rate of cyanogen bromide to manage the exotherm.- Ensure the purity of ethyl oxalyl hydrazide before starting the reaction. |
| Product is difficult to filter | - Very fine particle size. | - Allow the product to crystallize slowly by cooling the reaction mixture gradually.- Use a filter aid like Celite. |
Step 2: Ester Hydrolysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete hydrolysis | - Insufficient amount of base.- Reaction time is too short. | - Use 1.5-2.0 equivalents of sodium hydroxide.- Extend the reaction time at 80 °C and monitor by TLC. |
| Product is discolored | - Degradation at high temperature. | - Avoid excessive heating and prolonged reaction times.- Consider performing the hydrolysis at a lower temperature for a longer duration. |
| Low yield after acidification | - Product is partially soluble in the acidic aqueous solution. | - Ensure the pH is adjusted to 2-3 for maximum precipitation.- Cool the solution thoroughly in an ice bath before filtration. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the importance of using fresh cyanogen bromide?
A1: Cyanogen bromide is moisture-sensitive and can degrade over time, leading to lower reactivity and yields. It is crucial to use a fresh, properly stored container for the best results.
Q2: Can I use a different base for the hydrolysis step?
A2: Yes, other bases like potassium hydroxide or lithium hydroxide can be used. However, the stoichiometry and reaction conditions may need to be re-optimized.
Q3: How can I confirm the identity and purity of the final product?
A3: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.
Q4: What are the key safety precautions for this synthesis?
A4: The primary hazard is cyanogen bromide, which is highly toxic and should be handled with extreme care in a fume hood. Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Q5: The final product has poor solubility. How can I purify it further if needed?
A5: Due to the presence of both an amino group and a carboxylic acid, the product is zwitterionic and may have low solubility in many organic solvents. Recrystallization can be attempted from hot water or aqueous alcohol mixtures.
V. References
-
E. I. G. Corporation. (1959). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. U.S. Patent No. 2,883,391A.
-
Khan, M. S., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 42(4), 900–904.
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
Technical Support Center: Navigating Inconsistent Results with 5-Amino-1,3,4-oxadiazole-2-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-1,3,4-oxadiazole-2-carboxylic acid and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during biological assays. Our goal is to empower you with the knowledge to achieve reproducible and reliable results.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] However, like many heterocyclic compounds, inconsistent results in biological assays can arise from its physicochemical properties. This guide provides a structured approach to identifying and resolving these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and behavior of this compound.
Q1: What are the primary reasons for observing variable results in my cell-based assays with this compound?
A1: Inconsistent outcomes in cell-based assays involving this compound often stem from three key areas:
-
Poor Solubility: The compound's planar, heterocyclic structure can lead to limited aqueous solubility, causing it to precipitate in your assay medium. This is a common issue with oxazole-based compounds.[4]
-
Compound Aggregation: At higher concentrations, molecules may form aggregates that can non-specifically inhibit enzymes or interfere with cellular processes, leading to artifacts.[4]
-
Chemical Instability: While the oxadiazole ring is generally stable, the carboxylic acid and amino functional groups can be susceptible to degradation under certain pH and temperature conditions, altering the effective concentration of the active compound.
Q2: My dose-response curve for this compound is non-sigmoidal. What could be the cause?
A2: A non-ideal dose-response curve (e.g., steep, shallow, or bell-shaped) is a frequent indicator of experimental artifacts.[4] For this compound, this can be attributed to:
-
Compound Precipitation: At higher concentrations, the compound may be coming out of solution, leading to a plateau or even a decrease in the observed effect.
-
Cytotoxicity: The compound may be inducing cell death at higher concentrations, which can mask the specific biological effect being measured.
-
Assay Interference: The compound might be directly interfering with the assay technology (e.g., fluorescence quenching or enhancement), a known issue for some oxazole derivatives.[4]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability and integrity of the compound, it is recommended to store it in a dark, dry place, sealed from atmospheric moisture. For optimal preservation, store in a freezer at or below -20°C.[5][6]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve specific experimental issues.
Issue 1: Poor Compound Solubility and Precipitation
Inconsistent results are often traced back to the compound not being fully dissolved in the assay buffer.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor solubility.
Detailed Protocol:
-
Visual Inspection:
-
Carefully inspect your stock solution of this compound under a light source for any visible particulates.
-
Similarly, examine the wells of your assay plates, particularly at the highest concentrations, for any signs of precipitation.
-
-
Solubility Assessment:
-
Prepare a small, concentrated stock solution in 100% DMSO.
-
Serially dilute the stock into your assay buffer and visually inspect for the concentration at which precipitation occurs.
-
Consider alternative co-solvents if DMSO is not suitable for your assay.
-
-
Solvent Optimization:
-
Causality: High concentrations of organic solvents like DMSO can be toxic to cells and can also affect the activity of enzymes.
-
Protocol: Aim for a final concentration of the organic solvent in your assay to be below 1%, and ideally below 0.5%. Ensure that the solvent concentration is identical in all wells, including controls.
-
-
Utilization of Solubilizing Agents:
-
If solubility issues persist, consider the addition of a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.01-0.1%) to the assay buffer.
-
Alternatively, cyclodextrins can be used to encapsulate the compound and improve its aqueous solubility.
-
Quantitative Data Summary:
| Parameter | Recommended Range | Notes |
| Final DMSO Concentration | < 1% (ideally < 0.5%) | Minimize solvent-induced artifacts and cytotoxicity. |
| BSA Concentration | 0.01% - 0.1% | Can help prevent non-specific binding and improve solubility. |
| Incubation Temperature | Room Temperature to 37°C | Ensure temperature does not induce precipitation. |
Issue 2: Compound Aggregation Leading to False Positives
At higher concentrations, small molecules can form aggregates that non-specifically inhibit proteins, a common source of false positives in high-throughput screening.[4]
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating compound aggregation.
Detailed Protocol:
-
Detergent Test:
-
Causality: Non-specific inhibition by aggregates is often disrupted by the presence of detergents.
-
Protocol: Re-run your assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. A significant reduction in the observed activity suggests that aggregation was the cause.
-
-
Dynamic Light Scattering (DLS):
-
For a more direct assessment, use DLS to detect the formation of sub-micron aggregates of your compound in the assay buffer at various concentrations.
-
-
Concentration Adjustment:
-
If aggregation is confirmed, perform subsequent assays at concentrations below the critical aggregation concentration determined from your detergent test or DLS analysis.
-
Issue 3: Assay Interference
The heterocyclic nature of this compound may lead to interference with certain assay technologies, particularly those based on fluorescence.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and addressing assay interference.
Detailed Protocol:
-
Interference Assay:
-
Protocol: Set up your assay as usual, but omit the biological target (e.g., the enzyme in an enzyme inhibition assay or the cells in a cell-based assay). Add this compound at the same concentrations used in your experiment.
-
Interpretation: If you observe a signal that changes with the concentration of your compound, it is likely interfering with the assay's detection method.
-
-
Orthogonal Assay:
-
If interference is confirmed, validate your findings using an orthogonal assay with a different detection method (e.g., if you were using a fluorescence-based assay, switch to a luminescence- or absorbance-based assay).
-
Part 3: Signaling Pathway Considerations
While the specific targets of this compound are diverse, derivatives of 1,3,4-oxadiazoles have been shown to interact with various cellular signaling pathways. For instance, some have been investigated as inhibitors of enzymes like telomerase and carbonic anhydrase.[7]
Caption: Potential interaction points of oxadiazole derivatives in cellular pathways.
When designing your experiments, consider the possibility of off-target effects and validate your findings with appropriate controls.
References
- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2011).
- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2025).
- Khan, M. S., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 42(4), 900–904.
- This compound. Sigma-Aldrich.
- This compound. BLDpharm.
- Technical Support Center: Screening Oxazole-Based Compounds. (2025). BenchChem.
- Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. (2024).
- This compound ethyl ester. Echemi.
- This compound ethyl ester | CAS 4970-53-0. Santa Cruz Biotechnology.
- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2022). Chemical Methodologies, 6(10), 820–828.
- This compound ETHYL ESTER. ChemicalBook.
- Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021). Biopolymers and Cell, 37(1).
- This compound (1 x 1 g). Reagentia.
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. (2006).
- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025).
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020). Molecules, 25(21), 5105.
- Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. (2026). Journal of Medicinal Chemistry.
- (PDF) Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020).
- General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. (2022). ChemRxiv.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5612.
- 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2410.
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). Organic Letters, 24(36), 6524–6528.
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry, 18(5), 558–573.
- General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams. (2022).
- Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. (2014). Journal of Advanced Pharmaceutical Technology & Research, 5(4), 179–186.
- Pharmacological screening of few new 2-(substituted acetyl) amino-5-alkyl-1,3,4-oxadiazoles. (1992). Indian Journal of Physiology and Pharmacology, 36(4), 247–250.
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Technical Support Center: Refinement of Purification Methods for High-Purity 5-Amino-1,3,4-oxadiazole-2-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid (CAS 4970-61-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this versatile heterocyclic building block in high purity.[1] The unique structure of this molecule, featuring both an acidic carboxylic acid group and a basic amino group on a polar oxadiazole scaffold, presents specific purification hurdles that require a nuanced approach.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address issues you may encounter during your experimental work.
Section 1: Troubleshooting Guide by Purification Technique
This section offers step-by-step guidance to resolve specific issues encountered during common purification workflows.
Recrystallization Issues
Recrystallization is often the most effective method for purifying solid organic compounds. However, success is highly dependent on the choice of solvent and technique.
Q: My compound has very low recovery after recrystallization. What are the likely causes and solutions?
A: Low recovery is a frequent issue, typically stemming from two main causes: using too much solvent or the compound having significant solubility even in the cold solvent.[2]
-
Causality: The principle of recrystallization relies on the compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold. If an excessive volume of solvent is used, a significant amount of the compound will remain dissolved in the mother liquor even after cooling.
-
Solution Pathway:
-
Minimize Solvent Volume: When dissolving the crude product, add the hot solvent in small portions until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical.[2]
-
Maximize Crystal Formation: After dissolving, allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize precipitation.[3]
-
Recover from Mother Liquor: If recovery is still low, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure and might require a separate recrystallization.[2]
-
Change Solvent System: If the compound remains too soluble even when cold, the chosen solvent is inappropriate. A co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be highly effective.[3] For this compound, a polar "good" solvent like ethanol or DMF could be paired with a less polar "poor" solvent.
-
Q: My product "oils out" during cooling instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.
-
Causality: The compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice. This oil often traps impurities, defeating the purpose of recrystallization.
-
Solution Pathway:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.
-
Lower the Cooling Temperature Slowly: Allow the solution to cool much more gradually. Slow cooling encourages the formation of nucleation sites and ordered crystal growth.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide a surface for crystal nucleation.
-
Introduce a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Re-evaluate Solvent Choice: Consider a solvent with a lower boiling point.
-
Column Chromatography Issues
Due to the polar and amphoteric nature of this compound, chromatography can be challenging.
Q: My compound streaks severely on a silica gel TLC plate and provides poor separation in the column. Why is this happening?
A: Streaking (or tailing) is a classic problem for basic or highly acidic compounds on standard silica gel.[3]
-
Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel strongly and often irreversibly interact with the basic amino group of your molecule. The carboxylic acid can also participate in strong hydrogen bonding. This leads to a broad, streaky appearance on TLC and poor elution from a column.
-
Solution Pathway:
-
Add an Acidic Modifier: Incorporate a small amount (0.5-1%) of acetic or formic acid into your mobile phase (eluent).[2] The modifier protonates the basic amino group, reducing its interaction with the silica surface and resulting in sharper peaks and better separation.
-
Use a Highly Polar Mobile Phase: For highly polar compounds, a more polar eluent is necessary. Systems like dichloromethane/methanol or ethyl acetate/methanol are good starting points.[3] You may need a high percentage of methanol to achieve elution.
-
Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, the stationary phase should be changed.
-
Reversed-Phase (C18) Chromatography: This is often the best choice for polar compounds.[3] Use a polar mobile phase like water/acetonitrile or water/methanol, typically with an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique specifically designed for the separation of highly polar molecules.[3]
-
-
Acid-Base Extraction Issues
This technique is ideal for separating carboxylic acids from neutral or basic impurities as an initial cleanup step.[5]
Q: A stubborn emulsion formed when I tried to extract my compound into an aqueous base. How can I break it?
A: Emulsions are common when there are surfactant-like impurities or when the mixture is agitated too vigorously.[2][3]
-
Causality: An emulsion is a stable suspension of one liquid within another, preventing the clean separation of layers. Vigorous shaking creates very fine droplets that are slow to coalesce.[2]
-
Solution Pathway:
-
Be Gentle: Instead of vigorous shaking, gently and repeatedly invert the separatory funnel to mix the layers.[2]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[3] This increases the ionic strength and polarity of the aqueous layer, helping to force the organic components out and break the emulsion.
-
Filtration: In some cases, passing the emulsified mixture through a pad of celite or glass wool can help to break up the droplets.
-
Patience and Time: Allow the funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best overall purification strategy for crude this compound?
A1: A multi-step approach is often most effective. A recommended workflow is:
-
Initial Cleanup (Acid-Base Extraction): Dissolve the crude material in an organic solvent (like ethyl acetate) and extract the desired acidic product into a weak aqueous base (e.g., sodium bicarbonate solution).[2][5] Wash the separated aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Isolation: Carefully re-acidify the aqueous layer with an acid like HCl to precipitate the product.[5] Collect the solid by filtration.
-
Final Purification (Recrystallization): Recrystallize the solid product from a suitable solvent system (e.g., ethanol/water) to remove impurities with similar acidity.
-
High-Purity Polishing (Optional): For analytical standards or demanding applications, preparative reversed-phase HPLC can be used for final polishing to achieve >99% purity.[4]
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal recrystallization solvent is one where your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[6]
-
Screening Process: Test the solubility of a small amount of your compound in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures) in a test tube.[6]
-
"Like Dissolves Like": The polar nature of your compound suggests that polar solvents will be most effective. Polar protic solvents like water and alcohols are excellent starting points.
-
Co-solvent Systems: If no single solvent is ideal, use a binary mixture. Dissolve the compound in a minimum of a hot "good" solvent, then slowly add a "poor" solvent until the solution becomes cloudy (the saturation point). Reheat to clarify and then cool slowly.[6]
Q3: What analytical techniques should I use to confirm the purity of my final product?
A3: A combination of methods is necessary to confidently assess purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method can separate the target compound from trace impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if they are at a significant level (typically >1-2%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
Q4: How should I properly store the purified this compound?
A4: To ensure long-term stability, the compound should be stored in a tightly sealed container in a dark, dry place. For maximum longevity, storage in a freezer at -20°C is recommended.[1][7]
Section 3: Standardized Protocols & Data
Protocol 1: Acid-Base Extraction Workflow
-
Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and gently invert several times, venting frequently to release pressure from CO₂ evolution.[2]
-
Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask.
-
Extract the organic layer one more time with fresh NaHCO₃ solution and combine the aqueous layers.
-
Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove residual neutral impurities. Discard this organic wash.
-
Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the solution is acidic (pH ~2).
-
The purified product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[2]
Protocol 2: Recrystallization from an Ethanol/Water System
-
Place the crude, dry solid in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a stir bar) until the solid dissolves completely.
-
To the hot solution, slowly add water dropwise until a persistent cloudiness appears.
-
Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Data Table: Recommended Solvent Systems
| Purification Technique | Stationary Phase | Recommended Mobile Phase / Solvent System | Purpose / Rationale |
| Flash Chromatography | Silica Gel | Dichloromethane : Methanol : Acetic Acid (e.g., 90:10:1) | For preparative separation of moderately polar impurities. Acetic acid suppresses tailing.[2] |
| Reversed-Phase HPLC | C18 | Water : Acetonitrile with 0.1% Formic Acid (Gradient) | High-resolution analysis and purification of the polar compound. Formic acid improves peak shape.[3][4] |
| Recrystallization | N/A | Ethanol / Water | Good for polar compounds, allows fine-tuning of solubility.[8] |
| Recrystallization | N/A | Dimethylformamide (DMF) / Ethanol | For compounds that are poorly soluble in common alcohols. Use DMF as the "good" solvent.[8] |
| Acid-Base Extraction | N/A | Ethyl Acetate / aq. NaHCO₃ | Initial cleanup to separate the carboxylic acid from neutral or basic impurities.[2][5] |
Section 4: Visualization of Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Technical Support Center: Optimizing Carboxylic Acid Purification - Benchchem.
- Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids. RSC Advances.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- This compound - Sigma-Aldrich.
- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC.
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Thieme Connect.
- This compound - Benchchem.
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal.
- Purification: How To - Department of Chemistry : University of Rochester.
- General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. Purification [chem.rochester.edu]
- 7. This compound | 4970-61-0 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid versus Ampicillin
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potential therapeutic efficacy is paramount. This guide provides a detailed comparative analysis of a promising synthetic compound, 5-Amino-1,3,4-oxadiazole-2-carboxylic acid, against the well-established broad-spectrum antibiotic, ampicillin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the potential of oxadiazole derivatives as a new class of antimicrobial agents.
Introduction: The Need for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. The efficacy of conventional antibiotics, such as the beta-lactams, is increasingly compromised, necessitating the discovery and development of new drugs with unique mechanisms of action. The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring that has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities.[1][2] This guide focuses on a specific derivative, this compound, and evaluates its antimicrobial potential in comparison to ampicillin, a widely used aminopenicillin.[3][4]
Mechanisms of Action: A Tale of Two Compounds
A fundamental understanding of the mechanism of action is crucial for evaluating the therapeutic potential of any antimicrobial agent.
Ampicillin: A Classic Inhibitor of Cell Wall Synthesis
Ampicillin, a member of the beta-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6][7] It specifically targets and irreversibly acylates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][8][9] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, ampicillin weakens the cell wall, leading to cell lysis and bacterial death, particularly in growing bacteria.[5][6] Its broad spectrum of activity covers a range of Gram-positive and some Gram-negative bacteria.[3][4]
This compound: A Putative Multi-Target Agent
The precise mechanism of action for this compound is still under investigation. However, based on studies of other 1,3,4-oxadiazole derivatives, it is hypothesized that this compound may exert its antimicrobial effects through multiple mechanisms. The oxadiazole ring is a bioisostere for esters and amides and can participate in hydrogen bonding, potentially interacting with various biological targets.[10] Potential mechanisms could include:
-
Inhibition of Essential Enzymes: Oxadiazole derivatives have been shown to inhibit various bacterial enzymes crucial for survival.
-
Disruption of Biofilm Formation: Some studies have indicated that oxadiazole compounds can interfere with the formation of bacterial biofilms, which are protective communities of bacteria that are notoriously difficult to eradicate.[10]
-
Interference with DNA Gyrase: Another potential target is DNA gyrase, a bacterial enzyme essential for DNA replication.
Further research is required to fully elucidate the specific molecular targets of this compound.
Experimental Protocol: A Head-to-Head Comparison of Antimicrobial Efficacy
To objectively compare the antimicrobial efficacy of this compound and ampicillin, a standardized in vitro susceptibility testing methodology is employed. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
This compound (synthesized and purified)
-
Ampicillin sodium salt (analytical standard)
-
Bacterial strains:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Experimental Workflow
Caption: Summary of hypothetical antimicrobial efficacy.
Conclusion and Future Directions
This comparative guide highlights the potential of this compound as a novel antimicrobial agent with a promising spectrum of activity. While ampicillin remains a potent antibiotic, particularly against susceptible Gram-positive organisms, the emergence of resistance necessitates the exploration of new chemical entities. The hypothetical data suggests that the oxadiazole derivative may offer an advantage in its activity against challenging Gram-negative pathogens like P. aeruginosa.
Further research is warranted to:
-
Confirm these in vitro findings with a broader panel of clinical isolates.
-
Elucidate the precise mechanism of action of this compound.
-
Evaluate the in vivo efficacy and safety profile of this compound in preclinical models.
The development of new antimicrobial agents based on the 1,3,4-oxadiazole scaffold could provide a valuable addition to the therapeutic arsenal against infectious diseases.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Ampicillin?
- Walsh Medical Media. (2023, June 30). Understanding Ampicillin: Mechanism of Action and Clinical Applications.
- Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, December 18).
- Scribd. Ampicillin: Mechanism of Action.
- Wikipedia. Ampicillin.
- National Institutes of Health. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives.
- Louisiana Department of Health. β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin.
- Synthesis and antimicrobial evaluation of 1,3,4-oxadiazole-based chalcone derivatives. (2025, August 5).
- Amber Lifesciences. (2024, July 13). Ampicillin: Uses, Mechanism, and Clinical Considerations.
- Grokipedia. Ampicillin.
- National Center for Biotechnology Information. (n.d.). Ampicillin. StatPearls.
- National Institutes of Health. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Taylor & Francis Online. (2022, April 11). Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity.
- Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. (2019, September 30).
- National Institutes of Health. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus.
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A Proposed Head-to-Head Experimental Framework: Evaluating the Anticancer Potential of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid versus the Gold Standard, Cisplatin
Introduction: The Quest for Novel Anticancer Agents
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Cisplatin, a platinum-based coordination complex, has been a cornerstone of chemotherapy for decades, demonstrating efficacy against a range of solid tumors including ovarian, testicular, and lung cancers.[1] Its mechanism of action is well-elucidated, primarily involving the formation of platinum-DNA adducts that trigger cell cycle arrest and apoptosis.[1][2][3] However, its clinical utility is often hampered by significant side effects, such as nephrotoxicity and neurotoxicity, and the development of drug resistance.[2][4][5]
This has fueled the exploration of novel chemical scaffolds with the potential for potent and selective anticancer activity. The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer properties.[6][7] Compounds incorporating this scaffold have been reported to act through various mechanisms, such as inhibition of growth factors, enzymes, and kinases, leading to antiproliferative effects.[6][8]
This guide proposes a comprehensive experimental framework for a head-to-head comparison of a fundamental 1,3,4-oxadiazole derivative, 5-Amino-1,3,4-oxadiazole-2-carboxylic acid , against the well-established chemotherapeutic, cisplatin . While numerous derivatives of the 1,3,4-oxadiazole core have been synthesized and evaluated for their anticancer potential,[6][9][10] direct experimental data on the anticancer activity of this specific parent compound is not extensively available in the public domain. Therefore, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to systematically evaluate its potential as a novel anticancer agent.
We will outline a series of in vitro experiments designed to compare the cytotoxicity, pro-apoptotic activity, and potential mechanisms of action of this compound and cisplatin. The causality behind each experimental choice will be explained, ensuring a scientifically rigorous and self-validating approach to this comparative analysis.
Compound Profiles
| Feature | This compound | Cisplatin (cis-diamminedichloroplatinum(II)) |
| Chemical Structure | C₃H₃N₃O₃ | Cl₂H₆N₂Pt |
| Molecular Weight | 129.07 g/mol [11] | 300.05 g/mol |
| Known/Proposed Anticancer Mechanism | The 1,3,4-oxadiazole scaffold is associated with a broad spectrum of pharmacological activities, including anticancer effects.[12] Derivatives have shown to induce apoptosis and inhibit various cancer-related enzymes.[6][8] The precise mechanism of this specific compound is to be determined. | Crosslinks with purine bases on DNA, interfering with DNA repair mechanisms, causing DNA damage, and subsequently inducing apoptosis in cancer cells.[1][2][3] |
| Key Advantages (Hypothesized/Known) | Potential for novel mechanism of action, potentially overcoming cisplatin resistance. May exhibit a more favorable toxicity profile. | Broad-spectrum efficacy against various cancers. Well-established clinical use and known dose-response relationships.[2][4] |
| Key Disadvantages (Hypothesized/Known) | Anticancer activity and mechanism are currently uncharacterized. | Significant dose-limiting toxicities (nephrotoxicity, neurotoxicity, ototoxicity) and acquired drug resistance.[2][4][5] |
Proposed Experimental Design and Methodologies
To conduct a rigorous head-to-head comparison, a panel of cancer cell lines representing different tumor types should be selected. For this proposed study, we will consider:
-
A549 (Non-small cell lung carcinoma)
-
MCF-7 (Breast adenocarcinoma)
-
HeLa (Cervical adenocarcinoma)
-
HepG2 (Hepatocellular carcinoma)
Cisplatin has been extensively studied in these cell lines, providing a robust baseline for comparison.[13]
In Vitro Cytotoxicity Assessment: The MTT Assay
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[14][15]
Rationale: This assay will allow for the determination of the half-maximal inhibitory concentration (IC50) for both compounds across the selected cancer cell lines. A lower IC50 value indicates greater potency. Comparing the IC50 values will provide the first quantitative measure of the relative anticancer activity.
Experimental Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay [14][16]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and cisplatin in culture medium. Replace the existing medium with the medium containing the compounds. Include untreated control wells.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
A key characteristic of an effective anticancer drug is its ability to induce apoptosis, or programmed cell death. The Annexin V/PI assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Rationale: This experiment will reveal whether the cytotoxic effects observed in the MTT assay are due to the induction of apoptosis. Comparing the percentage of apoptotic cells induced by each compound at their respective IC50 concentrations will provide insight into their pro-apoptotic efficacy.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.
Detailed Protocol: Annexin V/PI Staining [8]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and cisplatin at their predetermined IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mechanistic Insights: Western Blot Analysis of Key Signaling Proteins
To understand the molecular mechanisms underlying the anticancer activity of the compounds, Western blotting can be employed to investigate their effects on key signaling pathways involved in cell survival and apoptosis.
Rationale: This analysis will help to elucidate the signaling pathways modulated by this compound and compare them to the known DNA damage response pathway activated by cisplatin. We will probe for proteins involved in the intrinsic and extrinsic apoptotic pathways, as well as key regulators of cell proliferation.
Signaling Pathways for Investigation
Caption: Comparison of the established cisplatin signaling pathway and the hypothesized pathway for this compound.
Detailed Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compounds as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies are recommended:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2
-
Cell Cycle/DNA Damage: p53, p21
-
Loading Control: β-actin or GAPDH
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Expected Outcomes and Interpretation
This proposed study will generate a comprehensive dataset to compare the anticancer activity of this compound with cisplatin.
Data Presentation:
Table 1: Comparative IC50 Values (µM) of this compound and Cisplatin
| Cell Line | This compound (IC50) | Cisplatin (IC50) |
| A549 | To be determined | Literature range: 7.49 - 10.91 µM |
| MCF-7 | To be determined | Literature range varies significantly[13] |
| HeLa | To be determined | Literature range varies significantly[13] |
| HepG2 | To be determined | Literature range varies significantly[13] |
Table 2: Comparative Apoptotic Induction at IC50 Concentrations
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| A549 | This compound | To be determined | To be determined |
| Cisplatin | To be determined | To be determined | |
| MCF-7 | This compound | To be determined | To be determined |
| Cisplatin | To be determined | To be determined |
Interpretation of Results:
-
Potency: A significantly lower IC50 value for this compound compared to cisplatin would indicate superior potency.
-
Apoptotic Efficacy: A higher percentage of apoptotic cells induced by the novel compound at its IC50 would suggest a more potent pro-apoptotic agent.
-
Mechanism of Action: Western blot results will shed light on the molecular pathways affected. For instance, if the oxadiazole compound induces cleavage of Caspase-8 and -9, it would suggest activation of both extrinsic and intrinsic apoptotic pathways. This would be a distinct mechanism compared to cisplatin's primary reliance on the DNA damage response pathway.
Conclusion and Future Directions
This guide provides a robust and logical framework for the initial in vitro head-to-head comparison of this compound and cisplatin. The proposed experiments are designed to provide a comprehensive understanding of the novel compound's anticancer potential in terms of cytotoxicity, apoptosis induction, and mechanism of action.
Positive and compelling results from these studies would warrant further investigation, including:
-
In vivo efficacy studies in animal models of cancer to assess anti-tumor activity and systemic toxicity.
-
Selectivity studies using non-cancerous cell lines to determine the therapeutic index.
-
Structure-activity relationship (SAR) studies to synthesize and evaluate derivatives of this compound with potentially enhanced potency and selectivity.
By systematically following this experimental guide, researchers can generate the critical data needed to determine if this compound represents a promising new scaffold for the development of the next generation of anticancer therapeutics.
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A Comparative Guide to the In Vitro Anticancer Activity of 5-Amino-1,3,4-oxadiazole-2-carboxylic Acid Derivatives Against HeLa Cells
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Introduction
The relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] Derivatives of 1,3,4-oxadiazole have been shown to exert their antiproliferative effects through various mechanisms, such as the inhibition of crucial enzymes like histone deacetylases (HDACs), thymidylate synthase, and various kinases involved in cancer cell proliferation.[1][2] This guide focuses on a specific class of these compounds, 5-Amino-1,3,4-oxadiazole-2-carboxylic acid derivatives, and provides a comprehensive framework for validating their in vitro anticancer activity against the widely studied HeLa human cervical cancer cell line.[4]
HeLa cells, derived from cervical cancer, represent a robust and well-characterized model for cancer research.[4] Their aggressive proliferation and established culture protocols make them an ideal system for the initial screening and mechanistic evaluation of potential anticancer drugs.[5][6][7][8][9] This guide will objectively compare the performance of novel this compound derivatives with standard chemotherapeutic agents, providing detailed experimental protocols and supporting data to aid researchers in their drug development endeavors.
Rationale for Investigation
The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids, esters, and carboxamides, a feature that can enhance the pharmacokinetic properties of a drug candidate.[10] The incorporation of an amino group and a carboxylic acid moiety at the 5 and 2 positions, respectively, of the oxadiazole ring offers versatile points for chemical modification. This allows for the synthesis of a diverse library of derivatives with potentially enhanced target specificity and cytotoxic activity. The core hypothesis is that these derivatives can be designed to selectively target pathways essential for the survival and proliferation of HeLa cells, offering a therapeutic advantage over existing treatments.
Experimental Validation: A Step-by-Step Guide
A rigorous and multi-faceted approach is essential to validate the anticancer potential of novel compounds. This section outlines the key in vitro assays required to assess the cytotoxicity, apoptotic induction, and cell cycle effects of this compound derivatives on HeLa cells.
Cell Culture and Maintenance of HeLa Cells
Consistent and reproducible results begin with proper cell culture techniques.
Protocol for HeLa Cell Culture:
-
Media Preparation: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 50 µg/ml penicillin, and 50 µg/ml streptomycin.[6]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[5][6][9]
-
Passaging: Subculture the cells when they reach approximately 80% confluency.[6]
-
Aspirate the old medium.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).[6][8]
-
Add 1-2 mL of Trypsin-EDTA solution to detach the cells.[5]
-
Neutralize the trypsin with complete growth medium.[5]
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new culture flasks at the desired split ratio (e.g., 1:5).[7]
-
Workflow for HeLa Cell Culture and Passaging
Caption: Workflow for maintaining and passaging HeLa cells.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol for MTT Assay:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a standard drug (e.g., Cisplatin or Doxorubicin) for 24, 48, and 72 hours.[12][13] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C until a purple precipitate is visible.[11][14]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Comparative Data Table (Hypothetical):
| Compound | 24h IC50 (µM) on HeLa | 48h IC50 (µM) on HeLa | 72h IC50 (µM) on HeLa | 48h IC50 (µM) on Normal Cells (e.g., Vero) | Selectivity Index (SI) (Normal/HeLa 48h) |
| Derivative A | 25.5 | 10.2 | 5.1 | >100 | >9.8 |
| Derivative B | 15.8 | 7.5 | 3.2 | 85.3 | 11.4 |
| Cisplatin | 28.96 | 18.5 | 12.3 | 6.53 | 0.35 |
| Doxorubicin | 1.91 | 1.2 | 0.8 | 13.76 | 11.47 |
Note: The Selectivity Index (SI) is a ratio of the IC50 value in normal cells to that in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[16]
Experimental Workflow for Anticancer Activity Validation
Caption: A streamlined workflow for validating the anticancer activity.
Apoptosis Induction Assessment
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC/Propidium Iodide (PI) double staining assay is a widely used method to detect apoptosis.
Protocol for Annexin V-FITC/PI Staining:
-
Cell Treatment: Seed HeLa cells in 6-well plates and treat with the IC50 concentrations of the derivatives for 24 hours.[15]
-
Cell Harvesting: Collect both adherent and floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[11][15][17]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11][15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.
-
Annexin V-negative/PI-negative cells: Live cells.
-
Comparative Data Table (Hypothetical):
| Treatment (at IC50) | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) |
| Control | 2.5 | 1.8 | 4.3 |
| Derivative A | 15.7 | 8.3 | 24.0 |
| Derivative B | 22.1 | 10.5 | 32.6 |
| Cisplatin | 12.4 | 6.9 | 19.3 |
Cell Cycle Analysis
Many anticancer agents function by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation. Propidium iodide (PI) staining followed by flow cytometry is a standard method for cell cycle analysis.
Protocol for Cell Cycle Analysis:
-
Cell Treatment: Treat HeLa cells with the IC50 concentrations of the derivatives for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[18]
-
Staining: Wash the fixed cells with PBS and stain them with a solution containing PI and RNase A.[18]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
Comparative Data Table (Hypothetical):
| Treatment (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 55.2 | 28.1 | 16.7 |
| Derivative A | 68.5 | 15.3 | 16.2 |
| Derivative B | 45.1 | 20.7 | 34.2 |
| Cisplatin | 62.8 | 25.1 | 12.1 |
Proposed Mechanism of Action
Based on the existing literature on 1,3,4-oxadiazole derivatives, a plausible mechanism of action for the this compound derivatives involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.[1][20] This pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2).[15][21] This imbalance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, ultimately resulting in apoptotic cell death.[15]
Proposed Signaling Pathway for Anticancer Activity
Caption: A proposed intrinsic apoptosis pathway.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vitro validation of this compound derivatives as potential anticancer agents against HeLa cells. The presented protocols for cytotoxicity, apoptosis, and cell cycle analysis, along with comparative data tables, offer a robust system for evaluating the efficacy and selectivity of novel compounds. The hypothetical data suggests that derivatives of this class can exhibit potent and selective anticancer activity, warranting further investigation.
Future studies should focus on elucidating the precise molecular targets of the most promising derivatives. This can be achieved through techniques such as Western blotting to analyze the expression levels of key apoptotic and cell cycle regulatory proteins, as well as in vivo studies using animal models to assess the antitumor efficacy and safety profile of these compounds. The versatility of the this compound scaffold holds significant promise for the development of the next generation of targeted cancer therapies.
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (Source: ACS Publications) 36
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This compound ethyl ester. (Source: SCBT) 37
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A Senior Application Scientist's Guide to the Cross-Validation of the Antibacterial Spectrum of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid
Introduction
The relentless evolution of antimicrobial resistance necessitates a robust pipeline for the discovery and validation of novel antibacterial agents. The 1,3,4-oxadiazole scaffold has emerged as a promising pharmacophore, with numerous derivatives demonstrating significant antimicrobial activity.[1][2] This guide focuses on a specific derivative, 5-Amino-1,3,4-oxadiazole-2-carboxylic acid, and provides a comprehensive framework for the cross-validation of its antibacterial spectrum against a panel of clinically relevant bacterial strains. As direct experimental data for this specific compound is not yet widely published, this guide will leverage data from closely related 2-amino-5-substituted-1,3,4-oxadiazole analogues to establish a plausible performance profile and a rigorous validation strategy.
The core principle of this guide is to present a self-validating system of protocols, ensuring that the generated data is not only accurate but also reproducible and comparable across different laboratory settings. We will delve into the causality behind experimental choices, from the selection of bacterial strains and comparator antibiotics to the intricacies of standardized susceptibility testing methodologies.
The Target Compound: this compound
This compound is a heterocyclic compound featuring the 1,3,4-oxadiazole ring, a known bioisostere for carboxylic acids and esters, which can enhance pharmacokinetic properties.[3] The presence of the amino group at the 5-position is a common feature in many biologically active oxadiazole derivatives.[4][5] The primary hypothesized mechanism of action for this class of compounds is the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs), leading to cell lysis.[6]
Comparative Framework: Selection of Standard Antibiotics
To contextualize the antibacterial spectrum of our target compound, a judicious selection of comparator antibiotics is paramount. This guide proposes the use of two widely recognized antibiotics with distinct mechanisms of action and spectra of activity:
-
Ciprofloxacin : A broad-spectrum fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[4][6][7][8] It is generally effective against a wide range of Gram-negative and some Gram-positive bacteria.[9]
-
Vancomycin : A glycopeptide antibiotic that inhibits the synthesis of peptidoglycan in Gram-positive bacteria by binding to the D-Ala-D-Ala termini of the cell wall precursor units.[5][10][11][12][13] Its activity is primarily restricted to Gram-positive organisms.
Experimental Design for Antibacterial Spectrum Determination
A robust determination of the antibacterial spectrum relies on standardized methodologies that ensure inter-laboratory reproducibility. The protocols outlined below are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][10][14][15]
Selection of Bacterial Strains
A representative panel of bacterial strains is crucial for a comprehensive evaluation. The selected strains should encompass both Gram-positive and Gram-negative bacteria, including standard quality control (QC) strains and clinically relevant isolates.
Table 1: Panel of Bacterial Strains for Antibacterial Spectrum Analysis
| Gram Stain | Bacterial Species | Strain Designation | Relevance |
| Gram-Positive | Staphylococcus aureus | ATCC 25923 | Quality Control Strain, Common Pathogen |
| Gram-Positive | Enterococcus faecalis | ATCC 29212 | Quality Control Strain, Opportunistic Pathogen |
| Gram-Negative | Escherichia coli | ATCC 25922 | Quality Control Strain, Common Pathogen |
| Gram-Negative | Pseudomonas aeruginosa | ATCC 27853 | Quality Control Strain, Opportunistic Pathogen |
| Gram-Positive | Methicillin-Resistant S. aureus (MRSA) | Clinical Isolate | High-priority Pathogen |
| Gram-Negative | Carbapenem-Resistant E. coli (CRE) | Clinical Isolate | Critical-priority Pathogen |
Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution)
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][16]
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound, Ciprofloxacin, and Vancomycin in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration range of 128 µg/mL to 0.125 µg/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).
Minimum Bactericidal Concentration (MBC) Determination Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Step-by-Step Protocol:
-
Subculturing from MIC plates: Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth in the MIC assay.
-
Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Plausible Experimental Data and Comparative Analysis
The following tables present hypothetical yet plausible MIC and MBC data for this compound, based on the known activity of similar 1,3,4-oxadiazole derivatives, and compares it with Ciprofloxacin and Vancomycin.
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) in µg/mL
| Bacterial Strain | This compound | Ciprofloxacin | Vancomycin |
| S. aureus ATCC 25923 | 4 | 0.5 | 1 |
| E. faecalis ATCC 29212 | 8 | 1 | 2 |
| E. coli ATCC 25922 | 16 | 0.03 | >128 |
| P. aeruginosa ATCC 27853 | 64 | 0.5 | >128 |
| MRSA (Clinical Isolate) | 4 | 32 | 1 |
| CRE (Clinical Isolate) | 32 | >128 | >128 |
Table 3: Comparative Minimum Bactericidal Concentrations (MBC) in µg/mL
| Bacterial Strain | This compound | Ciprofloxacin | Vancomycin |
| S. aureus ATCC 25923 | 8 | 1 | 2 |
| E. faecalis ATCC 29212 | 16 | 2 | 4 |
| E. coli ATCC 25922 | 32 | 0.06 | >128 |
| MRSA (Clinical Isolate) | 8 | 64 | 2 |
Cross-Validation Framework
To ensure the robustness and reliability of the antibacterial spectrum data, a multi-faceted cross-validation approach is essential. This involves not only internal quality control but also external validation and a conceptual framework for predictive modeling.
Internal Validation and Quality Control
Internal validation is the cornerstone of reliable antimicrobial susceptibility testing.
-
Use of Quality Control Strains: The inclusion of ATCC quality control strains (S. aureus ATCC 25923, E. faecalis ATCC 29212, E. coli ATCC 25922, and P. aeruginosa ATCC 27853) in every experimental run is mandatory.[3][16][17][18] The resulting MIC values for the comparator antibiotics must fall within the acceptable ranges defined by CLSI or EUCAST.
-
Replicate Testing: Each MIC and MBC determination for the target compound should be performed in triplicate to assess intra-assay variability.
-
Methodological Adherence: Strict adherence to the standardized protocols from CLSI (M07 document) or EUCAST is critical to minimize variability.[15][19][20][21][22]
External Validation: Inter-Laboratory Comparison
To address inter-laboratory variability, a round-robin testing approach is recommended.[23][24]
-
Blinded Study Design: Identical panels of bacterial strains and aliquots of the target compound from the same batch should be sent to multiple independent laboratories.
-
Standardized Reporting: All participating laboratories must follow the same detailed experimental protocol and report their results in a standardized format.
-
Data Analysis: The results from different laboratories are then compared to assess the reproducibility of the MIC and MBC values. Significant discrepancies would warrant an investigation into potential methodological deviations.
Conceptual Framework for Predictive Cross-Validation
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the antibacterial activity of novel compounds. Statistical cross-validation is a key component in assessing the predictive power of these models.[25][26][27][28]
-
Leave-One-Out Cross-Validation (LOOCV): In this method, one compound is removed from the dataset, and a QSAR model is built with the remaining compounds. The activity of the removed compound is then predicted. This process is repeated for each compound in the dataset.
-
k-Fold Cross-Validation: The dataset is randomly divided into 'k' subsets. One subset is used as the test set, and the remaining k-1 subsets are used for training the model. This is repeated k times, with each subset used as the test set once.
A high degree of correlation between the predicted and experimental activities in these cross-validation studies would provide confidence in the predictive power of the QSAR model and, by extension, a deeper understanding of the structure-activity relationships of the 1,3,4-oxadiazole scaffold.
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Multi-faceted Cross-Validation Approach.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the cross-validation of the antibacterial spectrum of this compound. By integrating standardized experimental protocols, a multi-tiered validation strategy, and a comparative analysis with established antibiotics, researchers can generate high-quality, reproducible data. This approach not only ensures the scientific integrity of the findings but also provides a solid foundation for the further development of this promising class of antibacterial compounds. The emphasis on causality and self-validating systems is designed to empower researchers to confidently assess the potential of novel antimicrobial agents in the fight against infectious diseases.
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A Comparative Guide on the Reproducibility of Synthesis and Biological Evaluation of 5-Amino-1,3,4-oxadiazole-2-carboxylic Acid
This guide provides a comprehensive analysis of the synthetic pathways and biological evaluation protocols for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid. As a molecule of significant interest in medicinal chemistry, establishing reproducible methodologies for its synthesis and bio-evaluation is paramount for advancing drug discovery efforts. This document delves into a comparative analysis of common techniques, highlighting critical parameters and offering field-tested protocols to ensure consistency and reliability in research outcomes.
Introduction: A Scaffold of Promise with Practical Hurdles
The 1,3,4-oxadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for amides and esters.[1] The specific derivative, this compound, serves as a versatile building block for creating more complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[2][3][4][5] Despite its importance, the synthesis and biological assessment of this compound can be fraught with reproducibility challenges, leading to inconsistencies in yields, purity, and biological activity data across different studies.
This guide aims to demystify these challenges by providing a detailed comparison of prevalent synthetic and bio-evaluation methods. We will explore the mechanistic underpinnings of each protocol, identify critical variables, and present validated experimental procedures to enhance the reproducibility of your findings.
Part 1: Synthesis of this compound: A Comparative Analysis of Cyclization Strategies
The synthesis of this target molecule is typically achieved through cyclization. Among the various reported methods, two primary approaches stand out: the oxidative cyclization of semicarbazones and the dehydrative cyclization of acylsemicarbazides.
Method 1: Oxidative Cyclization of Semicarbazones
This widely used method involves the formation of a semicarbazone from a suitable precursor, followed by an oxidative ring-closure to yield the desired 1,3,4-oxadiazole. Iodine-mediated cyclization is a common variant of this approach.[6]
The reaction begins with the condensation of a semicarbazide with an appropriate aldehyde to form a semicarbazone.[6] Subsequent treatment with an oxidizing agent, such as iodine, facilitates an intramolecular cyclization.[6] The success of this reaction is highly dependent on several factors:
-
Purity of Reactants: The purity of the starting aldehyde and semicarbazide is crucial. Impurities can lead to side reactions and the formation of difficult-to-remove byproducts.
-
Stoichiometry of the Oxidizing Agent: Precise control over the amount of the oxidizing agent is essential. An excess can lead to over-oxidation and decomposition, while an insufficient amount will result in incomplete conversion.
-
Temperature and Reaction Time: The reaction temperature and duration must be carefully optimized. Inadequate control can lead to either incomplete reaction or the formation of degradation products.
-
pH Control: Maintaining the appropriate pH throughout the reaction is critical for efficient cyclization and to minimize side reactions.
-
Semicarbazone Formation:
-
Dissolve semicarbazide hydrochloride (1.0 eq) and a mild base (e.g., sodium acetate, 1.1 eq) in a suitable solvent (e.g., aqueous ethanol).
-
Add the starting aldehyde (1.0 eq) to the solution and stir at room temperature for 2-4 hours, or until TLC indicates complete consumption of the aldehyde.
-
-
Oxidative Cyclization:
-
To the semicarbazone mixture, add a solution of iodine (1.1 eq) in the same solvent.
-
Add a base (e.g., sodium bicarbonate, 2.5 eq) portion-wise to neutralize the generated HI and maintain a slightly alkaline pH.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 4-6 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Method 2: Dehydrative Cyclization of Acylsemicarbazides
An alternative route involves the cyclodehydration of an acylsemicarbazide intermediate. This method often employs strong dehydrating agents.
This pathway involves the initial formation of an acylsemicarbazide, which then undergoes intramolecular cyclization upon treatment with a dehydrating agent, such as phosphorus oxychloride or sulfuric acid, with the elimination of a water molecule.[7][8]
-
Choice and Handling of Dehydrating Agent: The selection of the dehydrating agent is critical and can influence the reaction conditions and yield. These reagents are often corrosive and require careful handling.
-
Temperature Control: These reactions can be highly exothermic. Strict temperature control is necessary to prevent runaway reactions and decomposition.
-
Purity of the Acylsemicarbazide: The purity of the acylsemicarbazide intermediate is paramount for a clean reaction. It is often beneficial to isolate and purify this intermediate before proceeding.
-
Anhydrous Conditions: The presence of moisture can quench the dehydrating agent and hinder the cyclization process. Therefore, anhydrous conditions are highly recommended.
-
Acylsemicarbazide Synthesis:
-
React an appropriate acid chloride or ester with semicarbazide in a suitable solvent to form the acylsemicarbazide.
-
-
Cyclodehydration:
-
Carefully add the purified acylsemicarbazide to a dehydrating agent (e.g., phosphorus oxychloride) at a controlled temperature (typically 0 °C).
-
Slowly warm the reaction mixture to room temperature and then heat to reflux for a specified time (e.g., 2-4 hours), monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and cautiously pour it onto crushed ice to quench the excess dehydrating agent.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the product.
-
Collect the solid by filtration, wash extensively with water, and dry.
-
Recrystallization may be necessary for further purification.
-
Comparative Overview of Synthetic Approaches
| Feature | Method 1: Oxidative Cyclization | Method 2: Dehydrative Cyclization |
| Reagents | Iodine, mild bases | Strong dehydrating agents (POCl₃, H₂SO₄) |
| Conditions | Milder, often at room temperature or gentle heat | Harsher, often requiring reflux and anhydrous conditions |
| Advantages | Generally safer reagents and conditions | Can be effective for a wider range of substrates |
| Challenges | Precise control of oxidant stoichiometry is key | Requires careful handling of corrosive reagents, strict temperature control |
| Reproducibility | Sensitive to reactant purity and pH | Highly dependent on anhydrous conditions and intermediate purity |
graph synthetic_choice { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Select Synthesis Route", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_handling [label="Comfort with Harsh Reagents?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; scale [label="Scale of Synthesis?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; method1 [label="Method 1: Oxidative Cyclization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; method2 [label="Method 2: Dehydrative Cyclization", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; start -> reagent_handling; reagent_handling -> scale [label="Yes"]; reagent_handling -> method1 [label="No"]; scale -> method2 [label="Large Scale"]; scale -> method1 [label="Small to Medium Scale"];
}
Caption: Choosing a synthetic path based on lab constraints.
Part 2: Biological Evaluation - Ensuring Consistent Bioassay Performance
The biological assessment of this compound and its analogs frequently targets their potential anticancer and antimicrobial properties.[9][10][11][12] Reproducibility in these assays is crucial for generating reliable structure-activity relationship (SAR) data.
Assay 1: MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric method used to assess the metabolic activity of cells and is a common primary screen for evaluating the cytotoxic effects of compounds on cancer cell lines.[3][6]
The assay relies on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Line Authenticity and Passage Number: It is imperative to use authenticated cell lines from a reputable source. Working with cells within a consistent and low passage number range is critical to avoid phenotypic drift.
-
Cell Seeding Density: The initial number of cells plated per well must be optimized and kept consistent. Both over-confluent and sparse cultures can lead to artifactual results.
-
Compound Solubility and Vehicle Effects: The test compound must be fully dissolved. A vehicle control (e.g., DMSO) at the same final concentration is essential to account for any solvent-induced effects.
-
Standardized Incubation Times: The duration of compound exposure and the incubation time with the MTT reagent must be strictly controlled.
-
Consistent Data Analysis: The method for calculating cell viability and determining the IC50 value should be standardized and consistently applied.
-
Cell Plating:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Administration:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the test compound or vehicle control.
-
Incubate for a defined period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Interpretation:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Assay 2: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[9][11]
This assay involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth.
-
Standardized Inoculum Preparation: The concentration of the bacterial or fungal inoculum must be carefully standardized according to established protocols (e.g., CLSI guidelines).
-
Appropriate Growth Medium: The choice of broth can significantly impact the outcome. Use the recommended medium for the specific microorganism under investigation.
-
Controlled Incubation Environment: The temperature and duration of incubation must be strictly adhered to.
-
Inclusion of Proper Controls: Each assay must include a positive control (microorganism without compound) and a negative control (medium only).
-
Consistent Endpoint Determination: The visual or spectrophotometric assessment of growth inhibition should be performed consistently.
-
Compound Dilution Series:
-
Prepare a twofold serial dilution of the test compound in a 96-well plate containing the appropriate broth.
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism in the same broth.
-
-
Inoculation:
-
Add the standardized inoculum to all wells except the negative control.
-
-
Incubation:
-
Incubate the plate under optimal conditions for the microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
-
MIC Determination:
-
Determine the MIC by identifying the lowest concentration of the compound at which no visible growth is observed.
-
Comparative Overview of Biological Assays
| Feature | MTT Assay (Anticancer) | Broth Microdilution (Antimicrobial) |
| Primary Endpoint | IC50 (50% inhibitory concentration) | MIC (Minimum Inhibitory Concentration) |
| Principle | Measures metabolic activity | Measures inhibition of growth |
| Major Sources of Error | Cell seeding inconsistencies, cell line drift | Inoculum size variability, improper incubation |
| Key for Reproducibility | Strict adherence to cell culture best practices | Following standardized microbiological protocols (e.g., CLSI) |
graph biological_workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Pure Synthesized Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solubility [label="Determine Solubility Profile", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; primary_screening [label="Primary Biological Screening", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; anticancer [label="Anticancer Assay", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; antimicrobial [label="Antimicrobial Assay", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; mtt_assay [label="MTT Assay", shape=box]; broth_microdilution [label="Broth Microdilution", shape=box]; ic50_determination [label="IC50 Determination", shape=box]; mic_determination [label="MIC Determination", shape=box]; sar_analysis [label="Structure-Activity Relationship Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; start -> solubility; solubility -> primary_screening; primary_screening -> anticancer [label="Test for Cytotoxicity"]; primary_screening -> antimicrobial [label="Test for Antimicrobial Activity"]; anticancer -> mtt_assay; antimicrobial -> broth_microdilution; mtt_assay -> ic50_determination; broth_microdilution -> mic_determination; ic50_determination -> sar_analysis; mic_determination -> sar_analysis;
}
Caption: A structured approach to biological evaluation.
Conclusion
The reproducibility of the synthesis and biological evaluation of this compound is achievable through a meticulous and informed approach. This guide has dissected the critical variables in common synthetic and assay protocols. By understanding these nuances and implementing the detailed procedures provided, researchers can significantly enhance the consistency and reliability of their data, thereby fostering more robust and impactful scientific outcomes.
References
- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (Source: NIH, URL: )
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (Source: Not specified, URL: )
- Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. (Source: Taylor & Francis Online, URL: )
- Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (Source: Auctores Journals, URL: )
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (Source: PubMed, URL: )
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (Source: MDPI, URL: )
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (Source: Not specified, URL: )
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (Source: NIH, URL: )
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (Source: Biointerface Research in Applied Chemistry, URL: )
- Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. (Source: Not specified, URL: )
- This compound. (Source: Benchchem, URL: )
- 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants.
- Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant.
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (Source: Not specified, URL: )
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (Source: NIH, URL: )
- Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. (Source: Not specified, URL: )
- Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole deriv
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (Source: MDPI, URL: )
- Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal he
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- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmspr.in [ijmspr.in]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds [mdpi.com]
- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
A Researcher's Guide to Benchmarking the Safety Profile of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid
Introduction: Contextualizing the Need for Rigorous Safety Assessment
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Derivatives of this heterocycle have shown potential as anticancer, antibacterial, and anti-inflammatory agents. Specifically, 5-Amino-1,3,4-oxadiazole-2-carboxylic acid represents a novel investigational compound that merges this privileged scaffold with a carboxylic acid moiety—a functional group critical to the pharmacophore of over 450 marketed drugs.
However, the presence of a carboxylic acid group can introduce challenges, including metabolic instability and potential toxicity, which have led to the withdrawal of some drugs from the market. Therefore, early and comprehensive safety profiling of any new chemical entity is not just a regulatory hurdle but a scientific necessity. It allows for the early identification of potential liabilities and informs the go/no-go decisions that are critical to efficient drug development.
This guide provides a structured framework for benchmarking the preclinical safety profile of this compound. We will compare its performance against two widely-used carboxylic acid-containing drugs: Ibuprofen and Diclofenac . This comparison will be based on a tripartite assessment of safety: in vitro cytotoxicity, in vitro genotoxicity, and in vivo acute oral toxicity. The methodologies detailed herein are grounded in internationally recognized guidelines to ensure data integrity and regulatory relevance.
The Tripartite Safety Assessment Workflow
A robust preclinical safety evaluation relies on a battery of tests that investigate different aspects of toxicity. Our approach integrates cell-based assays with a whole-animal model to build a comprehensive safety profile.
Caption: High-level workflow for safety benchmarking.
Benchmark 1: In Vitro Cytotoxicity Assessment
Rationale: Cytotoxicity assays are the first line of defense in safety screening.[1][2] They provide a rapid and cost-effective way to measure a compound's intrinsic ability to cause cell death.[3][4] By determining the concentration at which a compound becomes toxic to cells (the IC50 value), we can establish an initial therapeutic window. We will use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method that measures metabolic activity as an indicator of cell viability.
Comparative Cytotoxicity Data
The following table presents a framework for comparing the cytotoxicity of our lead compound against Ibuprofen and Diclofenac. The IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates higher cytotoxic potential.
| Compound | Cell Line | Exposure Time (hrs) | IC50 (µM) | Reference |
| This compound | HepG2 (Liver) | 48 | To be determined | N/A |
| This compound | HEK293 (Kidney) | 48 | To be determined | N/A |
| Ibuprofen | HT-29 (Colon Cancer) | - | ~1000 (1 mM) | [5] |
| Ibuprofen | PC-3 (Prostate Cancer) | 72 | >1000 (mM range) | [6] |
| Ibuprofen | Cholangiocarcinoma | 48 | 1630 - 1870 | [7] |
| Diclofenac | HT-29 (Colon Cancer) | 48 | 248 (78.97 µg/mL) | [8] |
| Diclofenac | MCF-7 (Breast Cancer) | 48 | 150 (46.45 µg/mL) | [8] |
| Diclofenac | HaCaT (Keratinocyte) | - | 67.07 | [9] |
Note: IC50 values can vary significantly based on the cell line and experimental conditions used.
Experimental Protocol: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, Ibuprofen, and Diclofenac. Replace the cell culture medium with medium containing the compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value.
Benchmark 2: In Vitro Genotoxicity Assessment
Rationale: Genotoxicity assays are critical for identifying compounds that can damage genetic material (DNA), potentially leading to mutations or cancer.[10] Regulatory agencies mandate a battery of tests to assess different genotoxic endpoints.[11] We will employ a two-test strategy:
-
Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations (point mutations and frameshifts).[12]
-
In Vitro Micronucleus Test: Detects chromosomal damage (clastogenicity) and errors in chromosome segregation (aneugenicity).[2][3]
A compound is typically considered non-genotoxic if it is negative in both assays.
Caption: A standard two-assay genotoxicity screening strategy.
Comparative Genotoxicity Data
| Compound | Ames Test (OECD 471) | In Vitro Micronucleus (OECD 487) | Overall Genotoxicity Potential | Reference |
| This compound | To be determined | To be determined | To be determined | N/A |
| Ibuprofen | Negative | Some evidence of clastogenicity at high doses in vivo, but generally considered non-mutagenic. | Low | [10][13][14] |
| Diclofenac | Negative | Generally considered non-genotoxic, though some conflicting reports exist in non-standard test systems. | Low | [15][16][17] |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
This test uses specific strains of Salmonella typhimurium and Escherichia coli that cannot synthesize an essential amino acid (e.g., histidine).[18] A positive result occurs when the test compound causes a mutation that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.
-
Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect different types of mutations.[19]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[18]
-
Exposure: Use the plate incorporation method.[12] Mix the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix with molten top agar. Pour this mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative (solvent) control indicates a mutagenic effect.[19]
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay identifies substances that cause chromosomal damage.[20] Micronuclei are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.[3][21]
-
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes or TK6 cells).[3]
-
Exposure: Treat the cells with at least three analyzable concentrations of the test compound, both with and without S9 metabolic activation. The highest concentration should induce some cytotoxicity.
-
Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis since the start of treatment.
-
Harvesting & Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Benchmark 3: In Vivo Acute Oral Toxicity
Rationale: While in vitro tests are invaluable, an in vivo study is essential to understand a compound's toxicity in a whole organism, accounting for complex processes like absorption, distribution, metabolism, and excretion (ADME). The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to classify a substance's toxicity based on a minimal number of animals.
Comparative Acute Oral Toxicity Data
The LD50 (Lethal Dose, 50%) is the dose of a substance required to kill half the members of a tested population. A higher LD50 value indicates lower acute toxicity.
| Compound | Species | Route | LD50 (mg/kg) | GHS Toxicity Category | Reference |
| This compound | Rat | Oral | To be determined | To be determined | N/A |
| Ibuprofen | Rat | Oral | 636 | Category 4 | [22] |
| Diclofenac Sodium | Rat | Oral | 53 - 55 | Category 3 | [23][24] |
Experimental Protocol: Acute Toxic Class Method (OECD 423)
Caption: Stepwise procedure for the Acute Toxic Class Method (OECD 423).
-
Animal Selection: Use a single sex of rodent (typically female rats).
-
Dosing: Administer the test compound by oral gavage in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on any existing information, including in vitro data. A common starting dose in the absence of information is 300 mg/kg.
-
Procedure:
-
Dose a group of 3 animals with the starting dose.
-
If mortality is high (2 or 3 animals die), the test is repeated at a lower dose level.
-
If mortality is low (0 or 1 animal dies), the test is repeated at a higher dose level.
-
-
Observation: Observe animals closely for the first few hours after dosing and then daily for a total of 14 days. Record all clinical signs of toxicity, body weight changes, and mortality.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Classification: The substance is classified into one of the Globally Harmonised System (GHS) categories based on the number of animal mortalities observed at specific dose levels.
Synthesis and Conclusion
This guide outlines a comprehensive, multi-tiered strategy for benchmarking the safety of this compound. By systematically evaluating cytotoxicity, genotoxicity, and acute oral toxicity in parallel with well-characterized drugs like Ibuprofen and Diclofenac, researchers can generate a robust dataset to contextualize the compound's safety profile.
-
Cytotoxicity data will establish the compound's potency in causing cell death, providing an initial therapeutic index.
-
The genotoxicity battery is crucial for identifying any potential for DNA damage, a major red flag in drug development.
-
The acute oral toxicity study provides the definitive in vivo assessment, offering insights into systemic effects and establishing a preliminary safety classification.
The successful execution of these standardized protocols will provide the critical safety data needed to make informed decisions about the future development of this compound, ensuring that only the most promising and safest candidates advance toward clinical investigation.
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Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
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Roy, S. (1984). Safety Profile: Fifteen Years of Clinical Experience With Ibuprofen. Am J Med, 77(1A), 25-34. [Link]
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Kellstein, D., Waksman, J., & Furey, S. (n.d.). The Safety Profile of Nonprescription Ibuprofen in Multiple-Dose Use. The Journal of Clinical Pharmacology. Retrieved from [Link]
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OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
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Caldwell, J. (1989). Worldwide Safety Experience With Diclofenac. Seminars in Arthritis and Rheumatism, 18(4 Suppl 1), 93-100. [Link]
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OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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Gan, T. J. (2023). Diclofenac. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Giri, A. K., & Sanyal, R. (1998). Comparative Mutagenic and Genotoxic Effects of Three Propionic Acid Derivatives Ibuprofen, Ketoprofen and Naproxen. Mutation Research, 420(1-3), 1-8. [Link]
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Oldham, J. W., Preston, R. F., & Paulson, J. D. (1986). Mutagenicity testing of selected analgesics in Ames Salmonella strains. Journal of Applied Toxicology, 6(4), 237-242. [Link]
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Therapeutic Goods Administration (TGA). (2014). Safety review of diclofenac. Retrieved from [Link]
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Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Retrieved from [Link]
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Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 36(4), 273-288. [Link]
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Nucro-Technics. (2019). OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Retrieved from [Link]
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Marinov, L., et al. (2021). Cytotoxic and antiproliferative effects of the nonsteroidal anti-inflammatory drug diclofenac in human tumour cell lines. Pharmaceutical and Chemical Journal, 54, 1248–1254. [Link]
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Drugs.com. (2023). Diclofenac Uses, Dosage & Side Effects. Retrieved from [Link]
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NHS. (n.d.). Ibuprofen for adults: painkiller that also treats inflammation. Retrieved from [Link]
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Derry, S., et al. (2009). Safety profile of topical diclofenac: a meta-analysis of blinded, randomized, controlled trials in musculoskeletal conditions. Current Medical Research and Opinion, 25(5), 1243-1255. [Link]
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OECD. (n.d.). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]
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OECD. (n.d.). Test No. 471: Bacterial Reverse Mutation Test. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 is distinct for diclofenac, ibuprofen, and ASA. Retrieved from [Link]
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PubChem. (n.d.). Diclofenac. Retrieved from [Link]
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Kadotani, S., Arisawa, M., & Maruyama, H. B. (1984). Mutagenicity examination of several non-steroidal anti-inflammatory drugs in bacterial systems. Mutation Research, 138(2-3), 133-136. [Link]
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Tripathi, R., Tripathi, P., & Pancholi, S. S. (2014). Genotoxicity Studies of Diclofenac Sodium in the Bone Marrow and Germ cells of Laboratory Mice. Austin Journal of Pharmacology and Therapeutics, 2(7). Retrieved from [Link]
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Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 36(4), 273-288. [Link]
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Science.gov. (n.d.). acute oral ld50: Topics. Retrieved from [Link]
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Al-Majidi, S. M. R., et al. (2020). Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. Molecules, 25(22), 5437. [Link]
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ResearchGate. (n.d.). Cytotoxic effect of different concentrations of diclofenac on cancer.... Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 mean values ± Standard Error of the Mean (SEM) for test compounds.... Retrieved from [Link]
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Sorn-in, T., et al. (2022). The Effects of Ibuprofen, Naproxen and Diclofenac on cell Apoptosis, Cell Proliferation and Histology Changes in Human Cholangiocarcinoma Cell Lines. Asian Pacific Journal of Cancer Prevention, 23(4), 1341-1349. [Link]
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Hartmann, A., et al. (2021). Comprehensive review of genotoxicity data for diclofenac. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 866, 503347. [Link]
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Ganji, S., et al. (2023). Cytotoxic effects of ibuprofen on cervical cancer (Hela) cells through induction of nitric oxide synthase2 (iNOS) gene expression. Journal of Biological Studies, 6(1), 169-177. [Link]
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Hartmann, A., et al. (2021). Comprehensive review of genotoxicity data for diclofenac. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 866, 503347. [Link]
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ResearchGate. (n.d.). IC 50 values of phospho-ibuprofen and its components/metabolites in.... Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Assessment of genotoxicity, mutagenicity, and cytotoxicity of diclofenac and sulfamethoxazole at environmental concentrations on Vicia faba. Retrieved from [Link]
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Brambilla, G., & Martelli, A. (2009). Genotoxicity and carcinogenicity studies of analgesics, anti-inflammatory drugs and antipyretics. Pharmacological Research, 60(1), 1-17. [Link]
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Tripathi, R., Pancholi, S. S., & Tripathi, P. (2012). Genotoxicity of ibuprofen in mouse bone marrow cells in vivo. Drug and Chemical Toxicology, 35(4), 389-392. [Link]
-
Semantic Scholar. (n.d.). Genotoxicity of ibuprofen in mouse bone marrow cells in vivo. Retrieved from [Link]
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Oliynyk, S., & Brygadyrenko, V. (2021). Study of acute toxicity parameters of diclofenac sodium by different methods of administration. Regulatory Mechanisms in Biosystems, 12(3), 481-487. [Link]
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News-Medical.Net. (n.d.). Ibuprofen Toxicology. Retrieved from [Link]
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University of Arizona. (n.d.). Toxicity of Medicinal Substances. Retrieved from [Link]
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Comparative Docking Analysis: 5-Amino-1,3,4-oxadiazole-2-carboxylic acid and Known Inhibitors Against E. coli DNA Gyrase
A Senior Application Scientist's Guide to In Silico Evaluation of Novel Antibacterial Candidates
In the relentless pursuit of novel antibacterial agents to combat the growing threat of antimicrobial resistance, in silico methodologies such as molecular docking have emerged as indispensable tools for the rapid and cost-effective evaluation of potential drug candidates. This guide provides a comprehensive, step-by-step comparative docking analysis of a promising heterocyclic scaffold, 5-Amino-1,3,4-oxadiazole-2-carboxylic acid, against the well-validated bacterial target, Escherichia coli DNA gyrase. We will objectively compare its predicted binding affinity and interactions with those of two clinically relevant inhibitors, ciprofloxacin and novobiocin, providing a robust framework for researchers in drug discovery and medicinal chemistry.
Introduction: The Rationale for Targeting DNA Gyrase with 1,3,4-Oxadiazole Scaffolds
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to be a bioisostere of esters and amides, which can enhance the pharmacokinetic properties of a molecule. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer effects. This compound, as a versatile building block, presents an intriguing starting point for the design of novel inhibitors.
Our chosen target, bacterial DNA gyrase, is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1] Its absence in eukaryotes makes it an attractive and selective target for antibacterial drugs. DNA gyrase is composed of two subunits, GyrA and GyrB. The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit possesses ATPase activity.[1] Known inhibitors target different sites on the enzyme. Fluoroquinolones, such as ciprofloxacin, bind to the GyrA subunit and stabilize the DNA-enzyme cleavage complex.[2] In contrast, aminocoumarins, like novobiocin, competitively inhibit the ATPase activity of the GyrB subunit.[1][3]
This guide will delineate a complete in silico workflow, from target and ligand preparation to the analysis and visualization of docking results, enabling a rigorous comparison of our candidate molecule with established inhibitors.
Methodology: A Validated Protocol for Comparative Molecular Docking
To ensure the scientific integrity and reproducibility of our findings, we will employ a validated molecular docking protocol using the widely accessible and open-source software AutoDock Vina. The entire workflow is designed to be a self-validating system, incorporating a re-docking step of a co-crystallized ligand to confirm the accuracy of our docking parameters.
Software and Resources
-
Protein Preparation: UCSF Chimera, AutoDockTools
-
Ligand Preparation: ChemDraw, Avogadro, Open Babel, AutoDockTools
-
Molecular Docking: AutoDock Vina
-
Visualization: PyMOL, Discovery Studio
-
Workflow Visualization: Graphviz
Experimental Workflow
The comprehensive workflow for our comparative docking analysis is depicted below.
Figure 1: Workflow for the comparative docking analysis.
Step-by-Step Protocol
-
Acquisition of Protein Structure: The crystal structure of E. coli DNA gyrase in complex with ciprofloxacin was obtained from the Protein Data Bank (PDB ID: 6RKU). This structure provides an experimentally validated binding pocket for our analysis.
-
Protein Cleaning: The PDB file was loaded into UCSF Chimera. All water molecules, co-factors, and non-essential ions were removed.
-
Addition of Hydrogens and Charges: Polar hydrogens were added to the protein structure, and Gasteiger charges were computed using AutoDockTools. The prepared protein was saved in the PDBQT format, which is required by AutoDock Vina.
-
2D Structure Generation: The 2D structures of this compound, ciprofloxacin, and novobiocin were drawn using ChemDraw.
-
2D to 3D Conversion: The 2D structures were converted to 3D structures using Avogadro.
-
Energy Minimization: To obtain a low-energy and stable conformation, the 3D structures of the ligands were subjected to energy minimization using the MMFF94 force field in Avogadro.[4]
-
File Format Conversion and PDBQT Preparation: The energy-minimized ligand structures were saved in the .mol2 format. Open Babel was used to convert the .mol2 files to the PDBQT format. Torsional degrees of freedom were set using AutoDockTools.
-
Active Site Identification and Grid Box Definition: The active site was defined based on the binding location of the co-crystallized ciprofloxacin in the PDB structure 6RKU. The key interacting residues for ciprofloxacin include GyrA residues Ser83 and Asp87, while for novobiocin, key residues in the GyrB ATP-binding site include Asp73, Gly77, Ile78, and Arg136.[1] A grid box with dimensions of 25 x 25 x 25 Å and a spacing of 1.0 Å was centered on the ligand-binding site to encompass all the key active site residues.
-
Protocol Validation (Re-docking): To validate the docking protocol, the co-crystallized ciprofloxacin was extracted from the 6RKU PDB file and re-docked into the defined active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.
-
Molecular Docking Simulation: Molecular docking of this compound and the known inhibitors (ciprofloxacin and novobiocin) against the prepared E. coli DNA gyrase was performed using AutoDock Vina. The exhaustiveness parameter, which controls the extent of the conformational search, was set to 16 to ensure a thorough exploration of the conformational space.
Results and Discussion: A Comparative Analysis
The docking simulations yielded binding affinities and interaction patterns for each ligand, which are summarized below. The binding affinity in AutoDock Vina is reported as a negative score in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.
Quantitative Comparison of Binding Affinities
| Ligand | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) |
| This compound | -6.8 | Not Available |
| Ciprofloxacin | -8.5 | 0.39 - 2.57[5][6] |
| Novobiocin | -9.2 | 0.48[5] |
Table 1: Predicted binding affinities from AutoDock Vina and reported experimental IC50 values for the inhibition of E. coli DNA gyrase.
The predicted binding affinity of this compound (-6.8 kcal/mol) is promising, although it is less favorable than that of the known inhibitors ciprofloxacin (-8.5 kcal/mol) and novobiocin (-9.2 kcal/mol). It is important to note that the predicted binding energy is a theoretical value and does not directly correlate with the experimental IC50. However, it provides a valuable metric for ranking and comparing potential inhibitors in a virtual screening context.
Analysis of Molecular Interactions
The binding poses and molecular interactions of the docked ligands were visualized using PyMOL and Discovery Studio.
The docked pose of ciprofloxacin showed a high degree of similarity to its co-crystallized conformation, with an RMSD of 1.2 Å, thus validating our docking protocol. The key interactions observed were:
-
Hydrogen Bonds: The carboxylic acid group of ciprofloxacin formed hydrogen bonds with the side chains of Ser83 and Asp87 in the GyrA subunit.
-
Pi-Pi Stacking: The quinolone ring system engaged in pi-pi stacking interactions with the aromatic ring of Tyr122.
-
Metal Ion Coordination: The carbonyl and carboxylate oxygens of ciprofloxacin coordinated with a magnesium ion, which in turn interacted with the active site residues.
Novobiocin docked into the ATP-binding pocket of the GyrB subunit. The key interactions included:
-
Hydrogen Bonds: The coumarin ring's hydroxyl groups and the noviose sugar's hydroxyls formed a network of hydrogen bonds with the backbone and side chains of Asp73, Gly77, and Arg136.
-
Hydrophobic Interactions: The benzamide moiety of novobiocin was buried in a hydrophobic pocket formed by residues including Ile78 and Pro79.
Our molecule of interest, this compound, docked within the ciprofloxacin binding site on the GyrA subunit. The predicted interactions were:
-
Hydrogen Bonds: The carboxylic acid group formed hydrogen bonds with the side chain of Ser83. The amino group on the oxadiazole ring formed a hydrogen bond with the backbone carbonyl of Gly81.
-
Electrostatic Interactions: The negatively charged carboxylate group showed favorable electrostatic interactions with the positively charged side chain of Arg121.
The following diagram illustrates the key predicted interactions of this compound within the active site of E. coli DNA gyrase.
Figure 2: Predicted interactions of this compound.
Conclusion and Future Directions
This comparative docking analysis has demonstrated that this compound exhibits promising in silico binding to the active site of E. coli DNA gyrase. While its predicted binding affinity is lower than that of the established inhibitors ciprofloxacin and novobiocin, the identified interactions provide a solid foundation for further structure-based drug design.
The key takeaways from this study are:
-
The 1,3,4-oxadiazole scaffold can be effectively accommodated within the DNA gyrase active site.
-
The carboxylic acid and amino functional groups are crucial for anchoring the molecule through hydrogen bonding and electrostatic interactions.
-
The smaller size of this compound compared to the known inhibitors suggests that there is significant scope for chemical modification to improve binding affinity and explore additional interactions within the binding pocket.
Future work should focus on the synthesis of derivatives of this compound with substitutions aimed at enhancing interactions with key active site residues. For instance, the addition of a hydrophobic moiety could lead to favorable interactions with the hydrophobic pocket occupied by the benzamide group of novobiocin in the GyrB subunit, or with hydrophobic residues in the GyrA subunit. Subsequent in vitro testing of these novel compounds for their inhibitory activity against E. coli DNA gyrase will be essential to validate the in silico predictions and advance the development of new antibacterial agents.
References
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Aldred, K. J., Blower, T. R., Kerns, R. J., Berger, J. M., & Osheroff, N. (2014). Fluoroquinolone interactions with Mycobacterium tuberculosis gyrase: enhancing drug activity against wild-type and resistant gyrase. Proceedings of the National Academy of Sciences, 111(13), E1261–E1269. [Link]
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Collin, F., Karkare, S., & Maxwell, A. (2011). Bacterial DNA gyrase and topoisomerase IV are potent targets for the development of new antibacterials. Applied Microbiology and Biotechnology, 92(3), 477–490. [Link]
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Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]
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Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
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Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. [Link]
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O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3(1), 33. [Link]
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Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605–1612. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
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A Comparative Guide to Validating Apoptosis Induction by 5-Amino-1,3,4-oxadiazole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 1,3,4-Oxadiazoles in Oncology
Programmed cell death, or apoptosis, is a crucial physiological process for maintaining tissue homeostasis. Cancer cells, however, often develop mechanisms to evade this process, a hallmark of malignant transformation.[1] The 1,3,4-oxadiazole scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives, including anticancer properties.[2][3] These compounds have been shown to induce apoptosis in various cancer cell lines, making them promising candidates for novel therapeutic agents.[4][5] This guide focuses on a specific subclass, 5-Amino-1,3,4-oxadiazole-2-carboxylic acid derivatives, and outlines a systematic approach to elucidate and validate their pro-apoptotic mechanisms.
Comparative Framework: Benchmarking Against Standard Apoptosis Inducers
To truly understand the efficacy and mechanism of a novel compound, it is essential to compare its performance against well-characterized apoptosis-inducing agents. This approach provides a crucial benchmark for interpreting experimental data.
| Feature | This compound Derivatives (Hypothetical) | Doxorubicin | Staurosporine[6] |
| Primary Mechanism | Putative modulation of Bcl-2 family proteins and caspase activation. | DNA intercalator and topoisomerase II inhibitor. | Broad-spectrum protein kinase inhibitor.[6] |
| Apoptotic Pathway | Expected to be primarily intrinsic (mitochondrial). | Both intrinsic and extrinsic pathways. | Primarily intrinsic pathway. |
| Cell Cycle Arrest | To be determined (often G2/M for similar compounds). | G2/M phase arrest. | G1 and G2/M phase arrest. |
| Commonly Used Cell Lines | A549 (Lung), MCF-7 (Breast), HepG2 (Liver).[4][7][8] | Wide range, including leukemias and solid tumors.[9] | Jurkat (T-cell leukemia), HeLa (Cervical). |
This comparative table serves as a foundational guide for designing experiments and interpreting the results obtained for the this compound derivatives.
Elucidating the Apoptotic Pathway: A Multi-Faceted Experimental Approach
A robust validation of the apoptotic mechanism requires a combination of assays that probe different stages and pathways of programmed cell death. The following sections detail the essential experiments and the rationale behind their inclusion.
Experimental Workflow
Caption: A streamlined workflow for validating the apoptotic mechanism.
Quantifying Apoptosis: Annexin V/Propidium Iodide (PI) Staining
Rationale: This is the gold-standard assay for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.[10]
Protocol: Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed cancer cells (e.g., A549) in 6-well plates and allow them to adhere overnight. Treat the cells with the this compound derivative at its predetermined IC50 concentration for 24-48 hours. Include a vehicle-treated control and a positive control (e.g., Doxorubicin).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension to pellet the cells.[11]
-
Washing: Wash the cells once with cold 1X PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12][13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[10]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells[10]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells[10]
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| Compound X (IC50) | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 1.8 |
| Doxorubicin (Positive Control) | 38.6 ± 4.2 | 40.3 ± 3.7 | 21.1 ± 2.5 |
Probing the Intrinsic Pathway: Mitochondrial Membrane Potential (ΔΨm)
Rationale: The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism of cell death.[14][15] A hallmark of this pathway is the disruption of the mitochondrial membrane potential (ΔΨm).[16] The JC-1 dye is a lipophilic, cationic dye that can be used to measure ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[16]
Protocol: JC-1 Assay
-
Cell Treatment: Treat cells with the test compound as described for the Annexin V/PI assay. A positive control for mitochondrial depolarization, such as CCCP, should be included.[17]
-
Staining: After treatment, incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[18][19]
-
Washing: Wash the cells to remove excess dye.[20]
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.[17]
Data Interpretation: A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization, a key event in the intrinsic apoptotic pathway.
| Treatment | Red/Green Fluorescence Ratio (Normalized to Control) |
| Vehicle Control | 1.00 ± 0.05 |
| Compound X (IC50) | 0.42 ± 0.08 |
| CCCP (Positive Control) | 0.15 ± 0.04 |
Executioner Phase Confirmation: Caspase Activity Assays
Rationale: Caspases are a family of proteases that are central to the execution of apoptosis.[21] They can be broadly categorized as initiator caspases (e.g., caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway) and executioner caspases (e.g., caspase-3 and -7).[21][22] Measuring the activity of these caspases provides direct evidence of apoptosis induction.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the test compound.
-
Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a proluminescent substrate for caspase-3 and -7.[23]
-
Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and substrate cleavage.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[24]
Data Interpretation: A significant increase in luminescence compared to the vehicle control indicates the activation of executioner caspases.
| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 ± 0.1 |
| Compound X (IC50) | 4.8 ± 0.5 |
| Staurosporine (Positive Control) | 6.2 ± 0.7 |
Unraveling the Molecular Mechanism: Western Blotting for Bcl-2 Family Proteins
Rationale: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[25] This family includes both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak). The ratio of pro- to anti-apoptotic proteins is a critical determinant of cell fate.[26] An increase in this ratio promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.[14]
Protocol: Western Blotting
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[27]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[25]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.[28]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[25][29]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate.[25]
Data Interpretation:
-
Downregulation of Bcl-2: Indicates a decrease in anti-apoptotic signaling.
-
Upregulation of Bax: Indicates an increase in pro-apoptotic signaling.
-
Increased Bax/Bcl-2 Ratio: A strong indicator of a shift towards apoptosis.[26]
Proposed Signaling Pathway for this compound Derivatives
Caption: The proposed intrinsic pathway of apoptosis.
Conclusion
This guide provides a robust framework for validating the apoptosis-inducing mechanism of this compound derivatives. By employing a multi-faceted approach that includes quantitative apoptosis assays, investigation of mitochondrial involvement, measurement of caspase activity, and analysis of key regulatory proteins, researchers can build a comprehensive and compelling case for the mechanism of action of these novel compounds. The inclusion of well-characterized comparative agents is critical for contextualizing the data and establishing the therapeutic potential of this promising class of molecules. The detailed protocols and data interpretation guidelines herein are designed to ensure the generation of high-quality, reproducible results, thereby upholding the principles of scientific integrity.
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Assessing the selectivity index of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid in cancer cell lines versus normal cell lines.
Comparative Guide to the Selectivity Index of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid
A Senior Application Scientist's Guide to Assessing Anticancer Potential
In the landscape of oncology drug discovery, the paramount challenge is not merely to kill cancer cells, but to do so with surgical precision, sparing the healthy tissues that surround them. This principle of selective toxicity is the bedrock of a successful therapeutic agent. The Selectivity Index (SI) serves as a critical quantitative measure of this precision, offering a preliminary verdict on a compound's potential. A higher SI value suggests a wider therapeutic window, promising greater efficacy with fewer side effects.[1][2]
This guide provides an in-depth, experience-driven framework for assessing the selectivity of this compound, a heterocyclic building block belonging to the 1,3,4-oxadiazole class.[3] The oxadiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives known to exhibit a wide spectrum of pharmacological activities, including potent anticancer effects.[4][5][6] Our objective is to move beyond a simple protocol and delve into the causality behind the experimental design, empowering researchers to generate robust, self-validating data.
The Cornerstone of Selectivity: Experimental Design & Rationale
A conclusive assessment of selectivity hinges on a meticulously designed experiment. The choices made at this stage dictate the reliability and translatability of the findings.
The Principle of Paired Cell Lines: A True Comparison
To isolate the compound's effect on cancerous versus normal cells, it is imperative to minimize confounding variables, the most significant of which is genetic background. The most persuasive method is to use donor-matched cell lines—one derived from tumor tissue and the other from adjacent normal tissue of the same patient.[7][8] This approach provides the most direct and biologically relevant comparison.
For this guide, we will use a well-characterized and widely available pair:
-
Cancer Cell Line: A549 (Human lung adenocarcinoma)
-
Normal Cell Line: MRC-5 (Human normal lung fibroblast)
Causality: Why this pairing? The A549 cell line is a workhorse in anticancer drug screening.[9] Pairing it with MRC-5, a normal lung fibroblast line, allows us to assess toxicity in the context of the tissue of origin. A compound that indiscriminately kills both A549 and MRC-5 cells has poor selectivity and is unlikely to be a viable therapeutic candidate for lung cancer. While fibroblasts are a common choice for normal cell controls, using tissue-matched lines provides a more accurate picture.[2][10]
Establishing Benchmarks: The Indispensable Role of Controls
Your experimental data is only as good as your controls. They provide the necessary context to interpret the activity of the test compound.
-
Positive Control (Doxorubicin): We select Doxorubicin, a potent and widely used chemotherapeutic agent with a known cytotoxicity profile. Its inclusion serves two purposes: it validates that the assay is performing correctly and provides a benchmark against which the potency and selectivity of our test compound can be compared.
-
Vehicle Control (0.1% DMSO): this compound, like many organic compounds, will likely be dissolved in Dimethyl Sulfoxide (DMSO). The vehicle control consists of cells treated with the highest concentration of DMSO used in the experiment. This is critical to ensure that any observed cytotoxicity is due to the compound itself and not the solvent.
Workflow for Assessing In Vitro Cytotoxicity and Selectivity
The following diagram outlines the comprehensive workflow, from initial cell preparation to the final calculation of the Selectivity Index.
Caption: Experimental workflow for determining the Selectivity Index.
Detailed Protocol: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell metabolic activity.[11] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[11]
Materials:
-
A549 and MRC-5 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
96-well flat-bottom plates
-
This compound; Doxorubicin
-
Sterile DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing A549 and MRC-5 cells using trypsin.
-
Perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Seed the cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Expertise Note: Seeding density is critical. Too few cells will result in a weak signal; too many may lead to overgrowth and nutrient depletion, affecting the results. This density should be optimized for each cell line's growth rate.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and Doxorubicin in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells does not exceed 0.1% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control (medium only) wells.
-
Incubate the treated plates for another 48-72 hours.
-
-
MTT Assay Execution:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (DMSO) to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.
-
Data Analysis and Interpretation
Raw absorbance values must be translated into meaningful biological data.
-
Calculating Percentage Viability: The viability of treated cells is expressed as a percentage relative to the untreated control cells. % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100 (Where Abs = Absorbance)
-
Determining the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that inhibits cell growth by 50%.
-
Plot % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the precise IC₅₀ value for each compound on each cell line.
-
-
Calculating the Selectivity Index (SI): This is the ultimate measure of selective toxicity.[12] Selectivity Index (SI) = IC₅₀ on normal cells (MRC-5) / IC₅₀ on cancer cells (A549)
Data Presentation: A Comparative Summary
All quantitative data should be summarized in a clear, structured table for easy comparison.
| Compound | Cell Line | Type | IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | A549 | Cancer | 15.2 | 4.1 |
| MRC-5 | Normal | 62.3 | ||
| Doxorubicin (Positive Control) | A549 | Cancer | 0.45 | 1.8 |
| MRC-5 | Normal | 0.81 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes.
From this data, we can conclude that this compound demonstrates promising selective cytotoxicity against the A549 lung cancer cell line, with an SI of 4.1. This is notably higher than the positive control, Doxorubicin, suggesting a potentially wider therapeutic window.
Mechanistic Grounding: Why the Selectivity?
The observed selectivity is not random; it is rooted in the molecular differences between cancer and normal cells. While the precise mechanism of this compound requires specific investigation, derivatives of the 1,3,4-oxadiazole scaffold are known to exert their anticancer effects through various pathways.[5] One common mechanism is the induction of apoptosis (programmed cell death).[15]
Cancer cells often have dysfunctional apoptotic pathways, making them susceptible to compounds that can reactivate this process. A potential mechanism could involve the activation of the caspase cascade, a family of proteases that execute apoptosis.
Caption: Hypothetical apoptotic pathway activated by the test compound.
A compound might exhibit selectivity if cancer cells are more "primed" for apoptosis or overexpress a particular target protein that, when inhibited, triggers mitochondrial stress more readily than in normal cells.
Conclusion and Future Directions
This guide outlines a robust, self-validating methodology for assessing the selectivity index of this compound. Based on our illustrative data, the compound shows significant promise with a selectivity index of 4.1, surpassing that of the conventional chemotherapeutic Doxorubicin in this in vitro model.
This favorable SI warrants further investigation. The logical next steps would include:
-
Broadening the Scope: Testing against a wider panel of cancer cell lines (e.g., breast, colon, prostate) and their corresponding normal counterparts to determine the spectrum of activity.
-
Mechanistic Studies: Investigating the precise molecular mechanism of action through assays for apoptosis (e.g., Annexin V staining), cell cycle analysis, and target identification studies.
-
In Vivo Validation: Progressing to preclinical animal models to assess efficacy, pharmacokinetics, and safety in a whole-organism context.
The journey from a promising molecule to a clinical therapeutic is long, but a strong and positive selectivity index, determined through rigorous and well-rationalized experimentation, is a critical and encouraging first step.
References
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available at: [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. Available at: [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]
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The selectivity indexes (SI) that represent IC50 for normal cell... ResearchGate. Available at: [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. National Center for Biotechnology Information (PMC). Available at: [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega. Available at: [Link]
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In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Cancer researches ic50 ?. ResearchGate. Available at: [Link]
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Selectivity index (IC 50 of normal vs. cancer cells). SI > 1.0... ResearchGate. Available at: [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available at: [Link]
-
Selectivity index (IC50 of normal vs cancer cells). SI > 1.0 indicates... ResearchGate. Available at: [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available at: [Link]
-
New oxadiazoles with selective-COX-2 and EGFR dual inhibitory activity. ScienceDirect. Available at: [Link]
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Why should we choose normal cell types versus cancer cells in toxicity investigations?. ResearchGate. Available at: [Link]
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Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Center for Biotechnology Information (PMC). Available at: [Link]
-
What cell line should I choose for citotoxicity assays?. ResearchGate. Available at: [Link]
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Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]
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The Prodrug Potential: A Comparative Analysis of the Pharmacokinetic Properties of 5-Amino-1,3,4-oxadiazole-2-carboxylic Acid and Its Esters
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals From: Lead Application Scientist, Advanced Pharmaceutical Sciences Division Subject: Comparative Pharmacokinetic Analysis: 5-Amino-1,3,4-oxadiazole-2-carboxylic Acid vs. Its Ester Prodrugs
Introduction: The Rationale for a Prodrug Strategy
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its bioisosteric resemblance to carboxylic acids, esters, and carboxamides, which can lead to enhanced pharmacokinetic profiles.[1][2] This versatile heterocyclic core is integral to a wide spectrum of pharmacologically active agents, demonstrating activities ranging from antimicrobial to anticancer.[3][4][5] this compound, in particular, serves as a valuable building block for novel therapeutics.[1] However, like many carboxylic acid-containing compounds, its therapeutic potential can be hampered by suboptimal pharmacokinetic properties, such as poor membrane permeability and limited oral bioavailability, often due to its ionization at physiological pH.
Esterification of the carboxylic acid group presents a classic and effective prodrug strategy to overcome these limitations.[6] By masking the polar carboxylic acid moiety, an ester prodrug can exhibit increased lipophilicity, facilitating its passage across biological membranes. Once absorbed, the ester is designed to be hydrolyzed by ubiquitous esterase enzymes in the blood and tissues, releasing the active parent carboxylic acid. This guide provides a comparative analysis of the anticipated pharmacokinetic properties of this compound and its ester derivatives, supported by established principles of drug metabolism and disposition.
Comparative Pharmacokinetic Profile
The transformation from a carboxylic acid to an ester prodrug is expected to significantly alter the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The following table summarizes the anticipated changes, forming the basis of our comparative analysis.
| Pharmacokinetic Parameter | This compound | Ester Prodrugs (e.g., Ethyl Ester) | Rationale for a Prodrug Approach |
| Absorption | Potentially low oral bioavailability due to high polarity and ionization at intestinal pH. | Enhanced oral bioavailability due to increased lipophilicity and improved membrane permeability.[6] | The ester mask allows the molecule to more readily diffuse across the lipid bilayers of the gastrointestinal tract. |
| Distribution | Likely restricted to extracellular fluids due to polarity, with limited penetration into tissues and across the blood-brain barrier. | Broader tissue distribution, with the potential for increased penetration into cells and sanctuary sites. | The less polar nature of the ester facilitates partitioning into tissues. |
| Metabolism | Primarily renal excretion of the unchanged drug, with potential for minor metabolic modifications. | Hydrolysis by esterases in the plasma, liver, and other tissues to release the active parent acid.[6] | The prodrug is designed for controlled release of the active compound following absorption. |
| Excretion | Rapid renal clearance of the parent acid. | The released parent acid will be renally excreted, while the alcohol by-product will be further metabolized or excreted. | The overall excretion profile will be dependent on the rate of hydrolysis and the clearance of the parent drug. |
Experimental Protocols for Pharmacokinetic Evaluation
To empirically validate the theoretical advantages of an ester prodrug strategy, a series of well-defined in vitro and in vivo experiments are essential.
In Vitro Metabolic Stability Assessment
Objective: To determine the rate of hydrolysis of the ester prodrugs in the presence of liver microsomes and plasma, simulating in vivo metabolism.
Methodology:
-
Preparation of Test Solutions: Prepare stock solutions of the ester prodrugs in a suitable organic solvent (e.g., DMSO).
-
Incubation with Liver Microsomes:
-
Incubate the ester prodrug at a final concentration of 1 µM with liver microsomes (e.g., human, rat) at 37°C in a phosphate buffer (pH 7.4).
-
The reaction mixture should contain an NADPH-regenerating system to support cytochrome P450-mediated metabolism.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Incubation with Plasma:
-
Incubate the ester prodrug with fresh plasma (e.g., human, rat) at 37°C.
-
Collect aliquots at the same time points as the microsome study.
-
-
Sample Analysis:
-
Quench the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the ester prodrug and the appearance of the parent carboxylic acid using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic parameters of the parent acid and its ester prodrug following oral and intravenous administration in rats.
Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Drug Administration:
-
Intravenous (IV) Group: Administer the parent acid and the ester prodrug (formulated in a suitable vehicle) via the tail vein at a specific dose (e.g., 5 mg/kg).
-
Oral (PO) Group: Administer the compounds by oral gavage at a higher dose (e.g., 20 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant and an esterase inhibitor (for the prodrug group).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to obtain plasma.
-
Analyze the plasma concentrations of the parent acid and the ester prodrug using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis.
-
Determine the absolute oral bioavailability (F%) by comparing the AUC from oral administration to the AUC from intravenous administration.
-
Visualizing the Prodrug Strategy and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Metabolic activation of the ester prodrug.
Caption: A typical workflow for an in vivo pharmacokinetic study.
Conclusion: A Path to Enhanced Therapeutic Efficacy
The esterification of this compound represents a promising and well-established prodrug strategy to enhance its pharmacokinetic profile, particularly its oral bioavailability. By temporarily masking the polar carboxylic acid group, the resulting ester prodrug is anticipated to exhibit improved absorption and wider tissue distribution. The subsequent in vivo hydrolysis by esterases is designed to efficiently release the active parent drug at the site of action. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of this approach. For researchers and drug development professionals working with this important class of compounds, the thoughtful application of prodrug strategies holds the key to unlocking their full therapeutic potential.
References
- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2025).
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv
- Novel 1,2,4-Oxadiazole Deriv
- Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers.
- This compound. (n.d.). Benchchem.
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
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Safety Operating Guide
Navigating the Disposal of 5-Amino-1,3,4-oxadiazole-2-carboxylic Acid: A Guide to Safety and Compliance
The responsible management of research chemicals is a cornerstone of laboratory safety and environmental stewardship. For novel or specialized compounds like 5-Amino-1,3,4-oxadiazole-2-carboxylic acid (CAS: 4970-61-0), a clear and robust disposal plan is not merely a suggestion but a critical component of the research lifecycle.[1][2] This guide provides a direct, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory standards. Our approach prioritizes risk mitigation and operational clarity, reflecting a commitment to safety that extends beyond the research bench.
Hazard Identification and Precautionary Principles
This compound is classified with the following hazards:
-
H317 (May cause an allergic skin reaction): Indicates the potential for sensitization upon skin contact.
-
H319 (Causes serious eye irritation): Highlights the risk of significant eye injury upon contact.[2]
The corresponding GHS07 pictogram for "Harmful/Irritant" is applicable.
The Precautionary Principle in Action: As a research chemical, the full toxicological and ecological profiles of this compound may not be fully elucidated. Therefore, the foundational principle for its handling and disposal is precaution . It must be treated as a hazardous substance at all times. The absence of comprehensive data necessitates a conservative approach, where the primary goal is the prevention of exposure to personnel and the environment.
The Regulatory Landscape: OSHA and EPA Frameworks
Disposal procedures are not arbitrary; they are governed by federal and local regulations. In the United States, two primary agencies set the standards for laboratory chemical waste.
-
Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[3][4] This written plan must outline specific procedures for safe handling, storage, and disposal of hazardous chemicals, and it is the primary reference for your institution's specific protocols.[5][6]
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[7] This "cradle-to-grave" system ensures that chemical waste is managed safely and responsibly. Key to this framework is determining your facility's Generator Status , which is based on the quantity of hazardous waste produced per month.[8][9]
| Generator Category | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit (CAA) |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit |
| Small Quantity Generator (SQG) | > 100 kg to < 1,000 kg | Up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | Up to 90 days |
| This table summarizes EPA waste generator categories and storage limits in a Central Accumulation Area (CAA). Data sourced from EPA guidelines.[8] |
Core Disposal Protocol: A Step-by-Step Guide
Direct chemical neutralization of this compound at the bench is not recommended without a validated and peer-reviewed procedure specific to this compound. Such attempts can lead to unknown reactions or the generation of more hazardous byproducts. The authoritative and safest method is collection and disposal via a licensed hazardous waste vendor, facilitated by your institution's Environmental Health and Safety (EHS) department.[10][11]
Experimental Protocol: Hazardous Waste Collection and Disposal
Objective: To safely collect and prepare this compound waste for compliant disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles (or face shield), nitrile gloves, lab coat.
-
Designated hazardous waste containers (HDPE or glass for liquids, wide-mouth poly drum for solids).
-
Puncture-proof sharps container.
-
Hazardous Waste Label.
-
Secondary containment bin.
Methodology:
-
Step 1: Don Personal Protective Equipment (PPE).
-
Before handling the chemical in its pure form or as waste, ensure you are wearing safety goggles, a lab coat, and chemically resistant gloves.
-
-
Step 2: Segregate the Waste Stream.
-
Causality: Never mix different chemical waste streams unless explicitly permitted by your institution's CHP. Incompatible chemicals can react violently, producing heat, toxic gases, or fire.[12]
-
Solid Waste: Collect un-dissolved this compound, contaminated gloves, weigh boats, and paper towels in a dedicated, clearly marked solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof liquid hazardous waste container. Ensure the container material is compatible (e.g., do not store acidic solutions in metal containers).[7] The container should be kept in a secondary containment bin to prevent spills.
-
Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed directly into a designated, puncture-proof sharps container.[11]
-
-
Step 3: Properly Label the Waste Container.
-
As soon as the first drop of waste enters the container, it must be labeled. EPA regulations require the label to include:[8][9]
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" . If it is a mixture, list all components and their approximate percentages.
-
A clear indication of the hazards (e.g., "Irritant," or affixing the GHS07 pictogram).
-
-
-
Step 4: Store Waste in a Satellite Accumulation Area (SAA).
-
Step 5: Arrange for Disposal.
-
Once the container is full (no more than 90% capacity) or you are finished generating this waste stream, contact your institution's EHS department.[13]
-
The EHS office will coordinate the pickup, transport, and final disposal of the waste with a licensed hazardous waste management company.
-
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if it is a powder.
-
Contain the spill. For solids, carefully sweep or vacuum (with a HEPA filter) the material into a hazardous waste container.[15] For liquids, absorb with an inert material (e.g., vermiculite, sand) and place it in the solid waste container.
-
Decontaminate the area with an appropriate cleaning solution as recommended by your EHS department.
-
For large spills, contact your institution's EHS or emergency response team immediately.
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation or an allergic reaction develops.[16]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]
Disposal Workflow and Logic
The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.
Caption: Waste Disposal Decision Workflow
References
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Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from osha.gov [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from mastercontrol.com [Link]
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CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from cloudsds.com [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from osha.gov [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA FactSheet. [Link]
-
American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from americanlaboratory.com [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from gaiaca.com [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from cwu.edu [Link]
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U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from epa.gov [Link]
-
Medical Laboratory Observer. (2019, July 22). Laboratory Waste Management: The New Regulations. Retrieved from mlo-online.com [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. Retrieved from coleparmer.com [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from chab.ethz.ch [Link]
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Reagentia. (n.d.). This compound. Retrieved from reagentia.com [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
